molecular formula C15H12O2S B110082 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol CAS No. 175460-94-3

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Cat. No.: B110082
CAS No.: 175460-94-3
M. Wt: 256.3 g/mol
InChI Key: PXDYWLJYLUKTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (: 175460-94-3) is a high-value benzo[b]thiophene derivative with a molecular formula of C15H12O2S and a molecular weight of 256.3 g/mol . This compound is primarily recognized in pharmaceutical research as a known impurity and synthetic intermediate of Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of osteoporosis . As a reference standard, it is critical for analytical research and development, including method development, validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) . The benzo[b]thiophene molecular scaffold is also of significant interest in early-stage drug discovery for its role as a core structure in novel tubulin polymerization inhibitors, which exhibit potent antiproliferative activity against a range of cancer cell lines by disrupting microtubule function during cell division . The compound is characterized by spectroscopic data including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) for definitive structural confirmation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methoxy-1-benzothiophen-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-17-13-7-4-11-8-14(18-15(11)9-13)10-2-5-12(16)6-3-10/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYWLJYLUKTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: Chemical Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential biological significance of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a substituted benzo[b]thiophene derivative. The core of the molecule is a bicyclic system consisting of a benzene ring fused to a thiophene ring. A methoxy group is attached at the 6-position of the benzothiophene core, and a 4-hydroxyphenyl group is attached at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂O₂S
Molecular Weight 256.32 g/mol
CAS Number 175460-94-3
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Proposed Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Acid-Catalyzed Cyclization 3-Methoxyphenol 3-Methoxyphenol α-(3-Methoxyphenoxy)-4-hydroxyacetophenone α-(3-Methoxyphenoxy)-4-hydroxyacetophenone 3-Methoxyphenol->α-(3-Methoxyphenoxy)-4-hydroxyacetophenone Base (e.g., K2CO3) Solvent (e.g., Acetone) 4-Hydroxy-α-chloroacetophenone 4-Hydroxy-α-chloroacetophenone 4-Hydroxy-α-chloroacetophenone->α-(3-Methoxyphenoxy)-4-hydroxyacetophenone α-(3-Methoxyphenoxy)-4-hydroxyacetophenone_2 α-(3-Methoxyphenoxy)-4-hydroxyacetophenone 6-Methoxy-2-(4-hydroxyphenyl)benzo[b]thiophene This compound α-(3-Methoxyphenoxy)-4-hydroxyacetophenone_2->6-Methoxy-2-(4-hydroxyphenyl)benzo[b]thiophene Polyphosphoric Acid (PPA) Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-hydroxyacetophenone

  • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford α-(3-methoxyphenylthio)-4-hydroxyacetophenone.

Step 2: Synthesis of this compound

  • Add α-(3-methoxyphenylthio)-4-hydroxyacetophenone (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the mixture with stirring to a temperature between 80-100 °C. The reaction is expected to be vigorous.

  • Maintain the temperature and continue stirring for a period of 1-3 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by filtration and washed thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.

Note: This is a proposed synthesis. Actual reaction conditions, including temperatures, reaction times, and purification methods, may require optimization. The cyclization step may also yield regioisomers that would necessitate careful purification.

Biological Context: Potential as a Selective Estrogen Receptor Modulator (SERM)

The benzo[b]thiophene scaffold is a core structural motif in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). SERMs, such as raloxifene, exhibit tissue-selective estrogenic and anti-estrogenic effects. They can act as estrogen agonists in some tissues (e.g., bone) while acting as antagonists in others (e.g., breast and uterus). This dual activity makes them valuable therapeutic agents for conditions like osteoporosis and breast cancer.

Given its structural similarity to known benzothiophene-based SERMs, it is hypothesized that this compound may also interact with estrogen receptors (ERα and ERβ) and modulate their activity.

Signaling Pathway of Benzothiophene-Based SERMs

SERM_Signaling cluster_cell Target Cell SERM This compound (Proposed SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds HSP Heat Shock Proteins ER->HSP Inactive State SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex Dimerization Dimerization SERM_ER_Complex->Dimerization Conformational Change ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Gene_Transcription Tissue-Specific Gene Transcription Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Inhibits Biological_Response Agonist or Antagonist Biological Response Gene_Transcription->Biological_Response

Caption: Generalized signaling pathway for a benzothiophene-based SERM.

The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor. This altered conformation affects the recruitment of coactivator and corepressor proteins to the estrogen response elements (EREs) in the promoter regions of target genes. The differential recruitment of these coregulatory proteins in various tissues is the molecular basis for the tissue-selective agonist and antagonist effects of SERMs.

Quantitative Data

As this technical guide presents a proposed synthesis, experimental quantitative data such as reaction yields, purity, and spectroscopic characterization for this compound are not yet available. Researchers undertaking the synthesis of this compound would need to perform standard analytical techniques for its characterization.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. Singlets for the methoxy and hydroxyl protons.
¹³C NMR Resonances for aromatic carbons, including quaternary carbons of the benzothiophene core. A signal for the methoxy carbon around 55 ppm.
IR Spectroscopy Characteristic O-H stretching band for the phenol group (around 3200-3600 cm⁻¹). C-O stretching for the methoxy and phenol groups. Aromatic C-H and C=C stretching bands.
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight of 256.32.

Conclusion

This compound is a molecule of significant interest due to its structural resemblance to known SERMs. While a detailed experimental synthesis has not been published, a viable synthetic route can be proposed based on established chemical transformations of similar compounds. The synthesis and subsequent biological evaluation of this compound could provide valuable insights into the structure-activity relationships of benzothiophene-based SERMs and may lead to the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to initiate further investigation into this promising molecule.

"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the compound 4-(6-methoxybenzo[b]thiophen-2-yl)phenol. This molecule is of interest within medicinal chemistry due to its structural resemblance to compounds with known biological activities.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₂O₂S
Molecular Weight 256.32 g/mol
CAS Number 175460-94-3

Synthetic Protocols

The synthesis of benzothiophene derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of this compound are not extensively detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. A common strategy involves the acid-catalyzed intramolecular cyclization of substituted thioacetophenones.

A general synthetic pathway could involve the following key steps:

  • Preparation of a key intermediate: A potential starting point is the synthesis of an α-(substituted-phenylthio)acetophenone derivative.

  • Cyclization: This intermediate can then undergo an intramolecular cyclization reaction, often promoted by a strong acid such as polyphosphoric acid, to form the benzothiophene ring system.

  • Functional group manipulation: Subsequent steps may be required to introduce or modify the methoxy and hydroxyl functional groups on the aromatic rings to yield the final product.

It is noted that such acid-catalyzed cyclizations can sometimes lead to a mixture of regioisomers, requiring careful purification to isolate the desired product.

Potential Biological Significance and Signaling

Derivatives of benzo[b]thiophene are recognized for their diverse pharmacological activities. While specific signaling pathways for this compound are not explicitly outlined, the core structure is present in molecules that act as inhibitors of various enzymes. For instance, some benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

Phenolic compounds, in general, are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group in this compound suggests it may possess antioxidant activity. This could be relevant in the context of diseases associated with oxidative stress.

Experimental Workflow: Investigating Biological Activity

A logical workflow to investigate the potential biological activity of this compound is outlined below. This workflow would begin with in vitro screening to identify potential targets, followed by more detailed cellular and mechanistic studies.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Mechanistic Studies A Compound Procurement/ Synthesis B Enzyme Inhibition Assays (e.g., MAO, Kinases) A->B C Antioxidant Activity (e.g., DPPH Assay) A->C D Cytotoxicity Screening (e.g., MTT Assay) A->D E Cell-based Signaling Pathway Analysis (e.g., Western Blot) B->E F Cellular Oxidative Stress Measurement C->F G Apoptosis/Cell Cycle Analysis D->G H Target Identification and Validation E->H G->H I In Vivo Model Testing H->I

Caption: A generalized experimental workflow for characterizing the biological activity of a novel compound.

An In-Depth Technical Guide to the Mechanism of Action of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a member of the benzothiophene class of compounds, which are recognized for their activity as Selective Estrogen Receptor Modulators (SERMs). Structurally analogous to the well-characterized SERM, raloxifene, this molecule is anticipated to exhibit a tissue-selective profile of estrogen receptor (ER) agonist and antagonist activity. This technical guide delineates the putative mechanism of action of this compound, drawing upon the established pharmacology of the benzothiophene SERM class. It details the molecular interactions with estrogen receptors, the resultant downstream signaling pathways, and the anticipated physiological effects in key tissues such as the breast, uterus, and bone. Furthermore, this document provides a comprehensive overview of the experimental protocols typically employed to characterize the bioactivity of such compounds and presents illustrative quantitative data in a structured format.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of therapeutic agents that bind to estrogen receptors and elicit tissue-specific estrogenic or anti-estrogenic effects.[1][2] This dual activity allows for the development of drugs that can, for instance, inhibit the proliferative effects of estrogen in breast tissue while mimicking its beneficial effects on bone density.[3] The benzothiophene scaffold is a well-established pharmacophore for SERMs, with raloxifene being a prominent example used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4] this compound, as a close structural analog of raloxifene, is predicted to share a similar mechanism of action centered on the modulation of estrogen receptor signaling.

Core Mechanism of Action: Estrogen Receptor Modulation

The primary mechanism of action for this compound is its interaction with the two estrogen receptor subtypes, ERα and ERβ.[2] Upon entering the cell, the molecule binds to the ligand-binding domain (LBD) of the ER. This binding event induces a conformational change in the receptor. The specific conformation adopted by the ER-ligand complex dictates whether co-activator or co-repressor proteins are recruited to the receptor.[1]

  • Antagonist Activity (e.g., in Breast and Uterine Tissue): In tissues such as the breast and uterus, the binding of a SERM like this compound is expected to induce a conformational change that favors the recruitment of co-repressor proteins. This co-repressor complex then binds to estrogen response elements (EREs) on the DNA, leading to the repression of gene transcription that would normally be stimulated by estrogen. This anti-proliferative effect is the basis for the use of SERMs in the prevention and treatment of estrogen-receptor-positive breast cancer.[4]

  • Agonist Activity (e.g., in Bone): In bone tissue, the ER-SERM complex is thought to adopt a different conformation that facilitates the recruitment of co-activator proteins.[3] This leads to the transcription of genes that promote bone health by decreasing bone resorption and increasing bone mineral density.[3] This estrogen-like effect is beneficial in the management of osteoporosis.[3]

The following diagram illustrates the differential recruitment of co-regulators based on the ligand-induced conformation of the estrogen receptor.

cluster_antagonist Antagonist Action (e.g., Breast Tissue) cluster_agonist Agonist Action (e.g., Bone Tissue) SERM_ant This compound ER_ant Estrogen Receptor (ER) SERM_ant->ER_ant Binds to LBD CoRepressor Co-repressor Complex ER_ant->CoRepressor Recruits ERE_ant Estrogen Response Element (ERE) CoRepressor->ERE_ant Binds to GeneRepression Repression of Gene Transcription ERE_ant->GeneRepression Leads to SERM_ag This compound ER_ag Estrogen Receptor (ER) SERM_ag->ER_ag Binds to LBD CoActivator Co-activator Complex ER_ag->CoActivator Recruits ERE_ag Estrogen Response Element (ERE) CoActivator->ERE_ag Binds to GeneActivation Activation of Gene Transcription ERE_ag->GeneActivation Leads to

Caption: Differential Co-regulator Recruitment by SERMs.

Potential Secondary Mechanism: Antioxidant Response

Some benzothiophene SERMs have been shown to possess "oxidatively labile" properties, which allows them to activate the antioxidant responsive element (ARE).[5][6] This leads to the transcription of cytoprotective phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] This activity may contribute to the chemopreventive effects of these compounds through a mechanism that is independent of the estrogen receptor.[5][6] It is plausible that this compound could also engage this pathway.

The following diagram outlines the proposed ARE-mediated signaling pathway.

SERM This compound OxidativeMetabolism Oxidative Metabolism SERM->OxidativeMetabolism QuinoidMetabolite Quinoid Metabolite OxidativeMetabolism->QuinoidMetabolite Nrf2 Nrf2 QuinoidMetabolite->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to PhaseII Phase II Enzyme Transcription (e.g., NQO1) ARE->PhaseII Cytoprotection Cellular Protection PhaseII->Cytoprotection

Caption: Antioxidant Response Element (ARE) Signaling Pathway.

Quantitative Data Summary

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Relative Binding Affinity (RBA, Estradiol = 100)ERβ Relative Binding Affinity (RBA, Estradiol = 100)
Estradiol100100
Raloxifene1.52.0
Arzoxifene2.53.0
This compound (Predicted) 1.0 - 5.0 1.5 - 6.0

Table 2: In Vitro Functional Activity

CompoundMCF-7 Cell Proliferation (IC50, nM)Ishikawa Cell Alkaline Phosphatase Activity (EC50, nM)
Estradiol0.01 (Stimulation)0.1
Raloxifene10 (Inhibition)>1000 (No stimulation)
Arzoxifene8 (Inhibition)>1000 (No stimulation)
This compound (Predicted) 5 - 20 (Inhibition) >1000 (No stimulation)

Key Experimental Protocols

The characterization of a novel SERM like this compound involves a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and tissue selectivity.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of the test compound for ERα and ERβ.

Methodology:

  • Receptor Preparation: Full-length human recombinant ERα and ERβ are used.

  • Radioligand: [3H]-Estradiol is used as the radiolabeled competitor.

  • Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

  • Incubation: A constant concentration of the ER and [3H]-Estradiol are incubated with increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity of the test compound in an estrogen-receptor-positive human breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum). Prior to the assay, cells are switched to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with increasing concentrations of the test compound, alone (to assess agonist activity) or in the presence of a fixed concentration of estradiol (to assess antagonist activity).

  • Incubation: The plates are incubated for a period of 5-7 days.

  • Cell Viability Measurement: Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Ishikawa Cell Alkaline Phosphatase Assay

Objective: To evaluate the estrogenic activity of the test compound in a human endometrial adenocarcinoma cell line.

Methodology:

  • Cell Culture: Ishikawa cells are cultured in a suitable medium (e.g., DMEM/F12 with 10% fetal bovine serum). Similar to the MCF-7 assay, cells are hormone-deprived before treatment.

  • Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for 48-72 hours.

  • Alkaline Phosphatase Activity Measurement: The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to the colored product, p-nitrophenol, is measured spectrophotometrically.

  • Data Analysis: The concentration of the test compound that produces a half-maximal increase in alkaline phosphatase activity (EC50) is determined.

Ovariectomized Rat Uterotrophic Assay

Objective: To assess the in vivo estrogenic and anti-estrogenic effects of the test compound on the uterus.

Methodology:

  • Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogen.

  • Dosing: After a recovery period, the rats are treated with the test compound via oral gavage or subcutaneous injection for 3-7 days. To assess antagonist activity, a separate group is co-treated with the test compound and estradiol.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The inhibition of estradiol-induced uterine weight gain indicates anti-estrogenic activity.

The following workflow diagram summarizes the experimental approach for characterizing a novel SERM.

Start Novel Benzothiophene Compound ER_Binding ER Competitive Binding Assay Start->ER_Binding In Vitro MCF7 MCF-7 Proliferation Assay ER_Binding->MCF7 Ishikawa Ishikawa Alkaline Phosphatase Assay MCF7->Ishikawa OVX_Rat Ovariectomized Rat Uterotrophic Assay Ishikawa->OVX_Rat In Vivo Bone_Model Ovariectomized Rat Bone Loss Model OVX_Rat->Bone_Model Characterization SERM Profile Characterization Bone_Model->Characterization

Caption: Experimental Workflow for SERM Characterization.

Conclusion

This compound, by virtue of its structural similarity to established benzothiophene SERMs, is strongly predicted to function as a selective estrogen receptor modulator. Its mechanism of action is centered on tissue-specific differential recruitment of co-activator and co-repressor proteins to the estrogen receptor, leading to anti-estrogenic effects in tissues like the breast and uterus, and estrogenic effects in bone. A secondary mechanism involving the activation of the antioxidant response element may also contribute to its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the comprehensive biological evaluation of this and other novel SERM candidates. Further empirical studies are required to definitively elucidate the precise quantitative pharmacological profile of this compound.

References

Pharmacological Profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a benzothiophene derivative with potential therapeutic applications. As a member of a chemical class known for its interaction with steroid hormone receptors, this compound is of significant interest in drug discovery and development. This document collates available data on its synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide leverages information on structurally related compounds, particularly selective estrogen receptor modulators (SERMs), to build a predictive pharmacological framework. Included are detailed experimental methodologies for key assays, structured data tables for the presentation of potential findings, and visualizations of relevant signaling pathways to guide future investigations.

Introduction

This compound belongs to the benzothiophene class of compounds, which has garnered considerable attention in medicinal chemistry. The core scaffold is a key feature of several clinically significant drugs, most notably the selective estrogen receptor modulator (SERM), Raloxifene. SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual activity allows them to be used for a variety of indications, including the treatment and prevention of osteoporosis and hormone-receptor-positive breast cancer.

The structural similarity of this compound to known SERMs suggests that it may also interact with estrogen receptors and potentially the G-protein coupled estrogen receptor 30 (GPR30). This guide aims to provide a foundational understanding of its potential pharmacological properties and to equip researchers with the necessary tools to further investigate its therapeutic potential.

Chemical Synthesis

The synthesis of 2-arylbenzo[b]thiophenes can be achieved through various synthetic routes. One common method involves the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones. A process described for the synthesis of the closely related compound, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, involves the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid. This reaction, however, can lead to a mixture of regioisomers that require separation[1][2].

General Synthetic Workflow:

G cluster_0 Synthesis of 2-Arylbenzo[b]thiophenes Start α-(3-methoxyphenylthio)- 4-methoxyacetophenone PPA Polyphosphoric Acid (85-90°C) Start->PPA Cyclization Acid-Catalyzed Intramolecular Cyclization PPA->Cyclization Mixture Mixture of Regioisomers: 6-methoxy- and 4-methoxy- 2-(4-methoxyphenyl)benzo[b]thiophene Cyclization->Mixture Separation Chromatography or Fractional Crystallization Mixture->Separation Product Isolated 6-methoxy- 2-(4-methoxyphenyl)benzo[b]thiophene Separation->Product

Caption: General synthetic route for 2-arylbenzo[b]thiophenes.

To obtain this compound, a final demethylation step would be necessary to convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group.

Pharmacological Data

Table 1: Receptor Binding Affinity
Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)Reference
Estrogen Receptor α (ERα)This compoundRadioligand BindingData not availableData not available
Estrogen Receptor β (ERβ)This compoundRadioligand BindingData not availableData not available
GPR30 (GPER)This compoundRadioligand BindingData not availableData not available
Progesterone Receptor (PR)This compoundRadioligand BindingData not availableData not available
Androgen Receptor (AR)This compoundRadioligand BindingData not availableData not available
Table 2: In Vitro Efficacy
Assay TypeCell LineParameterAgonist EC50 (nM)Antagonist IC50 (nM)% Max Response (vs. Estradiol)Reference
ERα Transcriptional ActivationMCF-7ERE-LuciferaseData not availableData not availableData not available
Cell ProliferationMCF-7MTT AssayData not availableData not availableData not available
GPR30-mediated cAMP ProductionSKBR3cAMP AssayData not availableData not availableData not available
Table 3: Pharmacokinetic Properties (Predicted)
ParameterSpeciesValueMethodReference
Oral Bioavailability (%)RatData not availableIn vivo
Half-life (t1/2) (h)RatData not availableIn vivo
Cmax (ng/mL)RatData not availableIn vivo
Tmax (h)RatData not availableIn vivo
Clearance (mL/min/kg)RatData not availableIn vivo
Volume of Distribution (L/kg)RatData not availableIn vivo

Signaling Pathways

Based on the pharmacology of related benzothiophene SERMs, this compound is hypothesized to exert its effects through two primary signaling pathways: the classical nuclear estrogen receptor pathway and the GPR30-mediated rapid signaling pathway.

Estrogen Receptor (ER) Signaling

G cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound ER Estrogen Receptor (ERα/ERβ) Compound->ER Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER dissociation ERE Estrogen Response Element (ERE) Dimerization->ERE translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical estrogen receptor signaling pathway.

GPR30 (GPER) Signaling Pathway

Benzothiophene SERMs have been shown to mediate neuroprotective effects through a GPR30-dependent mechanism. Activation of GPR30 can lead to rapid, non-genomic signaling cascades.

G cluster_0 Cell Membrane / Cytoplasm Compound This compound GPR30 GPR30 (GPER) Compound->GPR30 G_protein G-protein Activation GPR30->G_protein AC Adenylyl Cyclase G_protein->AC EGFR EGFR Transactivation G_protein->EGFR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Downstream Cellular Effects (e.g., Proliferation, Survival) PKA->Response MAPK MAPK Cascade (ERK1/2) EGFR->MAPK PI3K PI3K/Akt Pathway EGFR->PI3K MAPK->Response PI3K->Response

Caption: GPR30 (GPER) mediated signaling cascade.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of the test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat uterine cytosol (source of ER)

  • [3H]-Estradiol (radioligand)

  • Test compound: this compound

  • Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled estradiol (for standard curve).

  • In assay tubes, combine the assay buffer, a fixed concentration of [3H]-Estradiol, and either the test compound, unlabeled estradiol, or vehicle.

  • Initiate the binding reaction by adding a predetermined amount of rat uterine cytosol to each tube.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

  • Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

  • Wash the pellets with assay buffer to remove non-specifically bound radioligand.

  • Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value from the competitive binding curve and determine the Ki using the Cheng-Prusoff equation.

A detailed protocol for this assay can be found in the National Toxicology Program's report on the Estrogen Receptor Competitive Binding Assay[3].

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For estrogenic assays, phenol red-free medium with charcoal-stripped FBS is used.

  • Test compound: this compound

  • Estradiol (positive control)

  • Tamoxifen (antagonist control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to hormonally deprive the cells.

  • Treat the cells with serial dilutions of the test compound, estradiol, or tamoxifen (for antagonist studies, co-treat with estradiol). Include a vehicle control.

  • Incubate the cells for 6 days, with a medium change at day 3.

  • At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Plot the absorbance against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Further details on this assay can be found in protocols provided by the National Toxicology Program for the MCF-7 Cell Proliferation Assay[4].

Experimental Workflow for In Vitro Assays:

G cluster_0 In Vitro Characterization Workflow Start Test Compound: This compound Binding Receptor Binding Assays (ERα, ERβ, GPR30) Start->Binding Functional Functional Assays Start->Functional Data Data Analysis: Determine Ki, IC50, EC50 Binding->Data Proliferation MCF-7 Cell Proliferation Assay Functional->Proliferation Reporter ERE-Luciferase Reporter Assay Functional->Reporter cAMP cAMP Assay (GPR30 activity) Functional->cAMP Proliferation->Data Reporter->Data cAMP->Data Profile Pharmacological Profile Data->Profile

Caption: Workflow for in vitro pharmacological profiling.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of hormone-related disorders. Its structural similarity to established SERMs suggests a high probability of interaction with estrogen receptors and related signaling pathways. This guide provides a foundational framework for the systematic investigation of its pharmacological profile. The outlined experimental protocols and data presentation structures are intended to guide researchers in generating the critical data needed to fully elucidate the mechanism of action and therapeutic potential of this compound. Further studies are warranted to determine its specific binding affinities, in vitro and in vivo efficacy, and pharmacokinetic and toxicological profiles.

References

Technical Guide: Spectroscopic Characterization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide provides a detailed overview of the experimental protocols and data presentation for the comprehensive characterization of 4-(6-methoxybenzo[b]thiophen-2-yl)phenol.

Spectroscopic Data Presentation

Clear and structured presentation of spectroscopic data is crucial for interpretation and comparison. The following tables illustrate the standard format for summarizing quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hypothetical Data
9.85s-1HAr-OH
7.70d8.51HH-4
7.65d2.01HH-7
7.50s-1HH-3
7.40d8.82HH-2', H-6'
7.10dd8.5, 2.01HH-5
6.95d8.82HH-3', H-5'
3.90s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ, ppm)Assignment
Hypothetical Data
158.0C-6
156.5C-4'
145.0C-2
140.2C-7a
135.0C-3a
128.0C-2', C-6'
125.0C-1'
124.5C-4
120.0C-3
116.0C-3', C-5'
115.5C-5
105.0C-7
55.8-OCH₃

Table 3: IR Spectroscopic Data (Hypothetical)

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Data
3400-3200BroadO-H stretch (phenol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1610, 1580, 1490StrongC=C stretch (aromatic)
1250StrongC-O stretch (asymmetric, aryl ether)
1030StrongC-O stretch (symmetric, aryl ether)
830StrongC-H bend (para-substituted benzene)

Table 4: Mass Spectrometry Data (Hypothetical)

m/zRelative Intensity (%)Assignment
Hypothetical Data
256.06100[M]⁺ (Molecular Ion)
241.0480[M - CH₃]⁺
213.0460[M - CH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 45°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin transparent disk.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source.

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

  • Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Workflow for Spectroscopic Characterization.

In Vitro Evaluation of Benzothiophene Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Assessment of a Promising Class of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the in vitro evaluation of benzothiophene derivatives, with a particular focus on compounds structurally related to "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol". While specific in vitro data for this particular molecule is not extensively available in the public domain, this document synthesizes findings from various studies on related benzothiophene analogs to illustrate the common methodologies and potential therapeutic applications of this chemical class. The information presented herein is intended to guide researchers in designing and interpreting in vitro studies for novel benzothiophene-based drug candidates.

Quantitative Biological Activities of Benzothiophene Derivatives

The following tables summarize the in vitro activities of various benzothiophene derivatives as reported in the scientific literature. These tables provide a comparative look at the potency of different analogs across a range of biological assays.

Table 1: RORγt Inverse Agonist Activity of 4,5,6,7-Tetrahydro-benzothiophene Derivatives [1][2]

Compound IDTR-FRET IC50 (nM)GAL4-RORγ Reporter Assay IC50 (nM)Th17 Polarization Assay IC50 (nM)
20.390.750.38
3Not Reported2.19Not Reported
10Not Reported0.82Not Reported
13Not Reported1.61Not Reported
Ursolic Acid (ctrl)Not Reported99.92Not Reported

Table 2: Antimicrobial Activity of Substituted Benzothiophene Derivatives [3]

Compound IDTarget MicroorganismActivity
12E (3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene)S. aureusHigh antibacterial activity
12L (3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene)S. aureusHigh antibacterial activity
12J (3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene)S. aureusHigh antibacterial activity

Table 3: Antioxidant Capacity of Substituted Benzothiophene Derivatives [3]

Compound IDAssayResult
12E (3-(substituted-ethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivative)Trolox Equivalent Antioxidant Capacity (TEAC)Highest antioxidant capacity
16 (cyclized homolog of 12E)Trolox Equivalent Antioxidant Capacity (TEAC)Highest antioxidant capacity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly used in the evaluation of benzothiophene derivatives.

TR-FRET Competitive Binding Assay for RORγt[1][2]

This assay is designed to measure the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of the Retinoic acid receptor-related orphan receptor γt (RORγt).

  • Materials:

    • Recombinant human RORγt-LBD

    • Fluorescently labeled RORγt ligand (tracer)

    • Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compounds (benzothiophene derivatives)

  • Procedure:

    • Prepare a dilution series of the test compounds in assay buffer.

    • In a microplate, add the RORγt-LBD, the fluorescent tracer, and the anti-tag antibody.

    • Add the test compounds at various concentrations to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.

    • The signal is inversely proportional to the binding of the test compound. Calculate IC50 values by fitting the data to a dose-response curve.

GAL4-RORγ Reporter Assay[1][2]

This cell-based assay measures the functional activity of compounds as inverse agonists of RORγt.

  • Materials:

    • Human cells (e.g., HEK293) stably expressing a hybrid human RORγ receptor (GAL4-DBD fused to RORγ-LBD) and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).

    • Cell culture medium and reagents.

    • Test compounds.

    • Luciferase assay reagent.

  • Procedure:

    • Seed the reporter cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with a dilution series of the test compounds.

    • Incubate for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase signal indicates inverse agonist activity. Calculate IC50 values from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)[3]

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, C. albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Test compounds.

    • Positive control antibiotic.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

RORgt_Signaling_Pathway RORgt RORγt IL17A IL-17A Gene RORgt->IL17A Activates Transcription Th17_Differentiation Th17 Cell Differentiation IL17A->Th17_Differentiation Promotes Inflammation Inflammation Th17_Differentiation->Inflammation Drives Benzothiophene Benzothiophene Derivative (Inverse Agonist) Benzothiophene->RORgt Inhibits

Caption: RORγt signaling pathway and the inhibitory action of benzothiophene inverse agonists.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Benzothiophene Compound Inoculation Inoculation of Microplate Compound_Dilution->Inoculation Microorganism_Culture Standardized Microorganism Inoculum Preparation Microorganism_Culture->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives.

Conclusion

The benzothiophene scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. The in vitro evaluation techniques detailed in this guide, including target-based binding assays, cell-based functional assays, and antimicrobial susceptibility testing, are essential for characterizing the biological activity of new chemical entities. While the specific compound "this compound" requires further investigation, the broader class of benzothiophenes continues to show promise in drug discovery. A systematic and rigorous in vitro assessment is the cornerstone of advancing these promising compounds through the preclinical pipeline. Researchers are encouraged to utilize the methodologies and data presented here as a foundation for their own investigations into this important class of molecules.

References

"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the selective estrogen receptor modulator (SERM) candidate, 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a member of the benzo[b]thiophene class of compounds, which are known for their diverse pharmacological activities. Structurally related to the well-known SERM, Raloxifene, this molecule has garnered interest for its potential to modulate estrogen receptor (ER) activity, offering therapeutic possibilities in areas such as osteoporosis and hormone-dependent cancers. This guide will delve into the available scientific literature to present a detailed account of its chemical synthesis, in vitro biological evaluation, and the underlying mechanisms of action.

Chemical Synthesis

A general synthetic approach involves the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid like polyphosphoric acid at elevated temperatures.[1] This reaction yields a mixture of regioisomers, including the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1] The final step to obtain this compound would involve a selective demethylation of the methoxy group on the phenyl ring at the 2-position of the benzo[b]thiophene core.

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (A Key Precursor)

This protocol is based on general procedures described in the literature for the synthesis of similar benzo[b]thiophene derivatives.[1]

Materials:

  • α-(3-methoxyphenylthio)-4-methoxyacetophenone

  • Polyphosphoric acid (PPA)

  • Toluene

  • n-heptane

  • Ice

Procedure:

  • A solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone in toluene is prepared.

  • Methanesulfonic acid is added to the stirred solution at room temperature.[1]

  • The reaction mixture is heated to 95-100 °C and stirred for 4-5 hours.[1]

  • After completion of the reaction (monitored by TLC), n-heptane is added, and the mixture is stirred for an additional hour.[1]

  • The mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude product can be further purified by recrystallization or column chromatography to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Note: The subsequent demethylation to yield this compound would typically involve treatment with a demethylating agent such as boron tribromide (BBr3) or a thiol in the presence of a Lewis acid.

Biological Activity and Mechanism of Action

As a structural analog of Raloxifene, this compound is predicted to function as a Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-specific estrogenic or anti-estrogenic effects.[2] In tissues like bone, they can act as agonists, promoting bone density, while in tissues like the breast and uterus, they can act as antagonists, inhibiting the proliferative effects of estrogen. This dual activity makes them valuable therapeutic agents for conditions such as postmenopausal osteoporosis and the prevention of estrogen receptor-positive breast cancer.[2]

The mechanism of action of SERMs involves binding to the estrogen receptor (ERα and ERβ), which are ligand-activated transcription factors.[3] Upon binding, the SERM induces a conformational change in the receptor. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene expression.

SERM_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binding SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex Conformational Change ERE Estrogen Response Element (ERE) SERM_ER_Complex->ERE Binding to DNA Transcription_Modulation Modulation of Gene Transcription ERE->Transcription_Modulation Recruitment of Co-regulators

Antiproliferative Activity

Table 1: Antiproliferative Activity of Representative Benzo[b]thiophene Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Analog AMCF-7Data not availableN/A
Analog BDLD-1Data not availableN/A
Analog CHEPG-2Data not availableN/A
(Note: Specific IC50 values for this compound are not available in the reviewed literature. This table is a template for where such data would be presented.)

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with serially diluted compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization buffer Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Estrogen Receptor Binding

The biological activity of this compound is presumed to be mediated through its interaction with estrogen receptors. The binding affinity of a compound to ER is a critical parameter for its characterization as a SERM. This is typically determined through competitive binding assays.

Table 2: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki or IC50)Reference
This compoundERαData not availableN/A
This compoundERβData not availableN/A
17β-Estradiol (Reference)ERα~1 nM (Ki)[4]
Raloxifene (Reference)ERα~5 nM (IC50)[2]
(Note: Specific binding affinity data for this compound are not available in the reviewed literature. This table includes reference values for comparison.)

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to the estrogen receptor.[4][5][6]

Materials:

  • Purified recombinant human ERα or ERβ protein

  • Radiolabeled estradiol ([³H]E2)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite slurry or filter membranes

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the ER protein, a fixed concentration of [³H]E2, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Include control tubes with no competitor (total binding) and with a large excess of unlabeled estradiol (non-specific binding).

  • Incubate the mixtures at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the receptor-bound [³H]E2 from the free [³H]E2. This can be achieved by adding hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.

  • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

ER_Binding_Assay_Workflow Prepare_Mixture Prepare reaction mixture: ER + [3H]E2 + Test Compound Incubate Incubate at 4°C to reach equilibrium Prepare_Mixture->Incubate Separate_Bound_Free Separate bound from free radioligand (e.g., Hydroxyapatite or Filtration) Incubate->Separate_Bound_Free Quantify_Radioactivity Quantify bound radioactivity (Scintillation Counting) Separate_Bound_Free->Quantify_Radioactivity Calculate_IC50 Calculate IC50 and Ki values Quantify_Radioactivity->Calculate_IC50

Conclusion

This compound represents a promising scaffold for the development of novel selective estrogen receptor modulators. Based on its structural similarity to Raloxifene and the known biological activities of the benzo[b]thiophene class, it is anticipated to exhibit significant antiproliferative and ER-modulating properties. While specific quantitative data for this particular molecule is limited in the current literature, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for analogous compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.

References

Discovery and Synthesis of Novel Benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural resemblance to endogenous molecules allows for diverse interactions with biological targets, making it a focal point for the discovery of new therapeutic agents.[2] This technical guide provides an in-depth overview of recent advancements in the synthesis and discovery of novel benzothiophene derivatives, with a focus on their potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Synthetic Strategies for Novel Benzothiophene Derivatives

The synthesis of functionalized benzothiophenes is a cornerstone of drug discovery programs. Various synthetic methodologies have been developed to access diverse derivatives, often starting from readily available materials.

Synthesis of Benzothiophene Acylhydrazones

A notable strategy involves the combination of the benzothiophene nucleus with the acylhydrazone functional group, which is a relevant pharmacophore in the design of bioactive molecules.[3] This approach has led to the identification of potent antimicrobial agents.

Experimental Protocol: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) [4]

  • Preparation of 6-Chlorobenzo[b]thiophene-2-carboxylic acid (1b): The synthesis of the carboxylic acid intermediate is a crucial first step. While the specific patent is referenced[5], a general approach involves the cyclization of a substituted thiophene.

  • Formation of the Hydrazide: The carboxylic acid is then converted to its corresponding carbohydrazide.

  • Condensation with Aldehyde: The substituted benzo[b]thiophene-2-carboxylic hydrazide is reacted with an aromatic or heteroaromatic aldehyde to yield the final acylhydrazone product.[3]

Synthesis of 5-Hydroxybenzothiophene Derivatives

The introduction of a hydroxyl group at the 5-position of the benzothiophene ring has been explored for the development of multi-kinase inhibitors with anticancer activity.[6]

Experimental Protocol: General Synthesis of 5-Hydroxybenzothiophene Hydrazide Derivatives [6][7]

A multi-step synthesis is typically employed, starting from a commercially available substituted benzothiophene. The process involves the introduction of the hydrazide moiety and subsequent modifications to generate a library of compounds for screening.

Domino Reactions for Polysubstituted Benzothiophenes

Domino reactions, where multiple bonds are formed in a single operation, offer an efficient route to highly functionalized benzothiophenes.[8][9] A one-pot, four-component reaction of 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes can yield novel 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles.[8][9]

Experimental Protocol: One-Pot Synthesis of 2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles [8]

This process involves a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination reactions.[8][9]

Biological Activities and Therapeutic Potential

Novel benzothiophene derivatives have demonstrated significant potential across various therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[10] Benzothiophene derivatives have emerged as promising candidates.

A series of benzothiophene acylhydrazones were synthesized and screened against Staphylococcus aureus, including multidrug-resistant strains.[3] The screening led to the identification of eight active compounds, with (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) showing a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains.[4] Other studies have also reported the synthesis of benzothiophene derivatives with notable antibacterial and antifungal activities.[11][12]

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives

Compound ReferenceTarget OrganismActivity MetricValueCitation
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Staphylococcus aureus (various strains)MIC4 µg/mL[4]
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10)Antifungal-Potential Use[12]
3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K)Antifungal-Potential Use[12]
Anticancer Activity

Benzothiophene derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[6][13]

Chemoresistance is a major challenge in cancer therapy, prompting the development of multi-target agents.[6] 5-Hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors.[6] Compound 16b , a 5-hydroxybenzothiophene hydrazide, emerged as a potent inhibitor of several kinases and demonstrated significant anticancer effects against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[6][7]

Table 2: Kinase Inhibition Profile of Compound 16b

Kinase TargetIC50 (nM)Citation
Clk411[7]
DRAK187[7]
Haspin125.7[7]
Clk1163[7]
Dyrk1B284[7]
Dyrk1A353.3[7]

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in cancer therapy.[5][14] A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed to inhibit the phosphorylation of STAT3 at Tyr705.[5] The most potent compound, 6o , effectively inhibited the STAT3 pathway, leading to decreased cell proliferation and induction of apoptosis.[5]

The RhoA/ROCK pathway is implicated in tumor growth and metastasis.[15] Novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of this pathway. Compound b19 significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[15]

Benzothiophene acrylonitrile analogs with structural similarities to combretastatin have been synthesized and evaluated for their anticancer activity.[13] These compounds interfere with tubulin polymerization, leading to mitotic arrest.[13] Notably, they were found to be effective against P-glycoprotein-mediated multidrug resistance.[13][16]

Table 3: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analog 5

Cancer Cell Line TypeGI50 Range (nM)Citation
Leukemia10 - 66.5[13]
Colon Cancer10 - 66.5[13]
CNS Cancer10 - 66.5[13]
Prostate Cancer10 - 66.5[13]
Anti-inflammatory Activity

Benzothiophene derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[17][18]

Substituted bromo-benzothiophene carboxamides have been shown to attenuate nociception and inflammation by selectively inhibiting COX-2.[17] Furthermore, certain benzothiophene derivatives have been designed as dual inhibitors of COX and 5-LOX, which may offer an enhanced anti-inflammatory effect with a better safety profile.[18]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is crucial for rational drug design.

STAT3 Signaling Pathway

The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.

STAT3_Pathway STAT3 Signaling Pathway Inhibition by Benzothiophene Derivatives Cytokine Cytokine Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 (Tyr705) STAT3_inactive->STAT3_p Dimer STAT3 Dimer STAT3_p->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates BT_deriv Benzothiophene Derivative (e.g., 6o) BT_deriv->STAT3_p Inhibits Phosphorylation RhoA_ROCK_Pathway RhoA/ROCK Signaling Pathway Inhibition RhoA_inactive GDP-RhoA (inactive) RhoA_active GTP-RhoA (active) RhoA_inactive->RhoA_active GEF activation ROCK ROCK RhoA_active->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_p p-MLC MLC->MLC_p StressFibers Stress Fiber Formation (Migration, Invasion) MLC_p->StressFibers BT_deriv Benzothiophene Derivative (e.g., b19) BT_deriv->RhoA_active Inhibits Synthetic_Workflow General Workflow for Discovery of Benzothiophene Derivatives Start Starting Materials Synthesis Chemical Synthesis (e.g., Domino Reaction, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Benzothiophene Derivatives Purification->Library Screening In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Synthesis Iterative Design InVivo In Vivo Studies Lead->InVivo

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a benzothiophene derivative that has garnered attention in the scientific community due to its structural similarity to selective estrogen receptor modulators (SERMs) and its identification as a process impurity in the manufacturing of Raloxifene, a well-known drug for the prevention and treatment of osteoporosis in postmenopausal women. Understanding the safety and toxicity profile of this compound is of paramount importance for risk assessment, drug development, and regulatory compliance. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, including its physicochemical properties, known toxicological data, and insights into its potential biological activities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₂S[1][2]
Molecular Weight 256.32 g/mol [1][2]
Appearance Solid[2]
CAS Number 175460-94-3[2]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited in publicly available literature. However, by examining data from structurally related compounds, a preliminary assessment of its potential hazards can be made.

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for this compound have been identified in the public domain. However, safety data for structurally similar compounds provide some indication of its potential acute toxicity profile. For instance, the related compound 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is classified as harmful if swallowed.[3] Phenol, a basic structural component, is known to be highly toxic upon acute exposure through oral, dermal, or inhalation routes, with a lethal dose in humans estimated to be as low as 1 to 15 grams.[4][5]

Table of Acute Toxicity Data for Related Compounds:

CompoundRouteSpeciesLD50/LC50Reference
PhenolDermalRabbit0.85 g/kg[6]
2-Methoxy-4-(2-propenyl)-phenol (Eugenol)OralRat1930 - 2680 mg/kg bw
3,4-Dimethyl phenolOral--[7]
Genotoxicity

There is no specific information available regarding the genotoxicity of this compound. However, as it is an impurity of Raloxifene, it would be subject to rigorous genotoxicity assessment during the drug development process.[7] Standard assays for genotoxicity include the Ames test for bacterial reverse mutation and the in vivo micronucleus test.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] It utilizes bacteria to test for gene mutations.[8] For pharmaceutical impurities, a modified Ames test protocol may be applied to enhance its sensitivity for detecting low-level mutagenic impurities.[10]

The in vivo micronucleus test, as described in OECD Guideline 474, is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow.[11][12] This test is crucial for evaluating the clastogenic and/or aneugenic potential of a substance in a whole animal system.[11]

Cytotoxicity

The cytotoxic potential of this compound, particularly against cancer cell lines, is an area of interest due to its structural similarity to anti-cancer agents. While direct data is scarce, studies on similar benzothiophene and thiophene derivatives have shown cytotoxic activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[11][13][14] For example, novel thienyl chalcone derivatives have demonstrated potent cytotoxic activity against these cell lines.

Table of Cytotoxicity Data for Related Compounds:

Compound ClassCell LineIC50 ValueReference
Thienyl chalcone derivativesMDA-MB-2315.27 ± 0.98 μM
Thienyl chalcone derivativesMCF-77.24 ± 2.10 μM
Synthetic β-nitrostyrene derivativeMCF-70.81 ± 0.04 μg/mL[11]
Synthetic β-nitrostyrene derivativeMDA-MB-2311.82 ± 0.05 μg/mL[11]

Pharmacological Profile

Estrogenic and Anti-Estrogenic Activity

The structural resemblance of this compound to selective estrogen receptor modulators (SERMs) like Raloxifene suggests it may possess estrogenic or anti-estrogenic properties.[15] SERMs are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue.[16] The phenolic hydroxyl group and the benzothiophene core are key structural features that can contribute to estrogen receptor binding.[17]

A study on 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol, a closely related compound, demonstrated its estrogen-like properties by inducing apoptosis in T47D/PKCα breast cancer cells.[18][19] The estrogenic activity of phenolic compounds is influenced by the position and nature of substituents on the phenolic ring.[17]

Metabolism and Pharmacokinetics

The metabolic fate of this compound has not been explicitly studied. However, the metabolism of benzothiophene and thiophene-containing compounds is known to be mediated by cytochrome P450 (CYP) enzymes.[4][20] The thiophene ring can be oxidized by CYPs to form reactive intermediates.[20]

For a structurally related compound, (R,R)-methoxyfenoterol, metabolism in rats was found to occur primarily through glucuronidation and O-demethylation.[8][21][22] Given the presence of a methoxy and a hydroxyl group in this compound, it is plausible that it undergoes similar metabolic transformations.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μg/mL) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tamoxifen, cisplatin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Micronucleus Assay (OECD 474)

This assay evaluates the genotoxic potential of a substance in vivo.[11][12]

  • Animal Model: Typically performed in mice or rats.

  • Dose Administration: Administer the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three different dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).

  • Sample Collection: Collect bone marrow or peripheral blood at specified time points (e.g., 24 and 48 hours) after the final administration.

  • Slide Preparation and Staining: Prepare slides and stain with a suitable dye (e.g., Giemsa, acridine orange) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Scoring: Score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere add_compound Add varying concentrations of This compound adhere->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Potential Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound sulfoxidation Thiophene Sulfoxidation parent->sulfoxidation CYP450 demethylation O-Demethylation parent->demethylation CYP450 glucuronidation Glucuronide Conjugation sulfoxidation->glucuronidation sulfation Sulfate Conjugation sulfoxidation->sulfation demethylation->glucuronidation demethylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: A potential metabolic pathway for this compound.

Interaction with the Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_nucleus Nucleus compound This compound (Ligand) er Estrogen Receptor (ER) compound->er Binds to ere Estrogen Response Element (ERE) on DNA er->ere Dimerizes and binds to transcription Gene Transcription ere->transcription Initiates mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response (e.g., Proliferation, Apoptosis) protein->response

Caption: Proposed interaction with the estrogen receptor signaling pathway.

Conclusion

The safety and toxicity profile of this compound is not yet fully characterized through direct experimental evidence. However, based on its structural similarity to other benzothiophene derivatives, SERMs, and phenols, a number of potential toxicological concerns can be inferred. These include potential for acute toxicity, particularly if ingested in significant quantities, and possible genotoxic and cytotoxic effects. Its structural features strongly suggest an interaction with the estrogen receptor, which could lead to either estrogenic or anti-estrogenic activities, depending on the cellular context.

For a comprehensive risk assessment, further studies are imperative. These should include acute toxicity studies (oral, dermal, and inhalation), a full battery of genotoxicity tests (Ames, in vitro and in vivo micronucleus), and detailed in vitro cytotoxicity studies on a broader range of cell lines. Furthermore, investigations into its metabolism, pharmacokinetics, and specific effects on key signaling pathways, particularly the estrogen receptor pathway, will be crucial for a complete understanding of its safety profile. This information is essential for researchers, scientists, and drug development professionals to make informed decisions regarding the handling, potential applications, and regulatory considerations for this compound.

References

Methodological & Application

Synthesis Protocol for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-(6-methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process involving an acid-catalyzed intramolecular cyclization followed by a selective demethylation. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.

Introduction

Substituted benzo[b]thiophenes are a prominent class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. Notably, this compound serves as a crucial building block in the synthesis of selective estrogen receptor modulators (SERMs) and other therapeutic agents. The synthetic route detailed herein focuses on a reliable and scalable method, beginning with the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, followed by the selective demethylation of the phenol-protecting methyl group.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Acid-Catalyzed Intramolecular Cyclization and Rearrangement: α-(3-methoxyphenylthio)-4-methoxyacetophenone undergoes cyclization in the presence of methanesulfonic acid to form 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This method is noted for its high regioselectivity, favoring the desired 6-methoxy isomer.

  • Selective Demethylation: The resulting 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is then treated with a thiol and a Lewis acid to selectively cleave the methyl ether on the phenyl group at the 2-position of the benzothiophene core, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This procedure is adapted from a process utilizing methanesulfonic acid for the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.[1][2]

Materials:

  • α-(3-methoxyphenylthio)-4-methoxyacetophenone

  • Methanesulfonic acid

  • Toluene

  • n-Heptane

  • Methanol

Procedure:

  • To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (e.g., 170 g, 0.63 mol) in toluene (700 mL) at room temperature, add methanesulfonic acid (61 g, 0.63 mol).

  • Heat the reaction mixture to 90-100 °C and stir for 4-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add n-heptane (e.g., 280 mL) to the hot reaction mixture.

  • Stir the mixture for 1 hour at 90 °C, followed by 3 hours at 80 °C to facilitate precipitation.

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the collected solid with a mixture of toluene and 2-propanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or by slurrying in hot methanol to yield the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3]

Step 2: Synthesis of this compound

This protocol involves the selective demethylation of the methoxy group on the 2-phenyl substituent using a thiol and a Lewis acid.

Materials:

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Aluminum chloride (anhydrous)

  • Ethanethiol or Decanethiol

  • Dichloromethane (DCM) or 1,2-dichloroethane (EDC)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (aq.)

  • Ice

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (e.g., 34.7 g, 0.26 mol) in 1,2-dichloroethane (200 ml) and cool the mixture to 0-5 °C.

  • Slowly add ethanethiol (23.8 g, 0.37 mol) to the cooled suspension over 15 minutes.

  • After stirring for 10 minutes, add a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (e.g., 20 g, 0.074 mol) in 1,2-dichloroethane (50 ml) over 20 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of tetrahydrofuran, followed by pouring the mixture into ice water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid and stir for several hours at room temperature to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a mixture of methanol and DMF to afford pure this compound.

Data Presentation

ParameterStep 1: CyclizationStep 2: Demethylation
Starting Material α-(3-methoxyphenylthio)-4-methoxyacetophenone6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Key Reagents Methanesulfonic acidAluminum chloride, Ethanethiol
Solvent Toluene1,2-dichloroethane
Reaction Temperature 90-100 °C0-5 °C to Room Temperature
Reaction Time 4-5 hours3 hours
Product 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneThis compound
Reported Yield ~80%Not explicitly stated, part of a multi-step synthesis
Reported Purity (HPLC) 99.7%High purity after recrystallization
Melting Point 196-197 °CNot specified

Visualizations

Synthesis Workflow

Synthesis_Workflow A α-(3-methoxyphenylthio)- 4-methoxyacetophenone B 6-methoxy-2-(4-methoxyphenyl)- benzo[b]thiophene A->B C This compound B->C reagent1 Methanesulfonic acid, Toluene, 90-100 °C reagent2 1. AlCl3, Ethanethiol, EDC 2. HCl workup

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Steps

Logical_Relationship start Starting Material: α-(3-methoxyphenylthio)-4-methoxyacetophenone step1 Acid-Catalyzed Intramolecular Cyclization (Formation of Benzothiophene Core) start->step1 intermediate Intermediate: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene step1->intermediate step2 Selective O-Demethylation (Deprotection of Phenolic Group) intermediate->step2 product Final Product: This compound step2->product

Caption: Key transformations in the synthesis of the target compound.

Conclusion

The synthesis protocol outlined in this application note provides a clear and detailed guide for the preparation of this compound. By following the described acid-catalyzed cyclization and subsequent demethylation procedures, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthetic workflow.

References

Application Notes and Protocols for the Purification of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol , a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including its relation to the selective estrogen receptor modulator, Raloxifene.[1][2] The following purification techniques are described: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. A general workflow for the purification process is outlined below.

Purification_Workflow A Crude this compound B Recrystallization A->B Initial Purification / High Yield C Silica Gel Column Chromatography A->C Moderate to High Purity B->C Further Purification F Pure Compound (>98%) B->F D Preparative HPLC C->D High Purity Separation C->F D->F E Purity Analysis (e.g., HPLC, NMR) F->E Final Quality Control

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds and is particularly useful for removing small amounts of impurities from a relatively pure starting material.[3] The choice of solvent is critical and should be determined experimentally.

Solvent Selection

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] Based on the phenolic and benzothiophene structure, a mixture of a polar protic solvent and a non-polar co-solvent is a good starting point.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Rationale
Isopropyl Alcohol / Water95:5 to 80:20Benzothiophenes have been successfully recrystallized from alcohol-water mixtures.[4]
Ethanol / Water90:10 to 70:30Similar to isopropanol/water, offering a different polarity profile.
Toluene / Heptane1:1 to 1:3For less polar impurities; toluene dissolves the compound, and heptane acts as an anti-solvent.
Experimental Protocol for Recrystallization
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of the chosen solvent system (e.g., 85% aqueous isopropanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Protocol cluster_protocol Recrystallization Protocol A 1. Dissolve crude compound in minimal hot solvent B 2. Hot filtration (optional) A->B C 3. Slow cooling to induce crystallization A->C No insoluble impurities B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry under vacuum E->F

Caption: Step-by-step protocol for the recrystallization of this compound.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For benzothiophene derivatives, normal-phase chromatography on silica gel is a common and effective method.[6][7][8]

Eluent System Selection

The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).

Table 2: Recommended Eluent Systems for Column Chromatography

Eluent SystemRatio (v/v)Application
Hexane / Ethyl Acetate20:1 to 4:1A standard system for compounds of moderate polarity.[7][8]
Petroleum Ether / Ethyl Acetate25:1 to 1:1An alternative to hexane/ethyl acetate, often providing similar separation.[7]
Dichloromethane100%Can be used for eluting more polar compounds or as a component in a gradient.
Experimental Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution) as determined by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_workflow Column Chromatography Workflow start Crude Sample pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: Workflow for purification by silica gel column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially for small-scale purifications or for separating closely related impurities, preparative HPLC is the method of choice.[9] Reversed-phase HPLC is commonly used for phenolic compounds.[10][11]

HPLC Conditions

The conditions for preparative HPLC should be developed from an analytical scale method. A C18 column is a good starting point for reversed-phase separation.

Table 3: Recommended Preparative HPLC Conditions

ParameterRecommended Condition
Column C18, 10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient 20% B to 80% B over 30 minutes (to be optimized)
Flow Rate 10 - 50 mL/min (depending on column diameter)
Detection UV at 280 nm
Experimental Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the partially purified or crude compound in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Method Development: Optimize the separation on an analytical HPLC system to determine the appropriate gradient and retention time of the target compound.

  • Preparative Run: Scale up the injection volume and flow rate for the preparative column. Inject the sample and run the optimized gradient method.

  • Fraction Collection: Collect the eluate corresponding to the peak of this compound using a fraction collector.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the pure compound.

  • Purity Confirmation: Analyze the final product by analytical HPLC to confirm its purity.

Prep_HPLC_Protocol cluster_protocol Preparative HPLC Protocol A 1. Prepare and filter sample solution B 2. Optimize method on analytical HPLC A->B C 3. Perform preparative HPLC run B->C D 4. Collect fractions of the target compound C->D E 5. Remove solvent from collected fractions D->E F 6. Confirm purity by analytical HPLC E->F

Caption: Step-by-step protocol for purification by preparative HPLC.

Summary of Quantitative Data

The expected outcomes of each purification technique can be summarized in terms of purity and yield. These values are estimates and will vary depending on the quality of the crude material.

Table 4: Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldThroughput
Recrystallization>95%70-90%High
Column Chromatography>98%50-80%Medium
Preparative HPLC>99.5%40-70%Low

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the desired level of purity for their specific applications.

References

Application Notes and Protocols for the Characterization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₂S[1]
Molecular Weight256.32 g/mol [1]
CAS Number175460-94-3[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram and determine the retention time (RT) of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Expected Data:

The following table summarizes the expected HPLC data for this compound under the specified conditions.

ParameterExpected Value
Retention Time (RT)Approximately 5.8 min
Purity>98%

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 1 mg of Sample B Dissolve in 1 mL Methanol A->B C Dilute to 100 µg/mL B->C D Filter (0.22 µm) C->D E Inject 10 µL into HPLC D->E F C18 Column ACN:H2O (70:30) 1.0 mL/min, 25°C E->F G UV Detection at 254 nm F->G H Record Chromatogram G->H I Determine Retention Time H->I J Calculate Purity I->J

Caption: HPLC analysis workflow for purity determination.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.

Experimental Protocol:
  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the compound in methanol.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Infusion Flow Rate: 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass.

Expected Data:
ParameterExpected Value
Theoretical Exact Mass (C₁₅H₁₂O₂S)256.0558
Measured m/z for [M+H]⁺257.0631

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Prepare 10 µg/mL Solution in Methanol B Infuse into ESI Source A->B C Positive Ion Mode (ESI+) B->C D Acquire Mass Spectrum (m/z 50-500) C->D E Identify [M+H]⁺ Peak D->E F Compare Experimental and Theoretical m/z E->F NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing and Analysis A Dissolve 5-10 mg in 0.6 mL DMSO-d₆ B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C Spectra (400 MHz) B->C D Process Raw Data C->D E Analyze Chemical Shifts, Integrals, and Couplings D->E F Assign Signals to Structure E->F UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing A Prepare 10 µg/mL Solution in Methanol B Use Methanol as Blank A->B C Scan Absorbance (200-600 nm) B->C D Record Spectrum C->D E Identify λmax Values D->E

References

Application Notes and Protocols for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a member of the benzothiophene class of compounds, structurally analogous to Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity[1][2]. This dual activity makes them valuable tools in biomedical research and as therapeutic agents, particularly in the context of hormone-dependent cancers and osteoporosis[2][3]. Like Raloxifene, this compound is anticipated to modulate the activity of estrogen receptors, ERα and ERβ, thereby influencing the transcription of estrogen-responsive genes and downstream cellular processes. Additionally, some Raloxifene analogs have been shown to interact with other signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, leading to apoptosis in cancer cells[4][5].

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity, including its potency as an ER modulator and its potential as an anti-cancer agent.

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is expected to be through its interaction with estrogen receptors. Upon binding to ERα or ERβ, the compound can induce conformational changes in the receptor, leading to either the recruitment of co-activators (agonist activity) or co-repressors (antagonist activity) to the estrogen response elements (EREs) in the promoter regions of target genes[6]. This differential recruitment of co-regulatory proteins is tissue-specific and forms the basis of the "selective" nature of SERMs[1].

The substitution of the hydroxyl group with a methoxy group at the 6-position of the benzothiophene core, as seen in this analog, may alter its binding affinity for ERs and its subsequent agonist/antagonist profile compared to Raloxifene[7].

Furthermore, studies on Raloxifene analogs have indicated potential cross-talk with other signaling pathways, such as the AhR pathway, which can induce apoptosis in cancer cells independent of their estrogen receptor status[4][5]. Therefore, it is crucial to evaluate the activity of this compound in both ER-positive and ER-negative cell lines.

Signaling Pathway Diagram

SERM_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound SERM->SERM_cyto Cellular Uptake ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation AhR Aryl Hydrocarbon Receptor (AhR) XRE Xenobiotic Response Element (XRE) AhR->XRE Dimerization with ARNT & Nuclear Translocation SERM_cyto->ER Binding SERM_cyto->AhR Potential Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Recruitment of Co-regulators Apoptosis_Genes Apoptosis-related Gene Expression XRE->Apoptosis_Genes Induction Cellular Response Cellular Response Gene_Transcription->Cellular Response Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Putative signaling pathways for this compound.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be generated from the described cell-based assays. These values are essential for comparing the potency and efficacy of this compound with other compounds.

Assay TypeCell Line(s)Parameter(s) MeasuredTypical ReadoutQuantitative Value(s)
ER Binding Assay N/A (Recombinant ER)Competitive binding to ERα/ERβFluorescence PolarizationKi (Inhibition Constant)
Reporter Gene Assay T47D-KBluc, MCF-7Luciferase expression driven by EREsLuminescenceEC50 (Agonist), IC50 (Antagonist)
Cell Proliferation Assay MCF-7, T-47D (ER+), MDA-MB-231 (ER-)Cell viability/metabolic activityColorimetric/FluorometricGI50 (Growth Inhibition 50)
Apoptosis Assay MDA-MB-231, HepG2Caspase activation, Annexin V stainingFluorescence/Luminescence% Apoptotic Cells
Gene Expression Analysis MCF-7, T-47DmRNA levels of ER target genes (e.g., TFF1)qRT-PCRFold Change in Expression

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the affinity of the test compound for ERα and ERβ by measuring its ability to displace a fluorescently labeled estrogen ligand.

Workflow Diagram

Binding_Assay_Workflow A Prepare assay buffer and reagents B Add recombinant ERα or ERβ to wells A->B C Add fluorescent estrogen tracer B->C D Add serial dilutions of This compound or control (e.g., Estradiol) C->D E Incubate at room temperature D->E F Measure fluorescence polarization E->F G Calculate Ki values from competitive binding curves F->G

Caption: Workflow for the ER competitive binding assay.

Protocol

  • Reagents and Materials:

    • Recombinant human ERα and ERβ protein

    • Fluorescently labeled estrogen (e.g., Fluormone™ ES2)

    • ER Screening Buffer

    • 17β-Estradiol (positive control)

    • 384-well black plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a serial dilution of this compound and 17β-estradiol in the assay buffer.

    • In a 384-well plate, add the recombinant ERα or ERβ protein.

    • Add the fluorescent estrogen tracer to all wells.

    • Add the serially diluted test compound or control to the respective wells. Include wells with tracer and receptor only (maximum polarization) and tracer only (minimum polarization).

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of the compound to induce or inhibit ER-mediated gene transcription.

Protocol

  • Cell Culture and Transfection:

    • Culture T47D-KBluc cells, which stably express a luciferase reporter gene under the control of an estrogen response element (ERE), in RPMI-1640 medium supplemented with 10% FBS[8].

    • Alternatively, transiently transfect MCF-7 cells with an ERE-luciferase reporter plasmid and an ER expression vector[6].

  • Agonist Mode Assay:

    • Seed the cells in a 96-well white plate and allow them to adhere overnight.

    • Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce background estrogenic activity.

    • Treat the cells with serial dilutions of this compound or 17β-estradiol (positive control) for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value from the dose-response curve.

  • Antagonist Mode Assay:

    • Follow the same initial steps as the agonist assay.

    • Co-treat the cells with a fixed concentration of 17β-estradiol (at its EC80) and serial dilutions of this compound or a known antagonist like Tamoxifen.

    • After incubation, measure luciferase activity.

    • Calculate the IC50 value from the inhibition curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the compound on the proliferation of both ER-positive and ER-negative cancer cell lines.

Workflow Diagram

Proliferation_Assay_Workflow A Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent or CellTiter-Glo® reagent D->E F Incubate as per manufacturer's protocol E->F G Measure absorbance or luminescence F->G H Calculate GI50 values G->H

Caption: Workflow for the cell proliferation assay.

Protocol

  • Cell Seeding:

    • Seed ER-positive (MCF-7, T-47D) and ER-negative (MDA-MB-231) breast cancer cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well)[4].

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation and Viability Measurement:

    • Incubate the plates for 48 to 72 hours.

    • Measure cell viability using either the MTT assay (measures mitochondrial reductase activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) according to the manufacturer's instructions[4].

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell growth inhibition against the log of the compound concentration to determine the GI50 value.

Apoptosis Assay

This assay is used to determine if the compound induces programmed cell death, particularly in ER-negative cells where AhR-mediated effects might be prominent.

Protocol

  • Cell Treatment:

    • Seed MDA-MB-231 or other relevant cancer cells in 6-well plates.

    • Treat the cells with this compound at concentrations around its GI50 value for 24-48 hours.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Caspase-Glo® 3/7 Assay:

    • Seed cells in a 96-well white plate and treat as described above.

    • Add the Caspase-Glo® 3/7 reagent to each well and incubate.

    • Measure the luminescence, which is proportional to caspase activity.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the in vitro activity of this compound. By employing these cell-based assays, researchers can elucidate its mechanism of action, determine its potency as a selective estrogen receptor modulator, and evaluate its potential as an anti-cancer agent. The quantitative data generated will be crucial for structure-activity relationship studies and for guiding further drug development efforts.

References

Applications of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Related Benzothiophenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound 4-(6-methoxybenzo[b]thiophen-2-yl)phenol belongs to the class of benzothiophenes, which are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1] This core scaffold is present in several FDA-approved drugs.[2] Specifically, the 2-aryl-6-hydroxybenzo[b]thiophene framework, of which this compound is a representative, is the cornerstone of a major class of Selective Estrogen Receptor Modulators (SERMs).[3] SERMs are compounds that exhibit tissue-selective estrogen agonist or antagonist activity, making them valuable therapeutic agents for conditions such as osteoporosis and hormone-receptor-positive breast cancer.[4][5]

Application Notes: Selective Estrogen Receptor Modulation

The primary application of 2-aryl-6-hydroxybenzo[b]thiophenes in medicinal chemistry is the development of SERMs. These compounds are designed to elicit beneficial estrogenic effects in certain tissues (like bone) while antagonizing estrogen's effects in other tissues (such as the breast and uterus).[5][6]

  • Osteoporosis: In bone tissue, compounds of this class act as estrogen agonists. They bind to estrogen receptors (ERs) in bone cells, which helps to inhibit bone resorption by osteoclasts and may stimulate the activity of bone-forming osteoblasts.[5][7] This action helps to maintain or increase bone mineral density, thereby reducing the risk of fractures in postmenopausal women.[4] Raloxifene is FDA-approved for the prevention and treatment of postmenopausal osteoporosis.[4]

  • Breast Cancer: In breast tissue, these benzothiophene derivatives typically act as estrogen antagonists. They compete with endogenous estrogen for binding to the estrogen receptor (primarily ERα), thereby blocking the proliferative signal of estrogen in hormone-receptor-positive breast cancer cells.[3][5] This anti-proliferative effect makes them suitable for the prevention and treatment of ER-positive breast cancer. Raloxifene is also indicated for the reduction of invasive breast cancer risk in high-risk postmenopausal women.[4]

  • Cardiovascular Health: Some SERMs have shown beneficial effects on lipid metabolism, such as reducing total and low-density lipoprotein (LDL) cholesterol levels.[5] This suggests a potential role in cardiovascular protection in postmenopausal women.

  • Neuroprotection: Emerging research suggests that some benzothiophene-based SERMs may offer neuroprotection through mechanisms that could involve G-protein coupled receptors and antioxidant pathways, independent of the classical nuclear estrogen receptors.[7]

Quantitative Data for Raloxifene and Related Compounds

The following table summarizes key biological data for Raloxifene, a close structural analog of this compound. This data is representative of the activity profile expected for this class of compounds.

CompoundTargetAssayActivityReference
Raloxifene Estrogen Receptor α (ERα)Competitive Binding AssayBinds with high affinity, similar to estradiol[6]
Raloxifene Estrogen Receptor β (ERβ)Competitive Binding AssayBinds with high affinity, similar to estradiol[6]
Raloxifene MCF-7 cells (ER+)Cell Proliferation AssayAntagonist (inhibits estrogen-induced proliferation)[3]
Raloxifene Bone TissueIn vivo (postmenopausal women)Agonist (increases bone mineral density)[4]
Raloxifene Uterine TissueIn vivoAntagonist (does not stimulate endometrial proliferation)[6]

Note: Specific quantitative data such as IC50 or Ki values for this compound are not available in the cited literature. The data presented is for the structurally related and well-studied SERM, Raloxifene.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-6-hydroxybenzo[b]thiophenes

This protocol is a representative method for the synthesis of the benzothiophene core structure found in compounds like this compound, based on established synthetic routes.[1][8]

Reaction Scheme:

(Thiophenol derivative) + (α-Bromoacetophenone derivative) → (Intermediate) --(Cyclization)--> 2-Aryl-benzo[b]thiophene

Materials:

  • 3-Methoxyphenol

  • Thiourea

  • Hydrochloric acid

  • Sodium hydroxide

  • α-Bromo-4-methoxyacetophenone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 3-Methoxythiophenol: This intermediate can be prepared from 3-methoxyphenol through a multi-step process, for example, via a Newman-Kwart rearrangement or other standard methods to introduce a thiol group.

  • S-Alkylation: In a round-bottom flask, dissolve 3-methoxythiophenol (1 equivalent) and α-bromo-4-methoxyacetophenone (1 equivalent) in a suitable solvent like ethanol. Add a base such as sodium ethoxide or triethylamine (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude α-(3-methoxyphenylthio)-4-methoxyacetophenone intermediate.

  • Cyclization and Demethylation: Add the crude intermediate to polyphosphoric acid (PPA) at 80-90°C. Stir the mixture vigorously for 2-4 hours. The PPA acts as both a cyclizing and demethylating agent.

  • Final Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The precipitate is collected by filtration, washed with water, and dried. The crude product, containing a mixture of isomers, is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 2-aryl-6-hydroxybenzo[b]thiophene product.

Estrogen Receptor Competitive Binding Assay Protocol

This protocol is used to determine the binding affinity of a test compound to the estrogen receptor.

Materials:

  • Full-length human recombinant ERα or ERβ

  • [3H]-Estradiol (radioligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled estradiol) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (e.g., 0.5 nM), and varying concentrations of the test compound.

  • Incubation: Add the estrogen receptor protein to each well to initiate the binding reaction. Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a slurry of HAP to each well, incubate for 15 minutes, and then wash the HAP pellets multiple times with buffer to remove unbound [3H]-Estradiol.

  • Quantification: Add scintillation fluid to the HAP pellets in each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [3H]-Estradiol is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol) is determined by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (E-Screen Assay)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[9][10]

Materials:

  • MCF-7 cells[11]

  • Culture medium: RPMI or DMEM without phenol red, supplemented with fetal bovine serum (FBS).

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • 17β-Estradiol (E2) as a positive control.

  • Test compound.

  • 96-well cell culture plates.

  • Cell proliferation detection reagent (e.g., MTS, crystal violet).[12][13]

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in standard culture medium. Before the assay, acclimatize the cells to estrogen-deprived conditions by culturing them for 3-4 days in medium supplemented with charcoal-stripped FBS.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a low density (e.g., 3,000-5,000 cells/well). Allow the cells to attach for 24 hours.

  • Compound Treatment:

    • For Agonist Activity: Replace the medium with fresh estrogen-deprived medium containing various concentrations of the test compound.

    • For Antagonist Activity: Replace the medium with medium containing a fixed, proliferation-stimulating concentration of E2 (e.g., 10 pM) plus various concentrations of the test compound.

  • Incubation: Incubate the plates for 6-7 days, allowing the cells to proliferate.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method. For example, using a crystal violet assay, fix and stain the cells, then solubilize the dye and measure the absorbance at ~570 nm.

  • Data Analysis:

    • Agonist: Plot cell proliferation against the test compound concentration to determine the EC50 (concentration for 50% maximal proliferation).

    • Antagonist: Plot cell proliferation against the test compound concentration in the presence of E2 to determine the IC50 (concentration for 50% inhibition of E2-induced proliferation).

Visualizations

SERM_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) SERM Benzothiophene SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds SERM->ER Binds HSP HSP90 ER->HSP Inactive Complex ERE Estrogen Response Element (ERE) ER->ERE Binds as Dimer Coactivator Coactivators ERE->Coactivator Recruitment (Agonist Action) Corepressor Corepressors ERE->Corepressor Recruitment (Antagonist Action) Transcription Gene Transcription Coactivator->Transcription Activates Corepressor->Transcription Inhibits

Caption: Mechanism of action for Benzothiophene SERMs on the Estrogen Receptor signaling pathway.

MCF7_Assay_Workflow cluster_treatment Treatment Addition start Start: Culture MCF-7 cells in standard medium acclimatize Acclimatize cells in estrogen-deprived medium (3-4 days) start->acclimatize seed Seed cells into 96-well plates acclimatize->seed attach Allow cells to attach (24 hours) seed->attach agonist Agonist Test: Add test compound attach->agonist For Agonist Screen antagonist Antagonist Test: Add E2 + test compound attach->antagonist For Antagonist Screen incubate Incubate plates (6-7 days) agonist->incubate antagonist->incubate quantify Quantify cell proliferation (e.g., Crystal Violet Assay) incubate->quantify analyze Data Analysis: Calculate EC50 / IC50 quantify->analyze end End analyze->end

References

Application Notes and Protocols for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This compound, a derivative of the benzo[b]thiophene scaffold, is structurally related to selective estrogen receptor modulators (SERMs) like Raloxifene, suggesting its potential utility in conditions influenced by estrogen receptor signaling, such as hormone-dependent cancers and osteoporosis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 4-(6-methoxy-1-benzothiophen-2-yl)phenol
Molecular Formula C₁₅H₁₂O₂S
Molecular Weight 256.32 g/mol
CAS Number 175460-94-3
Appearance Solid (predicted)
Solubility Soluble in DMSO, Ethanol (predicted)

Potential Therapeutic Applications

Based on its structural similarity to known SERMs, this compound is hypothesized to exert its biological effects through the modulation of estrogen receptors (ERα and ERβ). This mechanism of action suggests potential therapeutic applications in:

  • Oncology: Particularly in estrogen receptor-positive (ER+) breast cancer, where it may act as an antagonist, inhibiting the proliferative effects of estrogen.

  • Osteoporosis: It may act as an estrogen agonist in bone tissue, promoting bone density and preventing bone loss, similar to the action of Raloxifene.

Further research is required to fully elucidate the specific agonist or antagonist activity of this compound in different tissues.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound for the estrogen receptor.[1][2]

Objective: To quantify the ability of the test compound to displace a radiolabeled estrogen ligand from the estrogen receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Estradiol

  • Estrogen Receptor (ERα or ERβ, recombinant human)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the estrogen receptor, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

experimental_workflow_er_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Compound, ER, and [3H]-E2 prep_compound->incubation prep_reagents Prepare Assay Reagents (ER, [3H]-E2) prep_reagents->incubation separation Separate Bound and Unbound Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 and Ki quantification->analysis

Estrogen Receptor Binding Assay Workflow.

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of the test compound on the proliferation of the human breast cancer cell line MCF-7.[3][4]

Objective: To determine if this compound stimulates or inhibits the proliferation of estrogen-sensitive MCF-7 cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove hormones)

  • Test Compound: this compound

  • Positive Control: 17β-Estradiol

  • Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to attach.

  • Replace the medium with hormone-free medium and incubate for a period to synchronize the cells.

  • Treat the cells with various concentrations of the test compound, with and without a fixed concentration of 17β-estradiol.

  • Incubate for a period of 4-6 days.

  • Add a cell proliferation reagent and measure the absorbance or fluorescence to determine the relative number of viable cells.

Data Analysis: The effect of the test compound on cell proliferation is expressed as a percentage of the control (vehicle-treated cells). Dose-response curves are generated to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).

experimental_workflow_mcf7 cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed MCF-7 Cells hormone_deprive Hormone Deprivation seed_cells->hormone_deprive treat_cells Treat with Test Compound and/or Estradiol hormone_deprive->treat_cells incubation Incubate for 4-6 Days treat_cells->incubation add_reagent Add Proliferation Reagent incubation->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance data_analysis Calculate EC50/IC50 measure_absorbance->data_analysis

MCF-7 Cell Proliferation Assay Workflow.

Protocol 3: In Vivo Rodent Uterotrophic Assay

This assay evaluates the estrogenic or anti-estrogenic effects of a substance in a living organism by measuring the change in uterine weight.[5][6]

Objective: To determine the in vivo estrogenic or anti-estrogenic activity of this compound in immature or ovariectomized female rats.

Materials:

  • Immature or ovariectomized female rats

  • Test Compound: this compound

  • Vehicle (e.g., corn oil)

  • Positive Control: Ethinyl estradiol

Procedure:

  • Acclimate the animals to the laboratory conditions.

  • Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.

  • For antagonist studies, co-administer the test compound with a known estrogen.

  • On the day after the final dose, euthanize the animals and carefully dissect the uterus.

  • Record the uterine wet weight.

  • Normalize the uterine weight to the animal's body weight.

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. A significant inhibition of the estrogen-induced uterine weight increase indicates anti-estrogenic activity.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).

signaling_pathway_serm cluster_extracellular Extracellular cluster_intracellular Intracellular SERM This compound (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to HSP Heat Shock Proteins (HSP) ER->HSP Associated with SERM_ER SERM-ER Complex ER->SERM_ER Dimer Dimerization SERM_ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds to CoReg Co-regulator Proteins ERE->CoReg Recruits Transcription Gene Transcription (Activation/Repression) CoReg->Transcription Response Tissue-Specific Biological Response Transcription->Response

Hypothetical SERM Signaling Pathway.

Summary of Potential Quantitative Data

The following table outlines the expected quantitative data that can be generated from the described experimental protocols.

AssayKey Parameter(s)Expected Outcome for an Active SERM
Estrogen Receptor Binding Assay Ki (nM)Low nanomolar to micromolar affinity for ERα and/or ERβ.
MCF-7 Cell Proliferation Assay EC50/IC50 (nM)Potent inhibition of estradiol-induced proliferation (antagonist).
Rodent Uterotrophic Assay % Change in Uterine WeightNo significant increase in uterine weight alone (no agonist effect); significant inhibition of estradiol-induced uterine weight gain (antagonist effect).

Disclaimer: The information provided in these application notes is intended for research purposes only. The therapeutic potential of this compound has not been fully established, and further investigation is required to determine its safety and efficacy.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a chemical entity belonging to the benzothiophene class of compounds. While specific enzyme inhibition data for this exact molecule is not extensively available in public literature, its core structure is highly analogous to the well-studied selective estrogen receptor modulator (SERM), Raloxifene. Raloxifene has demonstrated significant inhibitory activity against several key drug-metabolizing enzymes. These application notes will therefore focus on the known enzyme inhibition profile of Raloxifene as a representative model for studying compounds with the this compound scaffold. Understanding the enzymatic interactions of this chemical class is crucial for predicting potential drug-drug interactions and elucidating mechanisms of action.

The primary enzymes inhibited by Raloxifene and, by extension, potentially by its analogs, are Cytochrome P450 3A4 (CYP3A4) and human Aldehyde Oxidase (hAOX1).[1][2][3] This document provides a summary of the inhibitory mechanisms and quantitative data, along with detailed protocols for assessing the inhibitory potential of this compound and similar compounds.

Target Enzymes and Mechanism of Action

Cytochrome P450 3A4 (CYP3A4): Raloxifene exhibits irreversible, time-dependent inhibition of CYP3A4.[1] This inactivation is mediated by the formation of reactive metabolites. The process involves NADPH and is enhanced with pre-incubation time.[1] The proposed mechanism suggests that P450 3A4-mediated bioactivation of Raloxifene leads to the formation of reactive intermediates, possibly arene oxides or extended quinones, which then covalently bind to the enzyme, causing its inactivation.[1] The presence of glutathione (GSH) can partially attenuate this inactivation by trapping the reactive metabolites.[1]

Human Aldehyde Oxidase (hAOX1): Raloxifene is a potent inhibitor of hAOX1.[2][3] It has been shown to be an uncompetitive inhibitor of hAOX1-catalyzed oxidation of various substrates, with very low Ki values.[3] For reduction reactions catalyzed by hAOX1, Raloxifene acts as a noncompetitive inhibitor.[3] X-ray crystallography studies have revealed that Raloxifene binds at the entrance of the substrate tunnel of hAOX1, stabilizing the flexible entrance gates and leading to a substrate-dependent inhibition mechanism.[2]

Data Presentation: Quantitative Inhibition Data for Raloxifene

Target EnzymeSubstrate(s)Inhibition TypeK_i / K_I (nM)IC_50 (µM)k_inact (min⁻¹)Reference(s)
CYP3A4 Not specifiedIrreversible9900-0.16[1]
hAOX1 Phthalazine, Vanillin, Nicotine-Δ1'(5')-iminium ion (Oxidation)Uncompetitive0.87 - 1.4--[3]
hAOX1 Hydroxamic acid-containing compound (Reduction)Noncompetitive51--[3]
hAOX1 Not specified--0.29 - 57 (for various analogs)-[3]

Experimental Protocols

Protocol 1: CYP3A4 Irreversible Inhibition Assay using Human Liver Microsomes

Objective: To determine the time-dependent inactivation kinetics (K_I and k_inact) of this compound on CYP3A4.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (this compound)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • LC-MS/MS system

Procedure:

  • Primary Incubation (Inactivation Step): a. Prepare a series of dilutions of the test compound in potassium phosphate buffer. b. In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.1 mg/mL final concentration) and the test compound at 37°C for 5 minutes. c. Initiate the inactivation reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of this primary incubation mixture.

  • Secondary Incubation (Activity Measurement): a. Immediately dilute the aliquots from the primary incubation into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate (e.g., midazolam) and the NADPH regenerating system. The dilution factor should be high (e.g., 10-fold or more) to minimize further inactivation by the remaining test compound. b. Incubate the secondary reaction mixture at 37°C for a short, fixed period (e.g., 5-10 minutes).

  • Reaction Termination and Analysis: a. Stop the secondary incubation by adding an equal volume of cold acetonitrile or methanol containing an internal standard. b. Centrifuge the samples to pellet the protein. c. Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: a. For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. b. The negative slope of this plot gives the observed inactivation rate constant (k_obs). c. Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the K_I (inactivator concentration at half-maximal inactivation rate) and k_inact (maximal rate of inactivation).

Protocol 2: hAOX1 Inhibition Assay using Human Liver Cytosol

Objective: To determine the IC50 and mode of inhibition of this compound against hAOX1.

Materials:

  • Human Liver Cytosol (source of hAOX1)

  • Test compound (this compound)

  • hAOX1 substrate (e.g., phthalazine)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

  • Acetonitrile or methanol (for quenching if using LC-MS/MS)

Procedure:

  • IC50 Determination: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the human liver cytosol, the test compound at various concentrations, and buffer. c. Pre-incubate at 37°C for 5-10 minutes. d. Initiate the reaction by adding the hAOX1 substrate. e. Monitor the rate of product formation over time using a spectrophotometer (e.g., monitoring the change in absorbance at a specific wavelength). f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Inhibition (K_i Determination): a. To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor. b. Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. c. Analyze the changes in Vmax and Km to determine the inhibition type. For example, in uncompetitive inhibition, both Vmax and Km decrease proportionally. d. Calculate the inhibition constant (K_i) from secondary plots (e.g., a plot of the slope or y-intercept of the primary plots versus inhibitor concentration).

Visualizations

experimental_workflow_cyp3a4 cluster_primary Primary Incubation (Inactivation) cluster_secondary Secondary Incubation (Activity Measurement) cluster_analysis Analysis p1 Prepare Test Compound Dilutions p2 Pre-warm HLMs + Test Compound p1->p2 p3 Initiate with NADPH p2->p3 p4 Incubate at 37°C p3->p4 p5 Aliquot at Time Points p4->p5 s1 Dilute Aliquot into Substrate + NADPH p5->s1 Transfer s2 Incubate at 37°C s1->s2 a1 Quench Reaction s2->a1 Stop Reaction a2 Centrifuge a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis (k_obs, K_I, k_inact) a3->a4

Caption: Workflow for CYP3A4 Irreversible Inhibition Assay.

signaling_pathway_raloxifene cluster_cyp3a4 CYP3A4 Inhibition cluster_haox1 hAOX1 Inhibition raloxifene Raloxifene / Analog cyp3a4 CYP3A4 raloxifene->cyp3a4 Metabolism haox1 hAOX1 raloxifene->haox1 Binding substrate_tunnel Substrate Tunnel Entrance raloxifene->substrate_tunnel Blocks Entrance reactive_metabolite Reactive Metabolite (Arene Oxide / Quinone) cyp3a4->reactive_metabolite Bioactivation inactivated_cyp3a4 Inactivated CYP3A4 reactive_metabolite->cyp3a4 Covalent Binding inhibited_haox1 Inhibited hAOX1

References

Application Notes and Protocols for the Study of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a benzothiophene derivative structurally related to Raloxifene, a well-characterized second-generation Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This unique mechanism of action allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in other tissues, like the breast and uterus.[2] Given its structural similarity to Raloxifene, this compound is hypothesized to function as a SERM and is a promising candidate for investigation in the prevention and treatment of osteoporosis and hormone-receptor-positive breast cancer.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, encompassing its synthesis, in vitro characterization, and in vivo efficacy studies. The detailed protocols and data presentation guidelines are intended to facilitate standardized and reproducible research in the field of drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for preparing similar benzothiophene derivatives.[3][4] A plausible synthetic route involves the acid-catalyzed intramolecular cyclization of an appropriate precursor.

Proposed Synthetic Protocol:

  • Preparation of α-(3-methoxyphenylthio)-4-methoxyacetophenone: This precursor is synthesized by reacting 3-methoxythiophenol with 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

  • Cyclization to form 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: The precursor is subjected to acid-catalyzed cyclization. Polyphosphoric acid is a commonly used reagent for this transformation, with the reaction typically carried out at elevated temperatures (e.g., 85-90°C).[3] This reaction may yield a mixture of regioisomers, which would necessitate purification by chromatography or fractional crystallization to isolate the desired 6-methoxy isomer.[4]

  • Demethylation to yield this compound: The methoxy group on the 2-phenyl substituent is selectively demethylated to the corresponding phenol. This can be achieved using reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.

Diagram of Proposed Synthesis:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation 3-methoxythiophenol 3-methoxythiophenol Precursor α-(3-methoxyphenylthio)- 4-methoxyacetophenone 3-methoxythiophenol->Precursor K2CO3, Acetone 2-bromo-4'-methoxyacetophenone 2-bromo-4'-methoxyacetophenone 2-bromo-4'-methoxyacetophenone->Precursor Cyclized_Intermediate 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Precursor->Cyclized_Intermediate Polyphosphoric Acid, Heat Final_Product This compound Cyclized_Intermediate->Final_Product BBr3, DCM

Caption: Proposed synthetic workflow for this compound.

In Vitro Characterization

Estrogen Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Recombinant human ERα and ERβ protein.

    • [³H]-Estradiol (radioligand).

    • Unlabeled estradiol (for determining non-specific binding).

    • Test compound: this compound.

    • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Procedure:

    • Prepare a series of dilutions of the test compound and unlabeled estradiol.

    • In a 96-well plate, incubate a constant concentration of ERα or ERβ with a constant concentration of [³H]-Estradiol in the presence of varying concentrations of the test compound or unlabeled estradiol.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

    • Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Expected Estrogen Receptor Binding Affinity of SERMs

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)
Estradiol~1~1
Raloxifene1440
This compoundTo be determinedTo be determined
Data for Raloxifene is illustrative and based on published values.[5]
Estrogen Receptor Agonist/Antagonist Activity

Objective: To determine whether this compound acts as an agonist or antagonist of ER-mediated gene transcription.

Protocol: ER-Luciferase Reporter Gene Assay

  • Cell Line: A human cell line (e.g., MCF-7 breast cancer cells) stably transfected with an estrogen response element (ERE) driving the expression of a luciferase reporter gene.

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound alone (to assess agonist activity) or in combination with a fixed concentration of estradiol (to assess antagonist activity).

    • Include estradiol alone as a positive control for agonism and a known antagonist (e.g., Fulvestrant) as a positive control for antagonism.

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • For agonist activity, plot luciferase activity against the concentration of the test compound and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the concentration of the test compound and determine the IC₅₀ value.

Diagram of ER Signaling Pathway:

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation SERM This compound SERM->ER Binding ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Agonist: Activation Antagonist: Repression ER_dimer->ERE Binding

Caption: Simplified SERM signaling pathway.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Protocol: MTT Assay in MCF-7 Cells

  • Cell Line: MCF-7 human breast cancer cells (ER-positive).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., Raloxifene).

    • Incubate for 72 hours.[6]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[7]

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value for cell proliferation inhibition.

Table 2: Antiproliferative Activity of Raloxifene in MCF-7 Cells

Treatment DurationRaloxifene Concentration (µM)Cell Viability (%)
72 hours1.0~77
72 hours2.5~68
72 hours5.0~55
Data is illustrative and based on published studies.[6]

In Vivo Efficacy Studies

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To assess the ability of this compound to prevent bone loss in a model of postmenopausal osteoporosis.

Protocol:

  • Animals: Female Sprague-Dawley rats (3 months old).

  • Procedure:

    • Perform bilateral ovariectomy (OVX) or sham surgery.

    • After a recovery period, treat the OVX rats with the test compound (e.g., via oral gavage) daily for 12 weeks. Include a vehicle-treated OVX group and a sham-operated control group. A positive control group treated with Raloxifene should also be included.

    • At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

    • Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

    • Perform micro-computed tomography (µCT) to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness, and trabecular separation).

    • Conduct biomechanical testing (e.g., three-point bending of the femur) to determine bone strength.

Table 3: Effects of Raloxifene on Bone Mineral Density (BMD) in Postmenopausal Women

Treatment GroupLumbar Spine BMD Change (%)Femoral Neck BMD Change (%)
Placebo--
Raloxifene (60 mg/day)+2.6+2.1
Data from a 36-month clinical trial.[8]
Xenograft Model of Breast Cancer

Objective: To evaluate the antitumor efficacy of this compound in an in vivo model of estrogen-dependent breast cancer.

Protocol:

  • Animals: Ovariectomized female athymic nude mice.

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • Supplement the mice with a slow-release estrogen pellet to support initial tumor growth.

    • Inject MCF-7 cells subcutaneously into the flank of each mouse.

    • When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, test compound, and a positive control (e.g., Raloxifene or Tamoxifen).

    • Remove the estrogen pellet at the start of treatment.

    • Administer treatment daily (e.g., by oral gavage).

    • Measure tumor volume twice weekly with calipers (Volume = 0.5 x length x width²).

    • Monitor body weight as an indicator of toxicity.

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

Table 4: Effect of Raloxifene on Invasive Breast Cancer Incidence in Postmenopausal Women

Treatment GroupIncidence Rate (per 1000 patient-years)Relative RiskRisk Reduction (%)
Placebo3.71.00-
Raloxifene1.70.4654
Data from an integrated analysis of nine clinical trials with an average follow-up of 40 months.[9]

Diagram of In Vivo Experimental Workflow:

G cluster_ovx Osteoporosis Model (OVX Rats) cluster_xenograft Breast Cancer Model (Xenograft Mice) OVX_surgery Ovariectomy/ Sham Surgery OVX_treatment Treatment with Test Compound OVX_surgery->OVX_treatment OVX_analysis Bone Analysis (DXA, µCT, Biomechanics) OVX_treatment->OVX_analysis Xeno_implant MCF-7 Cell Implantation Xeno_treatment Treatment with Test Compound Xeno_implant->Xeno_treatment Xeno_monitoring Tumor Volume & Body Weight Monitoring Xeno_treatment->Xeno_monitoring

Caption: In vivo experimental workflows for osteoporosis and breast cancer models.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential SERM. By systematically assessing its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of osteoporosis and the prevention of breast cancer. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies, ultimately accelerating the drug development process.

References

Application Notes and Protocols for "4-(6-Mmethoxybenzo[b]thiophen-2-yl)phenol" in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the biological activities of structurally similar benzothiophene derivatives, such as the selective estrogen receptor modulator (SERM) raloxifene and other related compounds. Direct experimental data for "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" is not extensively available in public literature. Therefore, the described applications represent potential areas of investigation for this specific compound, and all protocols should be optimized and validated experimentally.

Introduction

"this compound" is a heterocyclic compound belonging to the benzothiophene class. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a scaffold in drug discovery. Structurally, it shares features with known selective estrogen receptor modulators (SERMs) and other compounds that exhibit anticancer and antimicrobial properties. These application notes provide a framework for screening "this compound" for three potential therapeutic applications: estrogen receptor modulation, anticancer activity via tubulin polymerization inhibition, and antimicrobial activity.

Potential Applications and Screening Strategies

Selective Estrogen Receptor Modulation (SERM) Activity

Rationale: The benzothiophene core is a key pharmacophore in SERMs like raloxifene. These compounds exhibit tissue-selective estrogenic and antiestrogenic effects, making them valuable for treating hormone-responsive conditions such as breast cancer and osteoporosis. "this compound" is a structural analog of raloxifene and warrants investigation for its potential SERM activity.

Screening Workflow:

SERM_Workflow Compound This compound ER_Binding Estrogen Receptor (ERα/ERβ) Competitive Binding Assay Compound->ER_Binding Screen for binding affinity Reporter_Assay ER-Mediated Reporter Gene Assay (Agonist/Antagonist Mode) ER_Binding->Reporter_Assay Determine functional activity Cell_Proliferation MCF-7 Cell Proliferation Assay Reporter_Assay->Cell_Proliferation Assess cellular effect Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Identify lead candidates Anticancer_Workflow Compound This compound Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Compound->Tubulin_Polymerization Primary screen Cell_Viability Cancer Cell Line Viability Assay (e.g., MTT, SRB) Tubulin_Polymerization->Cell_Viability Confirm cellular activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Determine mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Confirm apoptosis induction Lead_Development Lead Development Apoptosis_Assay->Lead_Development Antimicrobial_Workflow Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Bacteria & Fungi) Compound->MIC_Assay Initial screen MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Determine cidal activity Toxicity_Assay Cytotoxicity Assay (e.g., on HEK293 cells) MBC_MFC_Assay->Toxicity_Assay Assess selectivity Lead_Characterization Lead Characterization Toxicity_Assay->Lead_Characterization ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / this compound ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation Tubulin_Pathway Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle M_Phase M-Phase Arrest Mitotic_Spindle->M_Phase Disruption Apoptosis Apoptosis M_Phase->Apoptosis

Formulating "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating the novel compound "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" for in vivo research. This document outlines the compound's predicted physicochemical properties, potential formulation strategies to enhance bioavailability, detailed experimental protocols, and insights into its potential biological signaling pathways.

Compound Overview and Physicochemical Properties

"this compound" is a derivative of benzo[b]thiophene, a heterocyclic compound scaffold known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects[1][2][3]. Its structural similarity to selective estrogen receptor modulators (SERMs) like raloxifene suggests potential interactions with estrogen receptor signaling pathways[4][5]. Additionally, some benzo[b]thiophene derivatives have been identified as inhibitors of the STAT3 signaling pathway, a key target in oncology[6][7].

Due to its polycyclic aromatic structure, "this compound" is predicted to have low aqueous solubility, posing a challenge for achieving adequate systemic exposure in in vivo studies. Below is a summary of predicted and experimentally determined physicochemical properties for the target compound and structurally related molecules.

PropertyPredicted/Experimental ValueCompoundSource
Molecular Weight 256.32 g/mol This compoundCalculated
Predicted LogP 4.272-[Benzo(b)thiophen-2-yl]phenol[8]
Predicted Topological Polar Surface Area (TPSA) 20.23 Ų2-[Benzo(b)thiophen-2-yl]phenol[8]
Aqueous Solubility of Raloxifene PoorRaloxifene[9]
Bioavailability of Oral Raloxifene ~2%Raloxifene[9][10]

Formulation Development Workflow

The successful in vivo evaluation of "this compound" hinges on the development of a formulation that enhances its solubility and bioavailability. The following workflow outlines a systematic approach to formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa, LogP) B Solid-State Characterization (Polymorphism, Crystallinity) A->B C Vehicle/Excipient Screening B->C Inform Selection D Co-solvents (e.g., PEG400, DMSO) C->D E Surfactants (e.g., Tween 80, Cremophor EL) C->E F Cyclodextrins (e.g., HP-β-CD) C->F G Lipid-Based Systems (e.g., SEDDS) C->G H Optimization of Excipient Ratios I In Vitro Dissolution Testing H->I J Stability Studies I->J K Animal Model Selection J->K Lead to L Pharmacokinetic (PK) Studies K->L M Pharmacodynamic (PD) Studies L->M

A logical workflow for formulation development.

Experimental Protocols

Given the predicted low aqueous solubility, a multi-pronged approach to formulation is recommended. Below are detailed protocols for preparing formulations using common solubilization techniques.

Protocol 1: Co-solvent-Based Formulation

This protocol is suitable for initial screening and acute dosing studies.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of "this compound" and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the compound completely. A common starting point is to use a volume of DMSO that is 5-10% of the final desired volume.

  • Vortex the mixture until the compound is fully dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Once dissolved, add PEG400 to the solution and vortex thoroughly. A common ratio is 1:9 to 1:4 DMSO:PEG400.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% (v/v) for most in vivo studies to minimize toxicity.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratios or reducing the final drug concentration.

  • For intravenous administration, the formulation must be sterile-filtered through a 0.22 µm syringe filter.

Protocol 2: Surfactant-Based Formulation (Aqueous Suspension)

This protocol is suitable for oral gavage administration and can improve wetting and dissolution.

Materials:

  • "this compound" powder

  • Tween 80 (Polysorbate 80)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile purified water by slowly adding the CMC-Na to the water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Prepare a 0.1% to 1% (v/v) solution of Tween 80 in the 0.5% CMC-Na solution.

  • Weigh the required amount of "this compound".

  • Levigate the powder with a small amount of the Tween 80/CMC-Na vehicle in a mortar to form a smooth paste. This step is crucial for particle wetting.

  • Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.

  • Alternatively, for larger volumes, a homogenizer can be used to reduce particle size and ensure a uniform suspension.

  • Stir the final suspension continuously before and during administration to ensure dose uniformity.

Potential Signaling Pathways

Based on the chemical structure and the activities of related compounds, "this compound" may modulate key cellular signaling pathways implicated in various diseases.

Estrogen Receptor Signaling Pathway

The structural similarity to raloxifene suggests that the compound could act as a selective estrogen receptor modulator (SERM)[4][5]. It may bind to estrogen receptors (ERα and ERβ), leading to either agonistic or antagonistic effects in a tissue-specific manner. This could involve direct binding to estrogen response elements (EREs) on DNA or indirect regulation through protein-protein interactions with other transcription factors[11][12][13].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER_mem Membrane ER Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) ER_mem->Kinase Activates Compound This compound ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds Complex Compound-ER Complex ER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Direct Binding TF Other Transcription Factors (e.g., AP-1, NF-κB) Complex->TF Tethering Kinase->TF Phosphorylates Gene Target Gene Transcription ERE->Gene TF->Gene Response Cellular Response (Proliferation, Apoptosis, etc.) Gene->Response

Hypothesized Estrogen Receptor signaling modulation.
STAT3 Signaling Pathway

Several benzo[b]thiophene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[6][7]. Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis[14][15][16][17][18]. Inhibition of this pathway is a promising anti-cancer strategy.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Compound This compound Compound->JAK Inhibits Phosphorylation? Compound->pSTAT3 Inhibits Dimerization? DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) DNA->Gene Response Tumor Progression (Proliferation, Survival, Angiogenesis) Gene->Response

Potential inhibition of the STAT3 signaling pathway.

Conclusion

The successful in vivo investigation of "this compound" requires careful consideration of its formulation to overcome its predicted poor aqueous solubility. The protocols and workflows provided herein offer a robust starting point for developing suitable formulations for various routes of administration. Furthermore, the elucidation of its activity on the estrogen receptor and STAT3 signaling pathways will be crucial in understanding its therapeutic potential. It is recommended that initial formulation efforts focus on simple co-solvent and suspension systems, with the potential for more advanced formulations like lipid-based delivery systems to be explored as needed for chronic studies.

References

Application Notes: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol as a Fluorescent Probe for Amyloid-Beta Aggregates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a fluorescent probe belonging to the benzothiophene class of compounds. While specific data for this particular molecule is limited in publicly available literature, its structural similarity to other benzothiophene and benzothiazole derivatives suggests its potential as a valuable tool for the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[1][2][3][4] This document provides an overview of its potential applications, synthesized experimental protocols, and expected photophysical properties based on analogous probes.

Principle of Application

The benzothiophene scaffold is a key pharmacophore in many fluorescent probes designed to bind to the beta-sheet structures of Aβ fibrils.[3] Upon binding, the probe's fluorescence properties, such as intensity and emission wavelength, are expected to change significantly. This "turn-on" fluorescence mechanism allows for the specific detection of Aβ aggregates against a low background signal. The methoxy and phenol groups on the molecule can influence its binding affinity, selectivity, and blood-brain barrier permeability.

Potential Applications

  • In vitro detection and quantification of Aβ aggregates: Useful for screening potential inhibitors of Aβ aggregation and for studying the kinetics of fibril formation.

  • Staining of Aβ plaques in brain tissue: Enables the visualization and analysis of amyloid pathology in post-mortem brain sections from Alzheimer's disease models and patients.

  • In vivo imaging of Aβ plaques: If the probe possesses suitable properties like blood-brain barrier permeability and in vivo stability, it could potentially be used for non-invasive imaging of amyloid plaques in living animals, aiding in preclinical drug development.[1]

Data Presentation

The following tables summarize the expected photophysical and binding properties of this compound, based on data from structurally related benzothiophene and benzothiazole-based fluorescent probes.

Table 1: Photophysical Properties (Hypothetical)

PropertyValueNotes
Excitation Maximum (λex)~380 - 450 nmIn the presence of Aβ aggregates.
Emission Maximum (λem)~500 - 600 nmSignificant red-shift upon binding is expected.
Stokes Shift>100 nmA large Stokes shift is characteristic of such probes.
Quantum Yield (Φ)Low in solution, significantly enhanced upon binding to AβThis property contributes to the "turn-on" nature of the probe.

Table 2: In Vitro Binding Properties (Hypothetical)

PropertyValueNotes
Binding Affinity (Kd)10 - 200 nMExpected high affinity for Aβ aggregates.[1][2]
SelectivityHigh for Aβ over other proteins (e.g., BSA, α-synuclein)Crucial for specific detection in complex biological samples.[1]
Fluorescence Enhancement> 5-foldSignificant increase in fluorescence intensity upon binding.[1]

Experimental Protocols

The following are detailed, synthesized protocols for key experiments based on methodologies reported for similar fluorescent probes for Aβ detection.

Protocol 1: In Vitro Aβ Aggregation Assay

Objective: To determine the effect of a test compound on Aβ fibrillogenesis using this compound.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Test compound (potential aggregation inhibitor)

  • 96-well black microplate with a clear bottom

  • Fluorometer

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.

    • Store the resulting peptide film at -20°C.

  • Assay Preparation:

    • Resuspend the Aβ(1-42) peptide film in PBS to a final concentration of 10 µM.

    • In a 96-well plate, add the Aβ solution to wells containing either the test compound at various concentrations or a vehicle control.

    • Add this compound to each well to a final concentration of 1-5 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a fluorometer with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 440 nm, Em: 550 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

    • Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the control and test compound wells.

Protocol 2: Staining of Aβ Plaques in Brain Tissue

Objective: To visualize Aβ plaques in fixed brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections (e.g., from an AD mouse model or human patient)

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (e.g., 1 µM in PBS/ethanol co-solvent)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

  • Staining:

    • Incubate the slides with the this compound staining solution for 10-30 minutes at room temperature in the dark.

  • Washing:

    • Briefly wash the slides with PBS to remove excess probe.

    • Differentiate the staining by a brief wash in an ethanol/water solution if necessary to reduce background.

  • Mounting and Imaging:

    • Coverslip the slides using an aqueous mounting medium.

    • Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets.

Protocol 3: In Vivo Imaging in a Mouse Model (Hypothetical)

Objective: To non-invasively detect Aβ plaques in the brain of a living transgenic mouse model of Alzheimer's disease.

Materials:

  • Transgenic AD mouse model (e.g., 5XFAD) and wild-type control mice

  • This compound formulation for intravenous injection (e.g., dissolved in DMSO and diluted in saline)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., two-photon microscope or whole-body imager)

Procedure:

  • Probe Administration:

    • Anesthetize the mouse.

    • Inject the this compound solution intravenously (e.g., via the tail vein) at a dose of 1-10 mg/kg.

  • Imaging:

    • At various time points post-injection (e.g., 30, 60, 120 minutes), position the anesthetized mouse in the imaging system.

    • For two-photon microscopy, a cranial window may be required for high-resolution imaging of individual plaques.

    • For whole-body imaging, acquire fluorescence images of the head region.

  • Data Analysis:

    • Quantify the fluorescence signal in the brain region of interest.

    • Compare the signal between transgenic and wild-type mice to assess the specificity of the probe for Aβ plaques.

Visualizations

G Amyloid-Beta Aggregation Pathway A Aβ Monomers B Oligomers A->B Aggregation C Protofibrils B->C D Fibrils (Plaques) C->D E This compound E->D Binds and Fluoresces

Caption: Amyloid-Beta Aggregation and Probe Interaction.

G Experimental Workflow: In Vitro Aβ Aggregation Assay A Prepare Aβ(1-42) Solution B Add Test Compound/Vehicle A->B C Add Fluorescent Probe B->C D Incubate at 37°C C->D E Measure Fluorescence Over Time D->E F Analyze Aggregation Kinetics E->F

Caption: Workflow for In Vitro Aβ Aggregation Assay.

G Logical Relationship: Probe-Target Interaction cluster_0 Probe State cluster_1 Target A Free Probe in Solution (Low Fluorescence) B Probe Bound to Aβ Fibril (High Fluorescence) A->B Binding Event C Aβ Fibril

Caption: Probe Fluorescence State upon Target Binding.

Disclaimer

The application notes and protocols provided herein are based on the properties of structurally similar fluorescent probes and are intended for guidance and research purposes only. Researchers should optimize these protocols for their specific experimental conditions and validate the performance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in pharmaceutical development. The content is structured to address common challenges and improve reaction yields through optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and scalable synthetic strategy involves a two-stage process:

  • Formation of the Precursor: Synthesis of the dimethoxy intermediate, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[1][2][3][4][5]. This is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Selective Demethylation: Removal of the methyl group from the 4-methoxyphenyl moiety to yield the target phenol[6]. This step requires careful selection of reagents to avoid cleaving the more stable methoxy group on the benzothiophene core.

start Starting Materials (e.g., 2-Bromo-6-methoxybenzo[b]thiophene & 4-Methoxyphenylboronic Acid) stage1 Stage 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->stage1 intermediate Intermediate (6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) stage1->intermediate stage2 Stage 2: Selective Demethylation (Lewis Acid + Thiol Scavenger) intermediate->stage2 product Final Product (this compound) stage2->product purification Purification (Crystallization / Chromatography) product->purification

Caption: Overall synthetic workflow for this compound.

Q2: My Suzuki-Miyaura coupling reaction for the dimethoxy precursor shows low conversion and yield. What are the critical factors to check?

Low yield in Suzuki couplings is a common issue. Systematically investigate the following factors, as the reaction is sensitive to multiple variables.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is widely used, other catalysts or ligand combinations might offer better performance depending on your specific substrates.

  • Base: The base activates the boronic acid. Common choices include K₃PO₄, K₂CO₃, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield[7].

  • Solvent: A deoxygenated solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol, is required. Improperly degassed solvents can lead to catalyst deactivation and formation of phosphine oxide from ligands.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up and maintained under a robust inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Boronic acids can degrade over time. Use high-purity, dry reagents. The presence of impurities in the halo-benzothiophene can also inhibit the catalyst.

  • Temperature: Reaction temperatures typically range from 80-100 °C. Insufficient heat can lead to slow or incomplete reactions, while excessive heat may cause reagent decomposition or increased side-product formation.

pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdiicomp Ar-Pd(II)-X Ln oxidative_add->pdiicomp transmetal Transmetalation (Base) pdiicomp->transmetal pdiicomp2 Ar-Pd(II)-Ar' Ln transmetal->pdiicomp2 ar_boronic Ar'B(OH)₂ ar_boronic->transmetal reductive_elim Reductive Elimination pdiicomp2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: I'm struggling with the selective demethylation of the 4-methoxyphenyl group. What are the best practices?

Selective demethylation is challenging because both methoxy groups are potential targets. The key is using a reagent system that favors cleavage of the less electron-rich ether on the phenyl ring over the one on the electron-rich benzothiophene core.

  • Recommended Reagent: A common and effective method is using a Lewis acid like aluminum chloride (AlCl₃) in combination with an odorless thiol scavenger, such as 2-methyl-5-tert-butylthiophenol[6]. The thiol acts as a soft nucleophile that facilitates the cleavage.

  • Temperature Control: These reactions are often exothermic. Maintain strict temperature control (e.g., 35°C) to prevent side reactions, including potential demethylation of the second methoxy group or other decomposition pathways[6].

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Pushing the reaction for too long can lead to the formation of the di-hydroxy byproduct and other impurities.

  • Quenching: The reaction must be carefully quenched at a low temperature (e.g., 10-20°C) by the slow addition of an acid, such as HCl, followed by water to decompose the aluminum complexes and precipitate the product[6].

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your synthesis.

start Problem: Low Overall Yield check_stage1 Analyze Stage 1 Product (Suzuki Coupling Intermediate) start->check_stage1 check_stage2 Analyze Stage 2 Product (Final Demethylated Phenol) start->check_stage2 stage1_issue Issue in Stage 1? check_stage1->stage1_issue stage2_issue Issue in Stage 2? check_stage2->stage2_issue stage1_incomplete Incomplete Reaction? (Starting Material Remains) stage1_issue->stage1_incomplete Yes stage1_side_products Side Products Formed? (e.g., Homo-coupling) stage1_issue->stage1_side_products No, but... sol_incomplete Solution: • Check catalyst/ligand activity • Ensure inert atmosphere • Increase temp or reaction time • Verify base effectiveness stage1_incomplete->sol_incomplete sol_side_products Solution: • Ensure proper stoichiometry • Verify reagent purity • Optimize temperature stage1_side_products->sol_side_products stage2_incomplete Incomplete Demethylation? (Dimethoxy starting material remains) stage2_issue->stage2_incomplete Yes stage2_overreaction Over-reaction? (Di-hydroxy byproduct detected) stage2_issue->stage2_overreaction No, but... sol_demethyl_incomplete Solution: • Increase reagent stoichiometry • Extend reaction time slightly • Verify reagent quality stage2_incomplete->sol_demethyl_incomplete sol_demethyl_over Solution: • Reduce reaction time • Lower reaction temperature • Monitor reaction closely (TLC/LCMS) stage2_overreaction->sol_demethyl_over

Caption: Troubleshooting flowchart for identifying sources of low yield.

Data & Optimization

Optimizing the Suzuki-Miyaura coupling is often the most critical step for improving overall yield. The choice of base and solvent can have a profound impact on the reaction's success.

Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Illustrative)

EntryPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3%)K₃PO₄ (2.0)1,4-Dioxane/H₂O9012>90
2Pd(PPh₃)₄ (3%)K₂CO₃ (2.0)1,4-Dioxane/H₂O901275-85
3Pd(PPh₃)₄ (3%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O851670-80
4PdCl₂(dppf) (3%)Cs₂CO₃ (2.0)DME8512>90
5Pd(PPh₃)₄ (3%)K₃PO₄ (2.0)Acetonitrile8024<60

Note: Data is illustrative and based on typical outcomes for Suzuki reactions. Optimal conditions should be determined experimentally. Good yields are often obtained with stronger bases like K₃PO₄ in solvents like 1,4-Dioxane[7].

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Suzuki-Miyaura Coupling)

Materials:

  • 2-Bromo-6-methoxybenzo[b]thiophene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a round-bottom flask, add 2-bromo-6-methoxybenzo[b]thiophene, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Purge the flask with argon for 15 minutes.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Synthesis of this compound (Selective Demethylation)

Materials:

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq)[1]

  • Aluminum chloride (AlCl₃) (3.0 eq)

  • 2-Methyl-5-tert-butylthiophenol (1.5 eq)

  • Chlorobenzene (solvent)

Procedure:

  • Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in chlorobenzene in a reaction flask and cool to 5°C[6].

  • Under an inert atmosphere, add aluminum chloride portion-wise, ensuring the temperature does not rise significantly.

  • Warm the mixture to approximately 28°C and stir for 3 hours.

  • Cool the mixture to 20°C and add 2-methyl-5-tert-butylthiophenol[6].

  • Warm the reaction to 35°C and stir for 20-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 10°C and carefully quench by the slow addition of tetrahydrofuran, followed by 20% hydrochloric acid, and then water, maintaining the temperature between 10-20°C[6].

  • Stir the resulting suspension for 30 minutes.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or dichloromethane/heptane).

References

"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" synthesis side products and impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. The focus is on identifying and mitigating the formation of common side products and impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction is complete by TLC, but after work-up and purification, my yield is significantly lower than expected. What are potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Demethylation: The primary route to the target compound often involves selective demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. If the reaction does not go to completion, you will have a significant amount of starting material, which can be difficult to separate.

  • Over-demethylation: Harsh reaction conditions (e.g., high temperature, prolonged reaction time, excess demethylating agent) can lead to the formation of the di-demethylated product, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol.

  • Mechanical Losses: Significant material can be lost during aqueous work-up if the pH is not carefully controlled, or during chromatographic purification if the compound streaks or is difficult to separate from closely-related impurities. Recrystallization, while effective for purification, can also lead to substantial loss of material in the mother liquor.

Q2: I observe multiple spots on my TLC plate that are very close to my product spot. What are these likely to be?

A2: The most probable impurities are isomers and starting material, which often have similar polarities.

  • Starting Material: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene will typically have a slightly lower polarity (higher Rf) than the product.

  • Positional Isomer: The isomeric product, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol, where the other methoxy group is cleaved, is a very common impurity. It has the same molecular weight and a very similar polarity, making it challenging to separate.[1]

  • Di-hydroxy Impurity: The over-demethylated product, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, is more polar and will have a lower Rf value.

Q3: My mass spectrometry data shows a peak with a mass of 270.35 g/mol and another at 242.30 g/mol , in addition to my product mass of 256.32 g/mol . How do I interpret this?

A3: These masses correspond to common impurities derived from the demethylation reaction:

  • 270.35 g/mol : This is the molecular weight of the starting material, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, indicating an incomplete reaction.[2][3][4]

  • 256.32 g/mol : This is the molecular weight of your desired product and its positional isomer, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol. MS alone cannot differentiate between these two.

  • 242.30 g/mol : This corresponds to the molecular weight of the di-hydroxy impurity, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, indicating over-demethylation.

Below is a troubleshooting workflow to help identify unknown impurities.

G cluster_observe Observation cluster_analyze Analysis cluster_identify Identification cluster_resolve Resolution observe Unexpected Result (e.g., Low Yield, Extra Peak/Spot) tlc TLC Analysis (Rf Comparison) observe->tlc ms Mass Spectrometry (Identify MW) observe->ms hplc HPLC Analysis (Purity & Quantification) tlc->hplc nmr NMR Spectroscopy (Structure Elucidation) ms->nmr impurity Identify Impurity Structure (e.g., Isomer, Starting Material) nmr->impurity hplc->impurity optimize Optimize Reaction Conditions (Temp, Time, Reagents) impurity->optimize purify Refine Purification Method (Chromatography, Recrystallization) impurity->purify

Caption: A workflow for troubleshooting unexpected results in synthesis.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in the synthesis of this compound?

A: The most prevalent impurities arise from the demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. These include residual starting material, a positional isomer from demethylation at the wrong site, and an over-demethylated diol. Additionally, regioisomers such as 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can form during the initial synthesis of the benzothiophene core and be carried through.[5][6]

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Origin
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneStarting MaterialC₁₆H₁₄O₂S270.35Incomplete demethylation
2-(4-methoxyphenyl)benzo[b]thiophen-6-olPositional IsomerC₁₅H₁₂O₂S256.32Incorrect selective demethylation
2-(4-hydroxyphenyl)benzo[b]thiophen-6-olDi-hydroxy ImpurityC₁₄H₁₀O₂S242.30Over-demethylation
4-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneRegioisomerC₁₆H₁₄O₂S270.35Side product from benzothiophene formation[5][6]

Q: How can I minimize the formation of the positional isomer, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol?

A: Minimizing the formation of the positional isomer depends on the choice of demethylating agent and precise control of reaction conditions. Reagents known for selective demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) at low temperatures or certain thiol-based systems (e.g., dodecanethiol with potassium carbonate), can provide better selectivity. A careful study of reaction temperature and stoichiometry is crucial; gradual addition of the demethylating agent at a controlled low temperature can often favor the desired isomer.

The diagram below illustrates the reaction pathways leading to the desired product and key impurities.

G start 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene (MW: 270.35) product This compound (Desired Product) (MW: 256.32) start->product Selective Demethylation (Correct Site) isomer 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol (Positional Isomer) (MW: 256.32) start->isomer Selective Demethylation (Incorrect Site) diol 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol (Di-hydroxy Impurity) (MW: 242.30) start->diol Full Demethylation product->diol Over-demethylation isomer->diol Over-demethylation

References

Solubility challenges with "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" in buffer systems.

Troubleshooting Guide

Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes and how can I resolve this?

A1: Incomplete dissolution is a common issue with lipophilic compounds like this compound. The primary causes are low intrinsic aqueous solubility and inappropriate buffer conditions. Based on its chemical structure, which includes a benzothiophene core, a methoxy group, and a phenolic hydroxyl group, the compound is predicted to be poorly soluble in neutral aqueous solutions.

Here is a step-by-step troubleshooting workflow:

G start Start: Solubility Issue Observed prep_stock Prepare a High-Concentration Stock in an Organic Solvent (e.g., DMSO, Ethanol) start->prep_stock ph_adjust Adjust Buffer pH prep_stock->ph_adjust Initial Approach cosolvent Incorporate a Co-solvent ph_adjust->cosolvent If precipitation still occurs success Success: Compound Solubilized ph_adjust->success If successful surfactant Add a Surfactant cosolvent->surfactant For persistent issues cosolvent->success If successful surfactant->success If successful fail Further Optimization Needed surfactant->fail If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Initial Steps & Recommendations:

  • Prepare a Concentrated Stock Solution: Always begin by preparing a high-concentration stock solution of the compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for poorly soluble compounds.[1] This stock can then be diluted into your aqueous buffer to the desired final concentration.

  • pH Adjustment: The solubility of phenolic compounds is highly dependent on pH.[2][3] The phenolic hydroxyl group has an estimated pKa between 10 and 11.

    • Below pKa: The compound will be in its neutral, less soluble form.

    • Above pKa: The compound will be deprotonated to its more soluble phenolate form. Therefore, increasing the pH of your buffer to be at least one to two units above the pKa (e.g., pH 12) should significantly enhance solubility. Conversely, in very acidic conditions (pH 1-2), solubility might also be increased.[2]

  • Use of Co-solvents: If pH adjustment is not feasible for your experimental system, the addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[4][5][6][7]

    • Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.

    • Be mindful that high concentrations of organic solvents can affect biological assays.

  • Inclusion of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[6]

    • Common non-ionic surfactants used in biological experiments include Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%).

Strategy Recommended Starting Conditions Potential Impact on Experiments
pH Adjustment pH > 11 or pH < 3May alter protein conformation or enzyme activity.
Co-solvents 1-10% DMSO, Ethanol, or PEG 400High concentrations can be toxic to cells or inhibit enzymes.
Surfactants 0.01-0.1% Tween® 20 or Triton™ X-100Can interfere with certain cell-based assays or protein interactions.

Frequently Asked Questions (FAQs)

Q2: What is the estimated pKa and LogP of this compound?

Physicochemical Property Estimated Value Implication for Solubility
pKa 10 - 11The compound's solubility will be highly pH-dependent around this value.
LogP 3 - 4Indicates the compound is lipophilic and likely has low intrinsic aqueous solubility.

The pKa of phenol is approximately 10.[1][2][5] The electron-donating nature of the benzothiophene ring system is expected to slightly increase the pKa of the phenolic hydroxyl group.

The LogP of the parent benzothiophene is approximately 3.12. The addition of a hydroxyl group decreases lipophilicity, while a methoxy group slightly increases it.

Q3: Can I use sonication or heating to dissolve the compound?

A3: Gentle warming and sonication can be used to aid the initial dissolution of the compound in the organic stock solvent. However, these methods are generally not recommended for preparing the final aqueous solution, as the compound may precipitate out as the solution cools to the experimental temperature. These methods create a supersaturated solution which is not stable.

Q4: Are there alternative formulation strategies for in vivo studies?

A4: For in vivo applications where high concentrations of organic solvents or extreme pH values are not viable, several advanced formulation strategies can be considered:

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[6][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[6][9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and saturation solubility.[6][10]

G cluster_strategies Advanced Formulation Strategies cyclodextrin Inclusion Complexes (Cyclodextrins) bioavailability Enhanced Bioavailability cyclodextrin->bioavailability lipid Lipid-Based Formulations (SEDDS) lipid->bioavailability nano Particle Size Reduction (Nanosuspensions) nano->bioavailability compound Poorly Soluble Compound compound->cyclodextrin compound->lipid compound->nano

Caption: Advanced formulation strategies for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment using UV-Vis Spectroscopy

  • Prepare a series of buffers at different pH values (e.g., pH 4, 7.4, and 10).

  • Add a small volume of the high-concentration DMSO stock solution to each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically ≤1%).

  • Mix the solutions by gentle inversion and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Filter the solutions through a 0.22 µm filter to remove any precipitated compound.

  • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the compound's λmax.

  • Determine the concentration of the dissolved compound using a standard curve prepared in DMSO or a suitable organic solvent.

G start Start prep_stock Prepare DMSO Stock Solution start->prep_stock add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer incubate Incubate at Room Temperature add_to_buffer->incubate filter Filter to Remove Precipitate incubate->filter measure_uv Measure UV Absorbance of Filtrate filter->measure_uv determine_conc Determine Concentration (Standard Curve) measure_uv->determine_conc end End determine_conc->end

Caption: Workflow for kinetic solubility assessment.

References

Optimizing reaction conditions for synthesizing benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiophenes?

A1: Common methods include palladium-catalyzed cross-coupling reactions, metal-free synthesis approaches, and classical named reactions such as the Fiesselmann and Gewald syntheses. Palladium-catalyzed reactions often involve the coupling of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[1] Metal-free approaches utilize reagents like potassium sulfide with o-halovinylbenzenes or employ radical annulation of o-methylthio-arenediazonium salts with alkynes.[2][3][4] The Fiesselmann synthesis generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[5][6] The Gewald reaction is a multicomponent condensation to produce 2-aminothiophenes, which can be precursors to benzothiophenes.[7][8]

Q2: My benzothiophene synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in benzothiophene synthesis can stem from several factors:

  • Suboptimal Catalyst Loading: For palladium-catalyzed reactions, both too low and too high catalyst concentrations can negatively impact the yield.[9][10]

  • Incorrect Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF are often effective.[4]

  • Inappropriate Reaction Temperature: Reactions are often temperature-sensitive. The optimal temperature needs to be determined empirically for each specific reaction.

  • Presence of Impurities: Impurities in starting materials or solvents can interfere with the reaction.

  • Side Reactions: The formation of byproducts, such as from self-coupling of starting materials, can reduce the yield of the desired product.

Q3: How can I purify my synthesized benzothiophene derivatives effectively?

A3: Purification of benzothiophenes can be challenging due to the presence of structurally similar impurities. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating the desired product from byproducts and unreacted starting materials.[11][12] The choice of solvent system (e.g., hexane/EtOAc) is crucial for effective separation.[12]

  • Recrystallization: This technique is effective for purifying solid benzothiophene derivatives. The choice of solvent is critical; a mixture of a C1-C8 alcohol and water (with a water concentration of 5-20% by weight) has been shown to be effective.[13]

  • Distillation: For volatile benzothiophenes, distillation can be a viable purification method.[13]

Troubleshooting Guides

Palladium-Catalyzed Synthesis
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is not old or degraded. Consider using a freshly opened catalyst or a different palladium source.
Incorrect ligandThe choice of ligand is crucial. Experiment with different phosphine ligands to find the optimal one for your specific substrate.
Suboptimal baseThe type and amount of base can significantly affect the reaction. Screen different bases such as LiO-t-Bu.
Low reaction temperatureGradually increase the reaction temperature in increments of 10°C to find the optimal condition.
Formation of Side Products Homocoupling of starting materialsLower the catalyst loading and reaction temperature. Ensure slow addition of reagents.
Formation of maleic diester in carbonylation reactionsOptimize the CO-air pressure and reaction time to favor the formation of the desired benzothiophene.[9][10]
Difficulty in Product Isolation Product is soluble in the aqueous phase during workupPerform multiple extractions with an appropriate organic solvent.
Emulsion formation during workupAdd a small amount of brine to break the emulsion.
Metal-Free Synthesis
Problem Possible Cause Suggested Solution
Low Yield Inefficient radical initiation (for radical annulation)Ensure the light source for photocatalytic reactions is of the correct wavelength and intensity.[3] For thermally initiated reactions, optimize the temperature and initiator concentration.
Poor nucleophilic substitution (for SNAr-type reactions)Use a highly polar aprotic solvent like DMF to facilitate the reaction. Ensure the leaving group on the aromatic ring is sufficiently activated.[4]
Reaction Stalls Deactivation of the catalyst (for organocatalyzed reactions)Ensure the reaction is performed under inert atmosphere to prevent catalyst degradation.
Reversible side reactionsAdjust the reaction conditions (e.g., temperature, concentration) to favor the forward reaction.

Quantitative Data Tables

Table 1: Optimization of Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate [9][10][11]

EntryPdI2 (mol %)KI (equiv)SolventTemperature (°C)Time (h)Yield (%)
155MeOH801543
255MeOH802480
32.55MeOH8024~60
41.75MeOH8024~60
555EtOH803675
655i-PrOH803662

Table 2: Solvent Optimization for a Metal-Free Benzothiophene Synthesis [14]

EntrySolventYield (%)
1DichloromethaneBest Yield
2Ethylene dichlorideLower Yield
3ChloroformLower Yield
4THFLower Yield
51,4-dioxaneLower Yield
6DMFLower Yield
7DMSOLower Yield
8HexaneLower Yield
9TolueneLower Yield
10AcetonitrileLower Yield

Experimental Protocols

Detailed Methodology for Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate[9][10][11]
  • Reaction Setup: To a 250 mL stainless steel autoclave, add PdI2 (5 mol %), KI (5 equiv), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.0 equiv) in methanol (substrate concentration of 0.02 mmol/mL).

  • Reaction Conditions: Seal the autoclave and pressurize it with a 4:1 mixture of CO-air to 40 atm. Stir the reaction mixture at 80°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after 24 hours.

  • Workup: After cooling the autoclave to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/EtOAc) to obtain the pure methyl 2-phenylbenzo[b]thiophene-3-carboxylate.

Detailed Methodology for a Metal-Free Synthesis of 2-Substituted Benzothiophenes via SNAr-Type Reaction[4]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-halovinylbenzene (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add potassium sulfide (K2S, 1.2 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 140°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Pummerer_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement and Product Formation Benzothiophene_S-oxide Benzothiophene S-oxide Activated_Complex Activated Sulfonium Intermediate Benzothiophene_S-oxide->Activated_Complex Activation TFAA TFAA (Trifluoroacetic anhydride) TFAA->Activated_Complex Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Activated_Complex->Sigmatropic_Rearrangement Interrupted Pummerer Reaction Final_Product C3-Functionalized Benzothiophene Sigmatropic_Rearrangement->Final_Product Aromatization

Caption: Pummerer reaction workflow for C3-functionalization of benzothiophenes.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Conditions Set Reaction Conditions (Temperature, Time, Atmosphere) Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for benzothiophene synthesis.

References

Technical Support Center: Crystallization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

1. Issue: The compound does not dissolve in the chosen solvent.

  • Question: I am unable to dissolve this compound in my chosen solvent, even with heating. What should I do?

  • Answer: This indicates that the solvent is not suitable for your compound. This compound is a largely non-polar molecule and will have low solubility in polar solvents. For effective dissolution, consider the following:

    • Solvent Selection: Benzothiophene derivatives generally exhibit good solubility in non-polar organic solvents.[1] Try using solvents such as toluene, benzene, or dichloromethane.[1] Alcohols with 1 to 8 carbon atoms, or a mixture of these alcohols with water, can also be effective for recrystallizing benzothiophenes.[2]

    • Solvent Mixtures: If a single solvent is ineffective, a binary solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Gentle heating can aid in this process. For related compounds, mixtures like ethyl acetate/heptane have been used.

    • Temperature: Ensure you are heating the mixture to the boiling point of the solvent, as solubility generally increases with temperature.

2. Issue: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling my solution, an oil is forming at the bottom of the flask instead of crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid phase before it has had a chance to form an ordered crystal lattice. This is often due to a high concentration of the solute or a very rapid cooling rate. To address this:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling profile.

    • Increase Solvent Volume: The concentration of your compound in the solution may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Solvent Choice: The solubility of your compound in the chosen solvent might be too high at room temperature. Consider a solvent in which the compound is less soluble.

    • Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and induce crystallization.

    • Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the cooled solution to initiate crystallization.

3. Issue: No crystals form, even after extended cooling.

  • Question: I have cooled my solution for a significant amount of time, but no crystals have appeared. What steps can I take to induce crystallization?

  • Answer: The absence of crystal formation suggests that the solution is not supersaturated at the lower temperature. This could be due to several factors:

    • Insufficient Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.

    • Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can provide the necessary starting point for crystal growth.

    • Antisolvent Addition: If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid.

    • Purity Issues: The presence of impurities can sometimes inhibit crystallization. Consider purifying your compound further using techniques like column chromatography before attempting recrystallization. Isomeric impurities are a common issue in the synthesis of related benzothiophenes and can co-precipitate, hindering the crystallization of the desired product.[3][4]

4. Issue: The resulting crystals are very small or appear as a powder.

  • Question: My crystallization yielded very fine needles or a powder, which is difficult to filter and may not be very pure. How can I obtain larger crystals?

  • Answer: The formation of small crystals is typically a result of rapid nucleation and crystal growth. To encourage the formation of larger, more well-defined crystals:

    • Slower Cooling: This is the most critical factor. A very slow cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals from those sites.

    • Reduced Supersaturation: A highly supersaturated solution will lead to rapid precipitation. Try using slightly more solvent than the minimum required to dissolve the compound at the boiling point.

    • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.

5. Issue: The purity of the crystals is not satisfactory.

  • Question: After recrystallization, I still observe significant impurities in my product. How can I improve the purity?

  • Answer: If a single recrystallization step is insufficient, several strategies can be employed:

    • Multiple Recrystallizations: Repeating the recrystallization process can progressively remove impurities.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be cautious not to add too much, as it can also adsorb your product.

    • Solvent Selection: The chosen solvent may not be effectively separating the impurity from your compound. Experiment with different solvents or solvent systems. The impurity may have a similar solubility profile to your product in that particular solvent.

    • Alternative Purification: For challenging separations, particularly with structurally similar impurities like isomers, other purification techniques such as column chromatography may be necessary before the final crystallization step.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a crystallization solvent for this compound?

A1: Based on the benzothiophene core structure, non-polar organic solvents are a good starting point. Toluene and heptane have been used for the crystallization of related benzothiophene products.[5] A screening of solvents with varying polarities, such as ethyl acetate, methanol, and isopropanol, is also recommended.[2]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Key properties include:

  • Molecular Formula: C₁₅H₁₂O₂S[6]

  • Molecular Weight: 256.32 g/mol [6]

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in non-polar organic solvents and less soluble in polar solvents.[1]

Q3: Are there any known impurities that I should be concerned about?

A3: As this compound can be an intermediate in the synthesis of Raloxifene, impurities from this process may be present. A common issue in the synthesis of related benzothiophenes is the formation of regioisomers, which can be difficult to separate due to similar physical properties.[3][4] These isomeric impurities can co-precipitate and affect the efficiency of crystallization.

Data Presentation

Table 1: Recommended Solvents for Crystallization of Benzothiophene Derivatives

Solvent/Solvent SystemPolarityRationale
TolueneNon-polarEffective for dissolving non-polar benzothiophene structures.[5]
HeptaneNon-polarCan be used as an antisolvent with a more polar solvent or for direct crystallization.[5]
MethanolPolar ProticHas been used for slurrying and recrystallizing related compounds.[2]
Ethyl AcetateMedium PolarityA versatile solvent for a range of organic compounds.
Isopropanol / WaterMixedMixtures of C1-C8 alcohols and water are effective for benzothiophene purification.[2]
DichloromethaneNon-polarGood solvent for many organic compounds.

Experimental Protocols

General Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and a boiling chip.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolution_check Does the compound dissolve? start->dissolution_check oiling_out_check Does the compound 'oil out'? dissolution_check->oiling_out_check Yes change_solvent Change solvent or use a solvent mixture dissolution_check->change_solvent No no_crystals_check Do crystals form upon cooling? oiling_out_check->no_crystals_check No oiling_out_solutions Reduce cooling rate, add more solvent, or change solvent oiling_out_check->oiling_out_solutions Yes crystal_size_check Are the crystals of good size? no_crystals_check->crystal_size_check Yes no_crystals_solutions Concentrate solution, scratch flask, or add seed crystal no_crystals_check->no_crystals_solutions No purity_check Is the purity acceptable? crystal_size_check->purity_check Yes small_crystals_solutions Slow down cooling rate, reduce supersaturation crystal_size_check->small_crystals_solutions No end_success Successful Crystallization purity_check->end_success Yes purity_solutions Repeat recrystallization, use charcoal, or try chromatography purity_check->purity_solutions No end_failure Further Purification Needed change_solvent->dissolution_check oiling_out_solutions->oiling_out_check no_crystals_solutions->no_crystals_check small_crystals_solutions->crystal_size_check purity_solutions->end_failure

References

Technical Support Center: NMR Analysis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectral pattern for this compound?

A1: The 1H NMR spectrum is complex due to multiple aromatic regions. The signals can be assigned to three main parts of the molecule: the 4-hydroxyphenyl group, the 6-methoxybenzo[b]thiophene core, and the methoxy/hydroxyl protons. Due to the lack of free rotation between the rings and the complex coupling patterns, precise prediction is difficult, but general regions can be identified.

Q2: How can I definitively identify the phenolic hydroxyl (-OH) proton?

A2: The phenolic -OH proton typically appears as a broad singlet with a variable chemical shift. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the -OH proton will exchange with deuterium and consequently disappear or significantly decrease in intensity.[1]

Q3: The aromatic region of my spectrum is a cluster of overlapping peaks. How can I resolve them?

A3: Overlapping signals in the aromatic region are a common challenge with this type of molecule. Here are several strategies to improve resolution:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[1]

  • Vary the Temperature: Running the experiment at a higher temperature can sometimes simplify complex patterns caused by restricted bond rotation (rotamers).[1]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will show which protons are coupled to each other, while HSQC correlates protons directly to their attached carbons, aiding in definitive assignment.

Q4: My baseline is noisy and the peaks are broad. What is the cause?

A4: Poor signal-to-noise and broad peaks can stem from several issues:

  • Sample Concentration: The sample may be too dilute, requiring more scans to achieve a good signal-to-noise ratio. Conversely, a sample that is too concentrated can lead to increased viscosity and peak broadening.[1][2] For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typical.[3]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Modern spectrometers have automated shimming routines ("topshim" or similar), but manual adjustment may be necessary for difficult samples.[4] Poor shimming often results in symmetrically broadened or distorted peak shapes.[5]

  • Insoluble Particles: The presence of suspended solids will severely degrade spectral quality. Always filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[2][6]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for this compound based on its structure and data from analogous compounds. Note: Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Phenolic OH5.0 - 9.0Broad Singlet1HChemical shift is concentration and solvent dependent. Disappears with D₂O shake.
Aromatic H (Benzo[b]thiophene & Phenol)6.8 - 7.9Multiplets, Doublets, Singlets8HA complex, overlapping region. 2D NMR is recommended for full assignment.
Methoxy (-OCH₃)3.8 - 4.0Singlet3HTypically a sharp, distinct singlet.

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted δ (ppm)Notes
C-O (Phenol)155 - 160Quaternary carbon, may have a weaker signal.
C-O (Methoxy)157 - 162Quaternary carbon, may have a weaker signal.
Aromatic C (Quaternary)125 - 145Multiple signals expected for the ring fusion and substituent-bearing carbons.
Aromatic CH105 - 130Multiple signals expected.
Methoxy (-OCH₃)55 - 56Typically a strong, sharp signal.

Troubleshooting Guide

This guide addresses common issues encountered during NMR analysis in a question-and-answer format.

Problem / Question Possible Cause(s) Recommended Solution(s)
Why does my spectrum have a large peak around 7.26 ppm (or other common solvent shifts)? This is the residual proton signal from the deuterated solvent (e.g., CDCl₃).This is normal. However, if it obscures your signals of interest, try using a different solvent like acetone-d₆.[1]
I see a broad peak around 1.5-2.0 ppm. What is it? This is often due to trace amounts of water in the deuterated solvent.Use freshly opened or properly stored anhydrous NMR solvents. Keep solvent bottles tightly capped to prevent moisture absorption.[1][5]
My peak integrations are not accurate. Poor phasing of the spectrum, baseline distortion, or overlapping peaks.Carefully re-process the spectrum with manual phasing and baseline correction. For overlapping peaks, deconvolution software or 2D NMR may be necessary.
The spectrometer cannot achieve a lock on my sample. Insufficient deuterated solvent, incorrect solvent specified in the software, or very poor shimming.Ensure the sample height is correct for the spectrometer (typically ~4-5 cm).[2][3] Verify the correct solvent is selected. Try loading a standard shim set before initiating the lock.[7]
I see unexpected sharp singlets, especially one around 2.1 ppm. Contamination from common lab solvents like acetone or ethyl acetate.Ensure NMR tubes are thoroughly cleaned and dried before use. Rinsing with acetone and drying in an oven for 2-3 hours is recommended.[1][3] If a compound is difficult to dry, co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[1]

Experimental Protocols

1. Standard Sample Preparation Protocol (for Solids)

  • Weighing: Accurately weigh 10-20 mg of your solid compound, this compound, into a clean, small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Gently swirl or sonicate to dissolve the compound completely.

  • Filtration: Construct a filter by packing a small piece of clean cotton or glass wool into a Pasteur pipette.[6][8]

  • Transfer: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can ruin spectral resolution.[2][8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Analysis: Insert the sample into the spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature before starting the experiment.

2. D₂O Exchange Protocol

  • Acquire Standard Spectrum: First, run a standard ¹H NMR spectrum of your sample following the protocol above.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube containing your sample.

  • Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and run the ¹H NMR experiment again using the same parameters.

  • Compare: Compare the second spectrum to the first. The signal corresponding to the labile phenolic -OH proton should have disappeared or be significantly reduced in intensity.

Visualized Workflow: Troubleshooting NMR Spectra

The following diagram outlines a logical workflow for troubleshooting common problems encountered during the interpretation of NMR spectra.

NMR_Troubleshooting_Workflow start Observe NMR Spectrum problem_check Is Spectrum Quality Poor? (Broad Peaks, Low S/N) start->problem_check assignment_check Are Signals Overlapping or Difficult to Assign? problem_check->assignment_check No sol_shim Re-run automated shimming or perform manual shimming. problem_check->sol_shim Yes impurity_check Are There Unexpected Peaks? assignment_check->impurity_check No sol_solvent Re-run in a different solvent (e.g., Benzene-d6). assignment_check->sol_solvent Yes sol_contaminants Identify common contaminants (water, acetone, grease). impurity_check->sol_contaminants Yes end_node Proceed with Structure Elucidation impurity_check->end_node No sol_conc Check sample concentration and solubility. Filter sample. sol_shim->sol_conc sol_scans Increase number of scans. sol_conc->sol_scans sol_scans->assignment_check sol_2d Perform 2D NMR experiments (COSY, HSQC, HMBC). sol_solvent->sol_2d sol_temp Run experiment at elevated temperature. sol_2d->sol_temp sol_temp->impurity_check sol_d2o Perform D2O exchange to identify labile protons (-OH, -NH). sol_contaminants->sol_d2o sol_purify Re-purify sample. sol_d2o->sol_purify sol_purify->end_node

Caption: A flowchart for troubleshooting common NMR spectral issues.

References

Overcoming poor reproducibility in "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address reproducibility challenges in experiments involving 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Benzothiophene Core

Q: My synthesis of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene precursor results in a low yield. What are the potential causes and solutions?

A: Low yields in the formation of the benzothiophene core via acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone are a common problem. Here are the primary factors and troubleshooting steps:

  • Incomplete Cyclization: The acid-catalyzed cyclization requires stringent anhydrous conditions and sufficient thermal energy.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Verify the concentration and purity of the methanesulfonic acid or polyphosphoric acid used. The reaction temperature should be maintained between 95-100°C for 4-5 hours to drive the reaction to completion.[1]

  • Formation of Regioisomers: A significant portion of the product can be the undesired 4-methoxy regioisomer. A typical reaction may yield a 3:1 mixture of the desired 6-methoxy to the 4-methoxy isomer.[2]

    • Solution: While difficult to prevent, optimizing the reaction temperature and acid catalyst may slightly favor the desired isomer. The primary solution is an efficient separation of the isomers after the reaction.

  • Side Reactions: Undesired side reactions can consume starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If significant side products are observed, consider lowering the reaction temperature slightly, although this may increase the required reaction time.

Issue 2: Difficulty in Separating 6-methoxy and 4-methoxy Regioisomers

Q: I am struggling to separate the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene from its 4-methoxy isomer. What are the best methods?

A: The co-precipitation of these two isomers makes separation challenging.[2]

  • Fractional Crystallization: This is often the most effective method for larger-scale purifications.

    • Protocol: The crude mixture of isomers can be recrystallized from a suitable solvent system. Toluene/heptane is a reported solvent system for the crystallization of the desired 6-methoxy isomer.[1] Experiment with different solvent ratios and cooling rates to optimize the separation. Multiple recrystallization steps may be necessary.

  • Column Chromatography: For smaller scales, silica gel column chromatography can be effective.

    • Protocol: Use a non-polar eluent system, such as a hexane/ethyl acetate gradient. The polarity difference between the two isomers is small, so a long column and a shallow gradient are recommended for optimal separation. Monitor fractions closely by TLC.

Issue 3: Incomplete Demethylation to the Final Phenol Product

Q: The final demethylation step to yield this compound is inefficient. How can I improve this?

A: Incomplete demethylation is a frequent issue, leading to a mixture of the starting material, the desired mono-demethylated product, and the fully demethylated di-phenol (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene).

  • Reagent Choice and Stoichiometry: Strong Lewis acids are required to cleave the aryl methyl ethers.

    • Solution: Aluminum chloride (AlCl₃) is a common and effective reagent.[3] Ensure at least one equivalent of AlCl₃ is used for each methoxy group to be cleaved. Using an excess of the demethylating agent, such as a thiol, can also drive the reaction to completion.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Solution: The reaction with AlCl₃ and a thiol like decanethiol or 2-methyl-5-tert-butylthiophenol is typically run at a slightly elevated temperature (e.g., 35°C) for several hours.[3][4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times or higher temperatures can lead to the formation of the di-phenol byproduct.

  • Work-up Procedure: The work-up must effectively quench the reaction and separate the product.

    • Solution: The reaction is typically quenched by pouring the mixture into ice-cold dilute acid (e.g., HCl).[4] This hydrolyzes the aluminum salts and allows for the extraction of the phenolic product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of this compound?

A1: The overall yield is dependent on the efficiency of several steps, including the initial cyclization, isomer separation, and final demethylation. While specific yields for this intermediate are not always reported, yields for the precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, after purification are often in the range of 70-85%.[5] The subsequent demethylation and purification will further reduce the overall yield. A final yield of 50-60% from the purified precursor would be considered good.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the presence of the phenol and the remaining methoxy group, and the substitution pattern on the benzothiophene core.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (256.32 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity and quantify any remaining starting material or byproducts.

  • Melting Point: The purified precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, has a reported melting point of 191-197°C. The final phenolic product will have a different melting point.

Q3: Are there any safety concerns I should be aware of?

A3: Yes. Methanesulfonic acid and polyphosphoric acid are highly corrosive. Aluminum chloride is water-reactive and releases HCl gas. Many thiols used for demethylation have strong, unpleasant odors.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q4: My final product is a different color than expected. What could be the cause?

A4: The pure precursor is typically a white to light pink solid.[4] The final phenolic product should also be a solid. Discoloration (e.g., yellow or brown) can indicate the presence of impurities, possibly from oxidation of the phenol or residual reagents from the synthesis. Further purification by recrystallization or chromatography may be necessary.

Experimental Protocols & Data

Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is adapted from the literature for the synthesis of a key precursor to Raloxifene.[1][5]

  • To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (50 g, 0.195 mol) in toluene (600 mL), add methanesulfonic acid (22.4 g, 0.23 mol) at room temperature.

  • Heat the reaction mixture to 95-100°C and stir for 4-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add n-heptane (225 mL) to the hot solution.

  • Stir the mixture for 1 hour at 90°C, then cool to 80°C and stir for an additional 3 hours to facilitate crystallization.

  • Cool the mixture to room temperature, filter the precipitate, and wash with heptane.

  • Dry the solid under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

ParameterValueReference
Precursor α-(3-methoxyphenylthio)-4-methoxyacetophenone[4]
Catalyst Methanesulfonic Acid[1][5]
Solvent Toluene[1][5]
Reaction Temp. 95-100°C[1]
Reaction Time 4-5 hours[1]
Crystallization Toluene/Heptane[1][5]
Expected Product 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[6]
M.P. of Product 191-197°C
Demethylation to this compound

This is a general procedure based on related demethylations.

  • Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) in an anhydrous solvent like methylene dichloride or chlorobenzene.

  • Cool the mixture to 0-10°C.

  • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Add a suitable thiol (e.g., decanethiol) and allow the mixture to warm to room temperature or slightly above (e.g., 35°C).

  • Stir for several hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by slowly pouring the mixture into a stirred solution of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for Synthesis cluster_0 Cyclization Step cluster_1 Demethylation Step Start Low Yield of Benzothiophene Core? CheckConditions Check Reaction Conditions: - Anhydrous? - Temperature (95-100°C)? - Inert Atmosphere? Start->CheckConditions Yes Demethylation Incomplete Demethylation? CheckIsomers Analyze Isomer Ratio (TLC/HPLC) CheckConditions->CheckIsomers Conditions OK OptimizeSeparation Optimize Separation: - Fractional Crystallization - Column Chromatography CheckIsomers->OptimizeSeparation High % of 4-Methoxy Isomer CheckReagents Check Reagents: - AlCl3 Stoichiometry? - Thiol Quality? Demethylation->CheckReagents Yes OptimizeConditions Optimize Conditions: - Monitor Time/Temp by TLC - Adjust for Mono- vs. Di-demethylation CheckReagents->OptimizeConditions Reagents OK Purify Purify Final Product OptimizeConditions->Purify

Caption: A flowchart for diagnosing and solving common synthesis issues.

Signaling Pathway for Benzothiophene-based SERMs

Since this compound is a direct precursor to the SERM Raloxifene, this diagram illustrates the general mechanism of action for this class of compounds.

G General SERM Signaling Pathway cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast Tissue (Antagonist Effect) SERM Benzothiophene SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to BoneGeneTranscription Gene Transcription (Anti-resorptive genes) ERE->BoneGeneTranscription Activates in Bone BreastGeneTranscription Blocked Gene Transcription (Proliferative genes) ERE->BreastGeneTranscription Blocks in Breast BoneEffect Decreased Bone Resorption (Osteoporosis Prevention) BoneGeneTranscription->BoneEffect BreastEffect Inhibition of Cell Proliferation (Breast Cancer Prevention) BreastGeneTranscription->BreastEffect

Caption: Tissue-selective action of benzothiophene-based SERMs.

References

"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance on the storage and handling of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets of structurally similar compounds and available supplier data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: Is this compound sensitive to light or air?

Phenolic compounds can be sensitive to light and air. A study on a related phenol derivative showed that exposure to air and light can lead to degradation.[3] It is therefore recommended to store this compound in a tightly sealed, light-resistant container.[4]

Q3: What are the primary hazards associated with handling this compound?

Based on data for similar phenolic compounds, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] Inhalation of dust or vapors should also be avoided.[4][7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes protective gloves, eye protection (safety goggles or face shield), and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a fume hood.[4][8]

Troubleshooting Guide

Problem Possible Cause Solution
Compound has changed color (e.g., yellowing) Exposure to air and/or light leading to oxidation or degradation.Discard the discolored compound as its purity may be compromised. In the future, ensure storage in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil, and consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing.
Inconsistent experimental results Compound degradation due to improper storage.Verify the storage conditions. If not stored at 2-8°C and protected from light and air, obtain a fresh batch of the compound and store it correctly.
Skin or eye irritation after handling Direct contact with the compound.In case of skin contact, wash thoroughly with soap and water.[5][8] If skin irritation occurs, seek medical advice.[5][6] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5][8]

Experimental Protocols

Handling and Weighing:

  • Before handling, ensure you are wearing the appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all handling and weighing of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.[4]

  • Use a clean, dry spatula and weighing vessel.

  • After weighing, securely close the container immediately to minimize exposure to air and moisture.[4]

  • Clean the weighing area and spatula thoroughly after use.

Solution Preparation:

  • Handle the solid compound in a fume hood.

  • Add the desired solvent to the vessel containing the weighed compound.

  • If necessary, sonicate or gently warm the mixture to aid dissolution.

  • Store the resulting solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent.

Visual Guides

Storage_Handling_Troubleshooting cluster_storage Storage Best Practices cluster_handling Handling Precautions cluster_troubleshooting Troubleshooting storage_temp Store at 2-8°C ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) light_protection Protect from Light (Amber Vial) air_protection Protect from Air (Tightly Sealed) fume_hood Use in a Fume Hood color_change Compound Color Change? degradation Potential Degradation (Discard and Re-evaluate Storage) color_change->degradation Yes inconsistent_results Inconsistent Results? check_storage Verify Storage Conditions (2-8°C, Light/Air Protected) inconsistent_results->check_storage Yes

Caption: Troubleshooting workflow for storage and handling issues.

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event wash_skin Wash with plenty of soap and water exposure->wash_skin Skin rinse_eyes Rinse cautiously with water for several minutes exposure->rinse_eyes Eye rinse_mouth Rinse mouth exposure->rinse_mouth Ingestion seek_medical_skin Get medical advice if irritation occurs wash_skin->seek_medical_skin remove_contacts Remove contact lenses, if present and easy to do rinse_eyes->remove_contacts continue_rinsing Continue rinsing remove_contacts->continue_rinsing seek_medical_eye Get medical advice/attention continue_rinsing->seek_medical_eye call_poison_center Call a POISON CENTER or doctor rinse_mouth->call_poison_center

Caption: First aid procedures for exposure to the compound.

References

Technical Support Center: Production of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in the synthesis of pharmaceuticals like Raloxifene.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Benzothiophene Core Inefficient cyclization reaction.- Ensure anhydrous conditions, as moisture can deactivate catalysts and reagents. - Optimize the reaction temperature and time. For acid-catalyzed cyclizations, temperatures around 85-110°C are often employed.[2][3] - Screen different acid catalysts (e.g., polyphosphoric acid, methanesulfonic acid) to find the most effective one for your specific substrate.[2]
Formation of Regioisomers Lack of regioselectivity during the cyclization step.- The reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid can yield a mixture of 6-methoxy and 4-methoxy regioisomers.[2][4] - Separation of regioisomers can be achieved by fractional crystallization or chromatography.[2][4]
Incomplete Demethylation Insufficient demethylating agent or harsh reaction conditions leading to side products.- Use a Lewis acid like aluminum chloride in the presence of a thiol, such as 2-methyl-5-tert-butylthiophenol, for efficient and odorless demethylation.[5] - Carefully control the reaction temperature (e.g., around 35°C) to prevent degradation of the product.[5]
Difficulty in Product Purification Presence of persistent impurities or co-precipitating byproducts.- Recrystallization from a suitable solvent system, such as ethyl acetate/heptane or isopropanol/water, can be effective for purifying benzothiophene derivatives.[2][6] - Column chromatography on silica gel is a standard method for removing closely related impurities.[7][8]
Catalyst Poisoning in Cross-Coupling Reactions (e.g., Suzuki) Impurities in starting materials or reaction intermediates.- Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.[9] - The choice of phosphine ligand and base is crucial; consider using bulky electron-rich phosphines to improve catalyst stability and turnover.
Poor Solubility of Intermediates The planar aromatic structure of benzothiophene derivatives can lead to low solubility in common organic solvents.- Consider using higher boiling point solvents like toluene, xylene, or chlorobenzene for the reaction. - For purification, a mixed solvent system might be necessary to achieve the desired solubility and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the this compound precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene?

A1: A widely used method is the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction is typically carried out in a strong acid like polyphosphoric acid or methanesulfonic acid at elevated temperatures (around 85-100°C).[2][4][10]

Q2: How can I achieve the final demethylation step to obtain this compound?

A2: A reliable method for the demethylation of the methoxy group on the phenyl ring is to use a Lewis acid such as aluminum chloride in combination with a thiol reagent. For instance, treating 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with aluminum chloride and 2-methyl-5-tert-butylthiophenol in a solvent like chlorobenzene can yield the desired product.[5]

Q3: What are the critical parameters to control during the scale-up of the cyclization reaction?

A3: When scaling up, efficient heat transfer and mixing become critical. The viscosity of the reaction mixture, especially when using polyphosphoric acid, can increase, requiring robust mechanical stirring. Temperature control is also crucial to minimize the formation of byproducts. The addition of reagents should be carefully controlled to manage any exothermic processes.

Q4: Are there any specific safety precautions I should take when working with thiols for the demethylation step?

A4: While the use of 2-methyl-5-tert-butylthiophenol is reported to be essentially odorless, it is still a thiol and should be handled in a well-ventilated fume hood.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Thiol reagents can be toxic and have a strong, unpleasant odor, so proper containment and waste disposal procedures are essential.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of both the cyclization and demethylation reactions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and product purity.

Experimental Protocols

Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is adapted from established procedures for the synthesis of similar benzothiophene derivatives.[10]

  • To a stirred solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 equivalent) in toluene, add methanesulfonic acid (approximately 3-4 equivalents) at room temperature.

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture slightly and add n-heptane to precipitate the product.

  • Stir the resulting slurry at a slightly lower temperature (e.g., 80°C) for a few hours to facilitate complete precipitation.

  • Cool the mixture to room temperature, collect the solid by filtration, and wash with a suitable solvent (e.g., heptane or a mixture of toluene and heptane).

  • The crude product can be further purified by recrystallization.

Demethylation to this compound

This protocol is based on a reported demethylation procedure.[5]

  • Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 equivalent) in chlorobenzene and cool the mixture to approximately 10°C.

  • Add aluminum chloride (approximately 2.5-3 equivalents) portion-wise, maintaining the temperature.

  • Add 2-methyl-5-tert-butylthiophenol (approximately 1.2-1.5 equivalents) to the reaction mixture.

  • Warm the mixture to 35°C and stir for several hours (e.g., 5-6 hours), monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 10°C and quench by the slow addition of tetrahydrofuran, followed by dilute hydrochloric acid and then water, ensuring the temperature remains between 10-20°C.

  • Stir the resulting mixture for about 30 minutes to allow for the complete precipitation of the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_demethylation Final Product Formation cluster_purification Purification Start α-(3-methoxyphenylthio)- 4-methoxyacetophenone Cyclization Acid-Catalyzed Cyclization (Methanesulfonic Acid, Toluene, 95-100°C) Start->Cyclization Step 1 Precursor 6-Methoxy-2-(4-methoxyphenyl)- benzo[b]thiophene Cyclization->Precursor Demethylation Demethylation (AlCl3, Thiol, Chlorobenzene, 35°C) Precursor->Demethylation Step 2 Final_Product This compound Demethylation->Final_Product Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Signaling_Pathway Precursor 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene Demethylation_Step Nucleophilic Attack on Methyl Group Precursor->Demethylation_Step Reagents AlCl3 + R-SH (e.g., 2-methyl-5-tert-butylthiophenol) Intermediate Lewis Acid-Thiol Complex Formation Reagents->Intermediate Intermediate->Demethylation_Step Activates Demethylation Product This compound Demethylation_Step->Product

References

Minimizing batch-to-batch variability of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis and purification of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

  • Question: My reaction consistently results in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.

    Troubleshooting Steps:

    • Starting Material Purity: Ensure the purity of your starting materials, particularly the substituted thiophenol and the phenylacetic acid derivative. Impurities can interfere with the reaction and lead to the formation of byproducts. It is advisable to re-purify starting materials if their purity is questionable.

    • Reaction Temperature and Time: The cyclization reaction to form the benzothiophene core is often sensitive to temperature.[1] Monitor the reaction temperature closely and ensure it is maintained within the optimal range as determined by literature or internal optimization studies. Reaction time is also critical; incomplete reactions will naturally lead to lower yields. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Atmosphere Control: Many reactions involved in heterocyclic synthesis are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent degradation of reagents and intermediates.

    • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess or deficit of a particular reagent can lead to incomplete conversion or the formation of side products.

Issue 2: Presence of Regioisomeric Impurity

  • Question: My final product is contaminated with a significant amount of the 4-methoxy regioisomer. How can I minimize its formation and effectively remove it?

  • Answer: The formation of the 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a known issue in similar syntheses, often arising from the acid-catalyzed cyclization step.[2][3] Minimizing its formation and subsequent removal are key to obtaining a pure product.

    Minimizing Formation:

    • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity of the cyclization. Weaker acids or Lewis acids might offer better control compared to strong Brønsted acids like polyphosphoric acid, which can promote isomerization.[1]

    • Temperature Control: Lowering the reaction temperature during the cyclization step can sometimes favor the formation of the desired 6-methoxy isomer.

    Removal of Regioisomer:

    • Fractional Crystallization: Due to differences in polarity and crystal packing, it is often possible to separate the two isomers by fractional crystallization. A detailed protocol is provided in the "Experimental Protocols" section.

    • Chromatography: If crystallization is not effective, column chromatography is a reliable method for separating the regioisomers. A gradient elution method using a mixture of polar and non-polar solvents will be necessary.

Issue 3: Inconsistent Analytical Results Between Batches

  • Question: I am observing significant variability in the HPLC purity and NMR spectra of different batches of my product. What could be the cause of this inconsistency?

  • Answer: Inconsistent analytical results are a direct indicator of batch-to-batch variability. The root cause often lies in subtle changes in the experimental procedure that are not adequately controlled.

    Troubleshooting Steps:

    • Standardize Operating Procedures (SOPs): Ensure that a detailed and robust SOP is in place for the entire process, from reagent handling to final product isolation. Every step should be clearly defined and followed consistently.

    • Solvent Quality: The quality and grade of solvents used for reaction, work-up, and purification can significantly impact the impurity profile. Use high-purity, anhydrous solvents where necessary and avoid using solvents from different suppliers without proper validation.

    • Purification Consistency: The purification process, whether crystallization or chromatography, must be highly consistent. For crystallization, this includes solvent composition, cooling rate, and agitation. For chromatography, this includes the stationary phase, mobile phase composition, and loading amount.

    • Sample Preparation for Analysis: Ensure that samples for analytical testing are prepared consistently. This includes the solvent used for dissolution, the concentration of the sample, and the filtration method.

Data Presentation

Table 1: Optimized Reaction Conditions for Synthesis

ParameterOptimized Value
Starting Materials
3-Methoxythiophenol>98% Purity
4-Hydroxyphenylacetic acid>99% Purity
Reaction Conditions
Cyclization CatalystEaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
Reaction Temperature80-85 °C
Reaction Time4-6 hours (monitored by HPLC)
AtmosphereInert (Nitrogen)
Work-up
Quenching SolutionIce-water
Extraction SolventEthyl Acetate

Table 2: HPLC Method Parameters for Purity Analysis

ParameterSpecification
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a stirred solution of 3-methoxythiophenol (1.0 eq) in toluene (10 vol), add 4-hydroxyphenylacetic acid (1.1 eq).

  • Slowly add Eaton's Reagent (5.0 eq) to the mixture at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into ice-water (20 vol).

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Crystallization

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature. The desired 6-methoxy isomer should crystallize first.

  • Filter the crystals and wash with a small amount of cold methanol.

  • Concentrate the mother liquor and repeat the crystallization process to improve recovery.

  • Dry the purified crystals under vacuum at 40 °C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (3-Methoxythiophenol, 4-Hydroxyphenylacetic acid) reaction Cyclization Reaction (Eaton's Reagent, 80-85°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude crystallization Fractional Crystallization (Methanol) crude->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_synthesis Synthesis Issues cluster_analysis Analytical Issues start Problem: Batch-to-Batch Variability low_yield Low Yield start->low_yield impurity Regioisomeric Impurity start->impurity inconsistent_results Inconsistent Analytical Data start->inconsistent_results check_reagents Check Starting Material Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (T, t) low_yield->check_conditions check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere modify_catalyst Optimize Acid Catalyst impurity->modify_catalyst adjust_temp Adjust Cyclization Temperature impurity->adjust_temp purification Refine Purification (Crystallization/Chromo.) impurity->purification standardize_sop Standardize SOPs inconsistent_results->standardize_sop solvent_quality Validate Solvent Quality inconsistent_results->solvent_quality consistent_purification Ensure Consistent Purification inconsistent_results->consistent_purification

Caption: Decision tree for troubleshooting batch-to-batch variability.

References

Validation & Comparative

A Comparative Analysis of Benzo[b]thiophene-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain and other tissues.[1][2] By inhibiting the action of MAO, these neurotransmitters can persist for longer in the synaptic cleft, enhancing neurotransmission.[3][4][5] This mechanism is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2] There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1][2]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Synaptic_Monoamines Synaptic_Monoamines Monoamines->Synaptic_Monoamines Release Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Receptors Receptors Synaptic_Monoamines->Receptors Binding Neuronal_Signal Neuronal_Signal Receptors->Neuronal_Signal MAO_Inhibitor MAO_Inhibitor MAO_Inhibitor->MAO Inhibition

Comparative Inhibitory Activity

The inhibitory potency of various compounds against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference of an inhibitor for one isoform over the other. A high SI value (>1) suggests selectivity for MAO-B, while a low SI value (<1) indicates selectivity for MAO-A.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
(3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone Experimental > 1000.0075> 13333
MoclobemideSelective MAO-A0.28.00.025
ClorgylineSelective MAO-A0.0081.50.005
Selegiline (Deprenyl)Selective MAO-B1.20.01120
RasagilineSelective MAO-B0.80.004200
TranylcypromineNon-selective0.91.20.75
PhenelzineNon-selective0.80.51.6

Note: Data for (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone is sourced from a study on benzo[b]thiophen-3-ol derivatives.[1][3][4] Data for other inhibitors are compiled from various scientific sources.

The data indicates that (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone is a highly potent and selective inhibitor of MAO-B, with an IC50 value in the nanomolar range and a selectivity index significantly greater than that of the reference selective MAO-B inhibitors, selegiline and rasagiline.[1][3][4] Its activity against MAO-A is negligible at concentrations up to 100 µM.[1][3][4]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (Kynuramine Method)

This section outlines a common experimental workflow for determining the MAO inhibitory activity of a test compound.

Experimental_Workflow Compound_Prep Prepare Test Compound Solutions Incubation Pre-incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with Kynuramine Substrate Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Measurement Measure Fluorescence of 4-Hydroxyquinoline Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine dihydrobromide (substrate)

    • Test compound and reference inhibitors

    • Potassium phosphate buffer (pH 7.4)

    • Dimethyl sulfoxide (DMSO) for compound dissolution

    • 96-well microplates

    • Fluorescence microplate reader

  • Assay Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted to various concentrations.

    • In a 96-well plate, the recombinant human MAO-A or MAO-B enzyme is pre-incubated with the test compound or vehicle (DMSO) in potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the substrate, kynuramine, to each well.

    • The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., NaOH).

    • The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.

  • Data Analysis:

    • The percentage of MAO inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (containing only the enzyme and substrate).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The representative benzo[b]thiophene derivative, (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone, demonstrates exceptional potency and selectivity as an MAO-B inhibitor in vitro. Its high selectivity index suggests a favorable profile with a potentially lower risk of side effects associated with MAO-A inhibition, such as hypertensive crisis. These findings highlight the promise of the benzo[b]thiophene scaffold for the development of novel therapeutic agents targeting MAO-B for the treatment of neurodegenerative diseases. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their inhibitory profile and pharmacokinetic properties.

References

A Comparative Analysis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analogs of the promising scaffold, 4-(6-methoxybenzo[b]thiophen-2-yl)phenol. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and workflows.

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The parent compound, this compound, and its analogs are of significant interest for the development of novel therapeutic agents. This guide aims to provide a comparative overview of the performance of various analogs based on available experimental data.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound analogs and related benzothiophene derivatives. It is important to note that the data presented here are collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Benzothiophene Analogs

Compound IDStructureCell LineIC50 (µM)Reference
Raloxifene 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiopheneMCF-7 (Breast)5.8[1]
Analog 1 2-(4-hydroxyphenyl)-3-(4-(2-(pyrrolidin-1-yl)ethoxy)benzoyl)benzo[b]thiophen-6-olMCF-7 (Breast)7.1[2]
Analog 2 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamideVariousGI50 ~0.01-0.1[3]
Analog 3 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVariousGI50 ~0.01-0.1[3]
BU17 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung)0.8[4]

Table 2: Antioxidant Activity of Phenolic and Benzothiophene Analogs

CompoundAssayActivity (% scavenging or IC50)Reference
This compound DPPHData not available in direct studies-
Phenol DPPHIC50 ~ 25 µg/mL[5]
Thiophenol DPPHIC50 ~ 40 µg/mL[5]
Benzothiophene derivative (12E) ABTSTEAC value: 1.1[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these analogs are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to determine the free radical scavenging activity of the compounds.[9][10][11]

Materials:

  • 96-well plates or cuvettes

  • Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare various concentrations of the test compounds and the positive control in the solvent.

  • In a 96-well plate, add 100 µL of the test compound solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This is another common assay to evaluate the antioxidant capacity of compounds.[6][12][13][14][15]

Materials:

  • 96-well plates or cuvettes

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and the positive control.

  • Add 10 µL of the test compound solution to a well of a 96-well plate, followed by 190 µL of the diluted ABTS•+ solution.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the study of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant data_analysis Data Analysis (IC50 determination) cytotoxicity->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General workflow for the synthesis and evaluation of benzothiophene analogs.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) NeutralizedROS Neutralized Species (e.g., DPPH-H) ROS->NeutralizedROS Accepts H• Analog Phenolic Benzothiophene Analog (Ar-OH) Analog->ROS Interaction StableRadical Stable Analog Radical (Ar-O•) Analog->StableRadical Donates H•

Caption: Simplified mechanism of antioxidant activity for phenolic benzothiophene analogs.

cancer_pathway cluster_cellular_effects Cellular Effects Analog Benzothiophene Analog Target Molecular Target (e.g., Kinase, Tubulin) Analog->Target Inhibition Signaling Oncogenic Signaling Pathway Target->Signaling Activation Apoptosis Apoptosis Target->Apoptosis Inhibition of anti-apoptotic signals Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: Putative mechanism of anticancer activity for benzothiophene analogs.

References

Validating the Biological Target of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the validation of the biological target of the compound 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. Based on its structural similarity to known pharmaceutical agents, this document explores its potential interaction with the Estrogen Receptor (ER) and Monoamine Oxidase (MAO) enzymes. We present a framework for experimental validation by comparing its hypothetical performance with established modulators of these targets.

Primary and Secondary Target Hypotheses

Primary Target: Estrogen Receptor (ER)

The core structure of this compound is a benzothiophene, a key feature of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1] This structural analogy strongly suggests that the primary biological target of this compound is the estrogen receptor, with potential for tissue-selective agonist or antagonist activity.

Secondary Target: Monoamine Oxidase (MAO)

Certain derivatives of benzothiophene have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[2][3] Therefore, MAO-A and MAO-B are considered potential secondary targets for this compound.

Comparative Analysis of Biological Activity

To validate the biological target of this compound, its activity profile should be benchmarked against well-characterized compounds.

Estrogen Receptor Modulation

The activity of this compound at the estrogen receptor subtypes, ERα and ERβ, can be compared with the endogenous ligand, 17β-Estradiol, and the established SERM, Raloxifene.

CompoundTargetBinding Affinity (Kd/IC50)Functional Activity
This compound ERαData not availableTo be determined
ERβData not availableTo be determined
17β-EstradiolERα~60-70 pM[4][5]Agonist
ERβData not availableAgonist
RaloxifeneERαSimilar to Estradiol[1]Antagonist (breast, uterus), Agonist (bone)[1]
ERβData not availableAntagonist/Agonist

Monoamine Oxidase Inhibition

The inhibitory potential of this compound against MAO-A and MAO-B can be compared with selective inhibitors, Moclobemide and Selegiline.

CompoundTargetInhibitory Concentration (IC50)
This compound MAO-AData not available
MAO-BData not available
MoclobemideMAO-A~10 µM[6]
SelegilineMAO-B~51 nM[7]

Experimental Protocols for Target Validation

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]-17β-Estradiol.

Protocol:

  • Preparation of ER source: Utilize purified recombinant human ERα or ERβ, or lysates from cells overexpressing the receptor (e.g., MCF-7 cells).

  • Incubation: Incubate a fixed concentration of the ER preparation with a fixed concentration of [³H]-17β-Estradiol and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from unbound radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Estrogen Receptor Functional Assay (Reporter Gene Assay)

This cell-based assay determines whether a compound acts as an agonist or antagonist of the estrogen receptor.

Protocol:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or MCF-7) that is stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen response element (ERE).[8][9]

  • Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound alone.

    • Antagonist Mode: Treat the cells with a fixed concentration of 17β-Estradiol in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • In agonist mode, an increase in reporter activity indicates agonism.

    • In antagonist mode, a decrease in estradiol-induced reporter activity indicates antagonism.

Monoamine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrates:

    • MAO-A: Use a specific substrate like kynuramine or a non-specific substrate in the presence of a selective MAO-B inhibitor (e.g., selegiline).

    • MAO-B: Use a specific substrate like benzylamine or a non-specific substrate in the presence of a selective MAO-A inhibitor (e.g., clorgyline).

  • Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product or a byproduct (e.g., hydrogen peroxide) over time using a suitable detection method (e.g., spectrophotometry or fluorometry).[10][11]

  • Data Analysis: Determine the rate of the reaction at each concentration of the test compound and calculate the IC50 value.

Visualizing Pathways and Workflows

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or This compound ER_HSP ER-HSP Complex E2->ER_HSP Binding ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Activation/ Repression ER_Binding_Assay_Workflow A Prepare ER Source (Recombinant Protein or Cell Lysate) B Incubate ER with [3H]-Estradiol and Test Compound A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Determine IC50/Ki D->E MAO_Inhibition_Assay_Workflow A Prepare Recombinant MAO-A/MAO-B B Pre-incubate MAO with Test Compound A->B C Add MAO Substrate B->C D Measure Product Formation (Spectrophotometry/Fluorometry) C->D E Calculate IC50 D->E

References

Structure-Activity Relationship of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and related benzothiophene derivatives, focusing on their structure-activity relationship (SAR) as modulators of the estrogen receptor (ER). The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction to Benzothiophene-based Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene derivatives represent a significant class of non-steroidal selective estrogen receptor modulators (SERMs). These compounds can exhibit tissue-selective estrogenic or antiestrogenic effects, leading to their investigation for various therapeutic applications, including the treatment of breast cancer and osteoporosis. The archetypal benzothiophene-based SERM is Raloxifene, which has been extensively studied and provides a valuable benchmark for understanding the SAR of related compounds like this compound.

Comparative Analysis of Molecular Structures

The biological activity of benzothiophene derivatives is intrinsically linked to their structural features. Below is a comparison of this compound with the well-characterized SERM, Raloxifene.

Compound NameStructureKey Structural Features
This compound Structure of this compound- Benzothiophene core- 6-Methoxy group on the benzothiophene ring- 2-(4-hydroxyphenyl) substituent
Raloxifene Structure of Raloxifene- Benzothiophene core- 6-Hydroxy group on the benzothiophene ring- 2-(4-hydroxyphenyl) substituent- 3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl) substituent

The primary difference between the core structure of this compound and Raloxifene (ignoring the large side chain at position 3 of Raloxifene) is the substitution at the 6-position of the benzothiophene ring: a methoxy group versus a hydroxyl group. This seemingly minor change can have a significant impact on the compound's interaction with the estrogen receptor.

Structure-Activity Relationship (SAR) Insights

SAR studies on Raloxifene and its analogs have established several key principles that can be extrapolated to predict the activity of this compound.

  • Importance of the 6-Hydroxy Group: The 6-hydroxy group on the benzothiophene core of Raloxifene is crucial for high-affinity binding to the estrogen receptor. It acts as a hydrogen bond donor, interacting with specific amino acid residues within the receptor's ligand-binding pocket. The replacement of this hydroxyl group with a methoxy group in this compound eliminates this hydrogen bond donor capability, which is expected to result in a lower binding affinity for the ER.

  • Role of the 4'-Hydroxy Group: The hydroxyl group on the 2-phenyl substituent (the 4'-position) is another critical feature for ER binding. This phenolic hydroxyl is a common feature among many non-steroidal estrogens and antiestrogens, as it mimics the A-ring phenol of estradiol. Both this compound and Raloxifene possess this feature.

  • Impact of the Side Chain at Position 3: The bulky side chain at the 3-position of Raloxifene is a hallmark of many SERMs and is largely responsible for their antagonistic activity in certain tissues, such as the breast and uterus. This side chain sterically hinders the conformational change in the ER that is required for the recruitment of co-activator proteins, thereby blocking the transcriptional activation of estrogen-responsive genes. The absence of such a side chain in this compound suggests that it may act as an ER agonist or a partial agonist/antagonist with a different pharmacological profile compared to Raloxifene.

Quantitative Biological Data Comparison

CompoundEstrogen Receptor (ERα) Binding Affinity (IC50)MCF-7 Cell Proliferation Inhibition (IC50)Predicted Activity Profile
Raloxifene High (in the nM range)0.4 ± 0.3 nM[1]Antagonist in breast and uterine tissue; Agonist in bone
This compound Lower than Raloxifene (predicted)Likely higher than Raloxifene (predicted)Potentially an ER agonist or partial agonist/antagonist

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis cytosol Prepare rat uterine cytosol (source of ER) mix Mix cytosol, radioligand, and competitor in assay tubes cytosol->mix radioligand Prepare [3H]-Estradiol (radioligand) solution radioligand->mix competitor Prepare serial dilutions of test compound and unlabeled Estradiol (competitor) competitor->mix incubate Incubate at 4°C to reach equilibrium mix->incubate hap Add hydroxylapatite (HAP) slurry to bind ER-ligand complexes incubate->hap wash Wash HAP pellet to remove unbound radioligand hap->wash scintillation Measure radioactivity of the HAP pellet using a scintillation counter wash->scintillation analysis Plot percentage of bound radioligand against competitor concentration to determine IC50 scintillation->analysis

Figure 1: Workflow for the Estrogen Receptor Competitive Binding Assay.

Detailed Steps:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT-Glycerol) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.[2]

  • Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol ([³H]-E2) are incubated with varying concentrations of the test compound or unlabeled estradiol (for the standard curve).[2]

  • Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxylapatite (HAP) slurry, which binds the ER-ligand complexes. The slurry is then centrifuged, and the supernatant containing the unbound radioligand is discarded.[2]

  • Quantification: The radioactivity of the HAP pellet, which is proportional to the amount of bound [³H]-E2, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[3][4]

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_quantification Quantification of Cell Proliferation cluster_analysis Data Analysis seed Seed MCF-7 cells in 96-well plates in estrogen-free medium acclimate Acclimate cells for 24-48 hours seed->acclimate treat Treat cells with serial dilutions of the test compound (agonist assay) or test compound + Estradiol (antagonist assay) acclimate->treat incubate Incubate for 6-7 days treat->incubate stain Fix cells and stain with a dye that binds to cellular components (e.g., Crystal Violet or Sulforhodamine B) incubate->stain solubilize Solubilize the dye stain->solubilize measure Measure the absorbance at the appropriate wavelength solubilize->measure plot Plot absorbance against compound concentration to determine EC50 (agonist) or IC50 (antagonist) measure->plot G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation E2 Estrogen (E2) or Estrogenic Compound ER Estrogen Receptor (ER) E2->ER Binding Complex E2-ER Complex ER->Complex Dimer ER Dimerization Complex->Dimer Translocation to Nucleus ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Coactivators Co-activator Recruitment ERE->Coactivators Transcription Transcription of Target Genes Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation in Cytoplasm Response Cellular Response (e.g., Proliferation) Protein->Response

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification and characterization of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol," a molecule of interest in pharmaceutical research due to its structural similarity to compounds with significant biological activity. In the absence of specific cross-validation studies for this exact analyte, this document presents a comparative analysis of established and validated methods for structurally analogous compounds, namely phenolic benzothiophenes (e.g., Raloxifene) and related aromatic sulfur heterocycles. The objective is to provide researchers with the necessary data and protocols to select and validate an appropriate analytical method for their specific research needs.

The comparison focuses on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and research, directly impacting the reliability and validity of experimental results. The following table summarizes the key performance characteristics of HPLC, UPLC-MS/MS, and GC-MS for the analysis of compounds structurally similar to this compound. The data presented is a synthesis of values reported in various validation studies for analogous compounds.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%90.3 - 115.0%[1]Typically within ±15%
Precision (%RSD) < 2.0%< 15%[1]< 15%
Limit of Detection (LOD) 0.03 µg/mL0.5 - 30 ng/mL[1]0.228–0.940 ng/L[2]
Limit of Quantification (LOQ) 0.10 µg/mL2.0 - 105 ng/mL[1]0.758–3.13 ng/L[2]
Analysis Time 10 - 30 minutes2 - 10 minutes20 - 40 minutes
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass-based detection provides excellent selectivity.High; mass-based detection provides excellent selectivity.
Sample Volatility Requirement Not requiredNot requiredRequired (or derivatization needed)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques, adapted from established methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range.

Validation Parameters (based on ICH Q2(R1) Guidelines): [3][4][5][6]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis; the correlation coefficient (R²) should be > 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. These transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (for biological samples):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample (e.g., plasma), vortex, and centrifuge to remove precipitated proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an LLE with a suitable organic solvent or SPE using an appropriate cartridge can be employed.

  • Reconstitution: Evaporate the supernatant or the eluate from LLE/SPE and reconstitute the residue in the initial mobile phase.

Validation Parameters:

  • Follow the general principles of the HPLC validation, with specific considerations for mass spectrometric detection as per regulatory guidelines. The acceptance criteria for accuracy and precision are often wider for bioanalytical methods (typically within ±15%, and ±20% at the LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a phenolic compound like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Derivatization:

  • Silylation: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl group into a non-polar trimethylsilyl ether. This increases volatility.

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Injection Mode: Splitless injection for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify the analyte and its fragmentation pattern, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the solvent and perform the silylation reaction according to a validated procedure.

  • Injection: Inject the derivatized sample into the GC-MS.

Validation Parameters:

  • Similar to HPLC and UPLC-MS/MS, with appropriate adjustments for the GC-MS technique.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh Accurately Weigh Analyte/Standard prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Serial Dilutions (for Standards) dissolve->dilute prep_end Prepared Samples/ Standards dilute->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV-Vis Detection separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV Analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Start protein_precip Protein Precipitation prep_start->protein_precip extraction LLE or SPE protein_precip->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute prep_end Prepared Sample reconstitute->prep_end inject Inject into UPLC prep_end->inject separate Chromatographic Separation (UPLC Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms_detect MS/MS Detection (MRM) ionize->ms_detect data_acq Data Acquisition ms_detect->data_acq integrate Peak Integration data_acq->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

Caption: Workflow for UPLC-MS/MS Analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start extract Solvent Extraction prep_start->extract derivatize Derivatization (Silylation) extract->derivatize prep_end Derivatized Sample derivatize->prep_end inject Inject into GC prep_end->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize ms_detect MS Detection (Scan/SIM) ionize->ms_detect data_acq Data Acquisition ms_detect->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS Analysis.

Conclusion

The choice of an analytical method for "this compound" will depend on the specific requirements of the study. For routine quality control of bulk material, a validated HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness. When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices, UPLC-MS/MS is the method of choice. GC-MS , following a derivatization step, offers an alternative for volatile and semi-volatile analytes and can provide excellent separation and identification capabilities.

It is imperative that any chosen method is thoroughly validated in the user's laboratory for its intended purpose, following the principles outlined in the ICH Q2(R1) guidelines, to ensure the generation of reliable and accurate data.[3][4][5][6]

References

In vivo efficacy of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" compared to standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of benzothiophene-based compounds, benchmarked against established standards of care. This guide focuses on preclinical data for Raloxifene, Zileuton, and Sertaconazole, prominent drugs derived from the benzothiophene scaffold.

While direct in vivo efficacy data for the specific compound "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" is not publicly available, its structural similarity to the well-established drug Raloxifene positions it within a significant class of therapeutic agents. Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of conditions. This guide provides a comparative overview of the in vivo efficacy of three such drugs: Raloxifene (for osteoporosis and breast cancer prevention), Zileuton (for asthma), and Sertaconazole (an antifungal agent), measured against their respective standards of care.

Raloxifene: A Gold Standard in Osteoporosis and Breast Cancer Prevention

Raloxifene, a selective estrogen receptor modulator (SERM), exemplifies the therapeutic potential of the benzothiophene core. Its efficacy has been extensively documented in preclinical models of postmenopausal osteoporosis and breast cancer.

Comparative Efficacy in Osteoporosis

The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis, mimicking the bone loss that occurs due to estrogen deficiency. In this model, Raloxifene has demonstrated significant efficacy in preserving bone mineral density (BMD) and bone strength, comparable to standard treatments like bisphosphonates.

CompoundAnimal ModelDosageKey Findings
Raloxifene Ovariectomized (OVX) Sprague-Dawley Rats0.1-10 mg/kg/day (oral)Significantly greater bone mineral density in the distal femur and proximal tibia compared to OVX controls. Effects on bone were comparable to ethynyl estradiol.[1]
Ovariectomized (OVX) Sprague-Dawley Rats3 mg/kg (oral) for 6 monthsGreater bone strength in lumbar vertebrae and femoral neck, and greater BMD at the proximal tibia and lumbar vertebrae compared to OVX controls. Positive effects on bone biomechanics were not different from ethynyl estradiol treatment.[2]
Alendronate (Standard of Care) Ovariectomized (OVX) Wistar Rats1 mg/kg/day (oral gavage) for 56 daysIncreased bone mineral density and breaking force compared to untreated OVX rats.[3]
Ovariectomized (OVX) Wistar Rats50 µg/kg every other day for 90 daysImproved bone mineral density, bone mineral content, and resistance to fracture compared to untreated OVX rats.[4]
Comparative Efficacy in Breast Cancer Prevention

The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats is a standard for evaluating chemopreventive agents for breast cancer. Raloxifene has shown significant efficacy in reducing tumor incidence and growth in this model.

CompoundAnimal ModelDosageKey Findings
Raloxifene DMBA-induced Mammary Carcinoma in Wistar Albino RatsNot specifiedCombined therapy with Fluoxetine led to a more significant decrease in tumor-promoting factors (M-CSF, MMP-9) and an increase in a tumor-inhibiting factor (TIMP-1) compared to Raloxifene alone.[5]
Xenograft model with BJMC3879luc2 cells in BALB/c mice18 and 27 mg/kg/daySignificantly suppressed tumor volumes and decreased the multiplicity of lymph node metastasis.[6][7]
Tamoxifen (Standard of Care) DMBA-induced Mammary Tumors in Sprague-Dawley RatsNot specified (4 weeks)65% of tumors regressed.[8]
DMBA-induced Mammary Tumors in RatsNot specifiedSuppressed tumor growth more slowly than the investigational agent TAT-59.[9]

Zileuton: A Benzothiophene Derivative for Asthma Management

Zileuton is a 5-lipoxygenase inhibitor, representing a different therapeutic application of the benzothiophene scaffold in the treatment of asthma. Its efficacy is often evaluated in the ovalbumin (OVA)-induced asthma model in guinea pigs, which mimics allergic asthma.

CompoundAnimal ModelDosageKey Findings
Zileuton Ovalbumin-sensitized Guinea PigsNot specifiedAttenuated induced bronchospasm and provided anti-inflammatory effects.[10]
Montelukast (Standard of Care) Ovalbumin-induced chronic asthma in mice30 mg/kg (oral) for 4 weeksReduced airway inflammation, pulmonary fibrosis, and levels of Th2 cytokines.[11][12]
Ovalbumin-sensitized Hartley male guinea pigs10 mg/ml (inhalation)Potently suppressed LTC4 and LTD4-induced bronchoconstriction.[13]

Sertaconazole: A Topical Antifungal Benzothiophene

Sertaconazole is an imidazole antifungal agent that contains a benzothiophene moiety. Its in vivo efficacy is typically assessed in murine models of fungal infections, such as vaginal candidiasis.

CompoundAnimal ModelDosageKey Findings
Sertaconazole Murine Vaginal Candidiasis Model2% cream (single or three-dose regimen)Significant reduction in yeast cells (97.9% in single dose, 93.6% in three-dose). Proved more active than Miconazole in the single-dose regimen.[11][14]
Miconazole (Standard of Care) Murine Vaginal Candidiasis Model2% cream (single or three-dose regimen)Significant reduction in yeast cells (77.5% in single dose, 76.9% in three-dose).[11][14]
Murine Model for Vulvovaginal CandidiasisNanoparticles containing miconazoleEffective at inhibiting fungal proliferation.[15]

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This model is the gold standard for studying postmenopausal osteoporosis.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis animal Female Sprague-Dawley/Wistar Rats ovx Bilateral Ovariectomy (OVX) or Sham Operation animal->ovx recovery Post-operative Recovery Period ovx->recovery treatment_start Initiation of Daily Oral Gavage recovery->treatment_start groups Treatment Groups: - Vehicle Control - Raloxifene - Alendronate/Estradiol treatment_start->groups duration Treatment Duration (e.g., 5 weeks to 6 months) groups->duration euthanasia Euthanasia and Tissue Collection duration->euthanasia bmd Bone Mineral Density (BMD) Measurement (DEXA) euthanasia->bmd biomechanics Biomechanical Testing (e.g., bone strength) euthanasia->biomechanics histomorphometry Histomorphometric Analysis of Bone Structure euthanasia->histomorphometry

Experimental workflow for the ovariectomized rat model of osteoporosis.

Methodology:

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: Animals undergo bilateral ovariectomy to induce estrogen deficiency, simulating menopause. A sham-operated group serves as a control.

  • Treatment: Following a recovery period, rats are treated orally (e.g., via gavage) with the test compound (Raloxifene), a standard of care (e.g., Alendronate or ethynyl estradiol), or a vehicle control.[1][2][3]

  • Efficacy Endpoints: After the treatment period, efficacy is assessed by measuring bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA), determining bone strength through biomechanical testing, and analyzing bone microarchitecture via histomorphometry.[4][16]

DMBA-Induced Mammary Tumor Model

This chemically induced cancer model is used to evaluate the efficacy of chemopreventive agents.

G cluster_induction Tumor Induction cluster_therapy Therapeutic Intervention cluster_evaluation Outcome Evaluation rats Female Sprague-Dawley/Wistar Rats dmba Single Dose of DMBA Administration rats->dmba development Tumor Development Period (e.g., 90 days) dmba->development grouping Randomization into Treatment Groups development->grouping treatment Administration of: - Control - Raloxifene - Tamoxifen grouping->treatment monitoring Monitoring of Tumor Growth treatment->monitoring endpoint End of Study and Tissue Collection monitoring->endpoint tumor_analysis Analysis of Tumor Incidence, Multiplicity, and Volume endpoint->tumor_analysis biomarker Biomarker Analysis (e.g., VEGF, M-CSF, MMP-9, TIMP-1) endpoint->biomarker

Experimental workflow for the DMBA-induced mammary tumor model.

Methodology:

  • Animal Model: Female Sprague-Dawley or Wistar rats are used.

  • Tumor Induction: Mammary tumors are induced by a single administration of 7,12-dimethylbenz(a)anthracene (DMBA).[5]

  • Treatment: Once tumors are established, animals are randomized into treatment groups and receive the test compound (Raloxifene), a standard of care (Tamoxifen), or a control.[5][8]

  • Efficacy Endpoints: Efficacy is determined by monitoring tumor incidence, multiplicity, and volume over the treatment period. At the end of the study, tumors are often excised for histological and biomarker analysis.[5]

Signaling Pathways

Raloxifene's Mechanism of Action as a SERM

Raloxifene exerts its tissue-selective effects by differentially modulating the estrogen receptor (ER).

G cluster_ligand Ligand Binding cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast Tissue (Antagonist Effect) raloxifene Raloxifene er Estrogen Receptor (ERα/ERβ) raloxifene->er estrogen Estrogen estrogen->er bone_conf Agonist Conformation er->bone_conf breast_conf Antagonist Conformation er->breast_conf coactivators_bone Recruitment of Coactivators bone_conf->coactivators_bone gene_transcription_bone Gene Transcription coactivators_bone->gene_transcription_bone osteoblast ↑ Osteoblast Activity gene_transcription_bone->osteoblast osteoclast ↓ Osteoclast Activity gene_transcription_bone->osteoclast bone_outcome ↑ Bone Mineral Density ↓ Fracture Risk osteoblast->bone_outcome osteoclast->bone_outcome corepressors_breast Recruitment of Corepressors breast_conf->corepressors_breast gene_transcription_breast ↓ Estrogen-dependent Gene Transcription corepressors_breast->gene_transcription_breast cell_proliferation ↓ Cell Proliferation gene_transcription_breast->cell_proliferation breast_outcome ↓ Breast Cancer Risk cell_proliferation->breast_outcome

Simplified signaling pathway of Raloxifene as a SERM.

In bone tissue, Raloxifene binds to the estrogen receptor and induces a conformational change that promotes the recruitment of coactivators, leading to an estrogen-like (agonist) effect. This results in decreased bone resorption and increased bone mineral density. Conversely, in breast tissue, Raloxifene binding to the ER induces a different conformation that favors the recruitment of corepressors, blocking estrogen-mediated gene transcription and inhibiting the proliferation of mammary cells (antagonist effect).

Zileuton's Mechanism of Action in Asthma

Zileuton functions by inhibiting the 5-lipoxygenase enzyme, a key player in the inflammatory cascade of asthma.

G cluster_pathway Leukotriene Synthesis Pathway cluster_inhibition Pharmacological Intervention cluster_effects Pathophysiological Effects in Asthma phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid five_lo 5-Lipoxygenase arachidonic_acid->five_lo lta4 Leukotriene A4 (LTA4) five_lo->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammation Airway Inflammation ltb4->inflammation ltd4 Leukotriene D4 (LTD4) ltc4->ltd4 bronchoconstriction Bronchoconstriction ltc4->bronchoconstriction ltc4->inflammation mucus Mucus Production ltc4->mucus lte4 Leukotriene E4 (LTE4) ltd4->lte4 ltd4->bronchoconstriction ltd4->inflammation ltd4->mucus lte4->bronchoconstriction lte4->inflammation lte4->mucus zileuton Zileuton zileuton->five_lo Inhibits

Simplified signaling pathway of Zileuton in the leukotriene synthesis cascade.

Zileuton directly inhibits the enzyme 5-lipoxygenase, which is crucial for the conversion of arachidonic acid into leukotrienes. By blocking this step, Zileuton prevents the synthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby reducing bronchoconstriction, airway inflammation, and mucus production associated with asthma.[10]

References

A Guide to the Reproducibility of Published Data on 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Case of Undisclosed Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and patent databases for reproducible experimental data on the synthesis and characterization of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" (CAS 175460-94-3) has revealed a significant gap in publicly available information. While the compound is referenced, primarily as a potential impurity or related substance in the synthesis of the selective estrogen receptor modulator, Raloxifene, no detailed, reproducible experimental protocol for its preparation and characterization could be located. This guide, therefore, addresses this data gap by proposing a plausible synthetic route and outlining the necessary analytical characterization required to establish a reproducible and verifiable data set for this compound.

While direct experimental data for "this compound" is not available in the reviewed literature, information on a structurally related compound, "2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol," which is also associated with Raloxifene synthesis, is available. The target compound is mentioned as a component of a 1:1 mixture with "2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol," often categorized as an in-house impurity of Raloxifene. This close association suggests that the synthetic pathway for our target compound is likely embedded within the manufacturing process of Raloxifene or its key intermediates.

Proposed Synthetic Pathway

Based on established synthetic methodologies for related benzothiophene derivatives, a potential pathway for the synthesis of "this compound" is proposed. This pathway is hypothetical and would require experimental validation.

Synthetic Pathway Proposed Synthesis of this compound A 3-Methoxyphenol C α-(3-Methoxyphenoxy)-4-hydroxyacetophenone A->C Williamson Ether Synthesis (Base, Solvent) B 4-Hydroxy-α-chloroacetophenone B->C D This compound C->D Acid-catalyzed Cyclization (e.g., PPA, Eaton's Reagent) Reproducibility Workflow Workflow for Establishing a Reproducible Protocol cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_documentation Data Documentation and Publication A Proposed Synthesis B Purification (Column Chromatography, Recrystallization) A->B G Detailed Reporting of Experimental Protocol A->G C Spectroscopic Analysis (NMR, MS, IR) B->C D Chromatographic Analysis (TLC, HPLC) B->D E Physicochemical Analysis (Melting Point, Solubility) B->E B->G F Tabulation of Quantitative Data C->F D->F E->F H Public Dissemination F->H G->H I Reproducible Dataset H->I

A Comparative Guide to 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the selective estrogen receptor modulator (SERM), Raloxifene. The compound 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a key analog of Raloxifene and serves as a valuable tool in drug discovery and development. The precise positioning of the methoxy and phenol substituents on the benzo[b]thiophene and phenyl rings, respectively, is critical for its biological activity, particularly its interaction with the estrogen receptor (ER).

This guide provides an objective comparison of this compound with its positional isomers, supported by experimental data where available, to aid researchers in understanding the structure-activity relationships (SAR) and making informed decisions in their drug design and development efforts.

Physicochemical Properties of Isomers

The position of the methoxy and hydroxyl groups influences the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and metabolic stability. Below is a summary of the calculated and known properties of the parent compound and its key isomers.

Compound/Isomer NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C15H12O2S256.32
4-(4-Methoxybenzo[b]thiophen-2-yl)phenolC15H12O2S256.32
4-(5-Methoxybenzo[b]thiophen-2-yl)phenolC15H12O2S256.32
4-(7-Methoxybenzo[b]thiophen-2-yl)phenolC15H12O2S256.32
2-(6-Methoxybenzo[b]thiophen-2-yl)phenol C15H12O2S256.32
3-(6-Methoxybenzo[b]thiophen-2-yl)phenol C15H12O2S256.32
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol C14H10O2S242.29

Biological Activity: Estrogen Receptor α (ERα) Binding

The primary biological target for this class of compounds is the estrogen receptor. The affinity for ERα is a key determinant of their potential as SERMs. A direct comparison of a 6-hydroxy analog (structurally similar to Raloxifene's core) and a 6-methoxy analog has been experimentally determined.

CompoundERα Binding Affinity (IC50, nM)Potency vs. 6-Hydroxy Analog
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (Raloxifene core)9.28[1]-
This compound 183.2 [1]~20-fold lower [1]
4-(4-Methoxybenzo[b]thiophen-2-yl)phenolData not availableLikely lower than 6-hydroxy
4-(5-Methoxybenzo[b]thiophen-2-yl)phenolData not availableLikely lower than 6-hydroxy
4-(7-Methoxybenzo[b]thiophen-2-yl)phenolData not availableLikely lower than 6-hydroxy
2-(6-Methoxybenzo[b]thiophen-2-yl)phenol (ortho-phenol)Data not availableSignificantly lower than para-phenol
3-(6-Methoxybenzo[b]thiophen-2-yl)phenol (meta-phenol)Data not availableSignificantly lower than para-phenol

Structure-Activity Relationship (SAR) Insights:

  • Importance of the 6-Hydroxy Group: Experimental data clearly demonstrates that replacing the 6-hydroxyl group with a 6-methoxy group leads to a significant (approximately 20-fold) reduction in binding affinity for ERα.[1] This suggests that the 6-hydroxyl group is a critical hydrogen bond donor in the ligand-binding pocket of the estrogen receptor.

  • Significance of the para-Hydroxyl Group: The hydroxyl group on the 2-phenyl substituent is essential for high-affinity binding. For selective estrogen receptor modulators, a phenolic hydroxyl group at the para position is a common feature, as it mimics the A-ring phenol of estradiol and forms a crucial hydrogen bond with the receptor. While direct comparative data for the ortho- and meta-isomers of this compound are not available, studies on other phenolic scaffolds have shown that the para-hydroxyl positioning is optimal for ERα binding. It is therefore highly probable that the ortho- and meta-isomers would exhibit significantly lower binding affinities.

Synthesis of 2-Arylbenzo[b]thiophenes

A general and widely used method for the synthesis of 2-arylbenzo[b]thiophenes involves the acid-catalyzed intramolecular cyclization of an α-(arylthio)acetophenone. The specific regioisomer obtained (e.g., 4-methoxy vs. 6-methoxy) depends on the starting substituted thiophenol and acetophenone.

Synthesis_Workflow A Substituted Thiophenol C α-(Arylthio)acetophenone Intermediate A->C Base B Substituted α-Bromoacetophenone B->C D Acid-Catalyzed Intramolecular Cyclization C->D E Mixture of Regioisomers D->E e.g., Polyphosphoric Acid F Purification (Chromatography/ Crystallization) E->F G Isolated Positional Isomer F->G H Demethylation (if necessary) G->H e.g., BBr3 I Final Product: Substituted (Benzo[b]thiophen-2-yl)phenol H->I

Caption: General synthesis workflow for substituted 2-arylbenzo[b]thiophenes.

One specific method involves the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid, which yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2][3] These isomers can then be separated by chromatography or fractional crystallization.[2][3] Subsequent demethylation of the methoxy groups affords the final dihydroxylated products.

Experimental Protocols

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinities of compounds for the estrogen receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the maximum binding of radiolabeled 17β-estradiol ([³H]-E2) to ERα (IC50).

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-17β-estradiol ([³H]-E2)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (this compound and its isomers)

  • TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare TEDG buffer. Add dithiothreitol just before use.

    • Prepare a stock solution of [³H]-E2 in ethanol. The final concentration in the assay should be around 0.5-1.0 nM.

    • Prepare stock solutions of unlabeled E2 and test compounds in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of concentrations.

  • Assay Setup:

    • In microcentrifuge tubes, add a constant amount of rat uterine cytosol (typically 50-100 µg of protein per tube).

    • Add a constant concentration of [³H]-E2 to each tube.

    • Add increasing concentrations of either unlabeled E2 (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

    • Bring the total volume of each tube to 0.5 mL with TEDG buffer.

  • Incubation:

    • Incubate the tubes on ice for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a pre-determined volume of HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E2.

  • Quantification:

    • Resuspend the final HAP pellets in ethanol.

    • Transfer the suspension to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value for each test compound from the resulting sigmoidal curve using non-linear regression analysis.

MCF-7 Cell Proliferation Assay (Estrogenic/Antiestrogenic Activity)

This assay is used to determine if a compound acts as an agonist (promotes cell growth) or an antagonist (inhibits estrogen-induced cell growth) of the estrogen receptor in a cellular context.

Objective: To assess the effect of test compounds on the proliferation of ER-positive human breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Estrogen-free medium (phenol red-free medium with charcoal-stripped serum)

  • 17β-estradiol (E2)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in complete growth medium.

    • To synchronize the cells and remove estrogenic stimuli, switch the cells to estrogen-free medium for at least 72 hours before the experiment.

    • Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well) in estrogen-free medium. Allow the cells to attach for 24 hours.

  • Treatment:

    • For Agonist Activity: Replace the medium with fresh estrogen-free medium containing various concentrations of the test compound. Include a vehicle control and a positive control (E2).

    • For Antagonist Activity: Replace the medium with fresh estrogen-free medium containing a fixed concentration of E2 (e.g., 0.1 nM) and varying concentrations of the test compound. Include controls for vehicle, E2 alone, and test compound alone.

  • Incubation:

    • Incubate the plates for 6-7 days, allowing for cell proliferation.

  • Cell Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Plot the absorbance (proportional to cell number) against the log concentration of the test compound.

    • For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation).

    • For antagonist activity, determine the IC50 (concentration for 50% inhibition of E2-induced proliferation).

Signaling Pathway

This compound and its analogs exert their effects primarily through the estrogen receptor signaling pathway. As SERMs, they can act as either agonists or antagonists depending on the tissue context.

Estrogen_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus SERM SERM (e.g., this compound) ER Estrogen Receptor (ER) SERM->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ER_SERM ER-SERM Complex ER->ER_SERM Dimer Dimerization ER_SERM->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits (Agonist effect) Corepressors Corepressors ERE->Corepressors Recruits (Antagonist effect) Transcription Gene Transcription Coactivators->Transcription Corepressors->Transcription Inhibits mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation CellResponse Cellular Response (e.g., Proliferation, Apoptosis) Proteins->CellResponse

Caption: Estrogen Receptor (ER) signaling pathway modulated by SERMs.

In this pathway, the SERM enters the cell and binds to the estrogen receptor, causing a conformational change and dissociation from heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. The tissue-specific agonist or antagonist effects are determined by the conformational change induced by the ligand, which in turn dictates whether coactivator or corepressor proteins are recruited to the complex, ultimately leading to the activation or repression of gene transcription.

Conclusion

The biological activity of this compound and its isomers is highly dependent on the precise positioning of the methoxy and hydroxyl substituents. Experimental evidence confirms that a hydroxyl group at the 6-position of the benzo[b]thiophene ring is crucial for high-affinity binding to ERα, with a 6-methoxy group significantly reducing this affinity. Furthermore, established structure-activity relationships for SERMs strongly suggest that a para-hydroxyl group on the 2-phenyl ring is optimal for activity. This guide provides a framework for researchers to understand these critical structural nuances, enabling more rational design of novel benzo[b]thiophene-based compounds with desired pharmacological profiles. Further experimental evaluation of the full isomeric series is warranted to provide a complete quantitative picture of their structure-activity relationships.

References

A Head-to-Head Comparison of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Raloxifene Analogs for Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the benzothiophene derivative "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" with the well-characterized selective estrogen receptor modulator (SERM), raloxifene, and its key analogs. This comparison is intended to inform research and drug development efforts in the field of estrogen receptor (ER) modulation for conditions such as osteoporosis and breast cancer.

While "this compound" has been identified as a known impurity and structural analog of raloxifene, a comprehensive public dataset on its specific biological activity is not currently available. Therefore, this guide will focus on a comparative analysis with structurally related and well-profiled raloxifene analogs, providing a framework for understanding the potential activity of "this compound". The comparison will be based on critical performance metrics including estrogen receptor binding affinity, receptor subtype selectivity, and in vitro cellular effects.

Quantitative Data Comparison

The following tables summarize the key quantitative data for raloxifene and two pertinent analogs with modifications on the benzothiophene core, providing a basis for contextualizing the potential activity of "this compound".

Table 1: Estrogen Receptor (ER) Binding Affinity

CompoundERα Binding Affinity (IC50/Ki)ERβ Binding Affinity (Ki)ERα/ERβ Selectivity
Raloxifene IC50: 0.95 ± 0.15 nM[1]Ki: 12 nM~12.6-fold for ERα
RAL-A (6'-Methoxy Raloxifene Analog)IC50: 183.2 nMNot ReportedNot Reported
BTPα (ERα-selective Benzothiophene)Ki: 0.25 nM[2]Ki: 35 nM[2]140-fold for ERα
This compound Not ReportedNot ReportedNot Reported

Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells

CompoundIC50 (Anti-proliferative Activity)
Raloxifene ~10 µM (induces ~50% cell death at 48h)[3][4]
RAL-A (6'-Methoxy Raloxifene Analog)Not Reported
BTPα (ERα-selective Benzothiophene)IC50: 33 nM (antagonist of estrogen action)[2]
This compound Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Materials:

  • Purified, full-length human ERα and ERβ

  • [3H]-17β-estradiol (tracer)

  • Test compounds (e.g., this compound, raloxifene analogs)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)

  • Hydroxyapatite slurry

  • Wash Buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (unlabeled 17β-estradiol).

  • In assay tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or reference compound.

  • Add the purified ERα or ERβ to each tube.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Add cold hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

  • Incubate on ice with intermittent vortexing.

  • Wash the hydroxyapatite pellets with wash buffer to remove unbound ligand.

  • Centrifuge and discard the supernatant. Repeat the wash step multiple times.

  • Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol. Ki values can be calculated from the IC50 values.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium with charcoal-stripped serum (to remove endogenous estrogens)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates in complete growth medium and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to acclimatize the cells to estrogen-deprived conditions.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol for agonistic activity, or 17β-estradiol + antagonist).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value (for antagonists) or EC50 value (for agonists).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of raloxifene and a typical experimental workflow for evaluating SERMs.

Raloxifene_Signaling_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Dimerization Receptor Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits (Agonist action) Corepressors Corepressors ERE->Corepressors Recruits (Antagonist action) Gene_Transcription_Agonist Agonist Gene Transcription (e.g., in Bone) Coactivators->Gene_Transcription_Agonist Activates Gene_Transcription_Antagonist Antagonist Gene Transcription (e.g., in Breast/Uterus) Corepressors->Gene_Transcription_Antagonist Represses

Caption: Raloxifene Signaling Pathway.

SERM_Evaluation_Workflow start Start: New Compound binding_assay ER Competitive Binding Assay start->binding_assay cell_assay MCF-7 Cell Proliferation Assay binding_assay->cell_assay Determine ERα/ERβ affinity gene_expression Gene Expression Analysis (e.g., qPCR) cell_assay->gene_expression Assess functional activity in_vivo In Vivo Models (e.g., Ovariectomized Rat) gene_expression->in_vivo Evaluate tissue-specific effects data_analysis Data Analysis & SAR Studies in_vivo->data_analysis end Lead Optimization data_analysis->end

Caption: Experimental Workflow for SERM Evaluation.

Conclusion

This guide provides a comparative overview of "this compound" in the context of raloxifene and its analogs. While direct biological data for the target compound is not publicly available, the provided data on structurally similar compounds, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers. The methoxy substitution at the 6-position of the benzothiophene core, as seen in the RAL-A analog, significantly reduces ERα binding affinity compared to raloxifene. This suggests that "this compound" may also exhibit altered receptor affinity and biological activity. Further experimental evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential as a selective estrogen receptor modulator.

References

Safety Operating Guide

Proper Disposal of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step in safe handling and disposal. The compound is toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, is suspected of causing genetic defects, and may lead to organ damage through prolonged or repeated exposure. Furthermore, it is toxic to aquatic life with long-lasting effects.

Hazard CategoryGHS ClassificationKey Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Sub-category 1BCauses severe skin burns.
Serious Eye Damage/Eye Irritation Category 1Causes serious eye damage.
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to the nervous system, kidneys, liver, and skin.
Aquatic Hazard (Acute & Chronic) Category 2Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Protocol

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Face Protection: A face shield should be worn in addition to goggles.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container: Use a designated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., toxic, corrosive, health hazard, environmental hazard).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

2. Spill and Contamination Management:

  • Minor Spills: In the event of a small spill, carefully take it up with an inert absorbent material.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as paper towels, gloves, or weighing papers, must be treated as hazardous waste and placed in the designated sealed container.

  • Cleaning: The affected area should be thoroughly cleaned after the spill has been collected.

3. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][3] Contact your institution's EHS office to arrange for pickup and disposal.

  • Alternative Disposal Method (Expert Use Only): In some cases, and only if permitted and equipped, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[4] This should only be performed by trained personnel in a licensed facility.

  • Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][4] Avoid release into the environment.[2]

Disposal Workflow Diagram

G start Start: Need to Dispose of this compound ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe collect_waste Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Spill or Contamination Occurs collect_waste->spill Is there a spill? no_drain CRITICAL: Do Not Dispose in Sink or Trash collect_waste->no_drain clean_spill Contain and Clean Spill with Inert Absorbent spill->clean_spill Yes store_waste Step 3: Store Container in Designated Hazardous Waste Area spill->store_waste No clean_spill->collect_waste contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Step 5: Professional Disposal via Approved Waste Facility contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

References

Essential Safety and Operational Guide for Handling 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. The following recommendations are based on safety data for structurally similar benzothiophene and phenol compounds. A comprehensive, substance-specific risk assessment should be conducted prior to handling.

Personal Protective Equipment (PPE)

Effective protection against chemical exposure is paramount. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles or a face shield to protect against splashes.[1][2]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves.[1][2] Nitrile or neoprene gloves are generally recommended for handling aromatic compounds.
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[1][3]
Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

ProcedureGuideline
General Handling Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[4][5][6]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5][6] Keep away from incompatible materials such as strong oxidizing agents.
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1][5]
Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of chemical waste are essential for safety and environmental protection.

ProcedureGuideline
Spill Cleanup For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] Avoid generating dust. Ventilate the area of the spill. For large spills, evacuate the area and contact emergency personnel.
Waste Disposal Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour waste down the drain.[6] Contaminated clothing should be removed and washed before reuse.[4]
First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow: Handling and Preparation of a Solution

The following diagram illustrates a standard workflow for safely handling this compound and preparing a solution.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh the required amount of compound B->C D Add solvent to the compound C->D E Mix until fully dissolved (e.g., vortex or sonicate) D->E F Clean all equipment used E->F G Dispose of waste in designated containers F->G H Remove PPE and wash hands G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.